molecular formula C26H24Cl2FN3O3 B2667115 YM-244769 dihydrochloride CAS No. 1780390-65-9; 837424-39-2

YM-244769 dihydrochloride

Katalognummer: B2667115
CAS-Nummer: 1780390-65-9; 837424-39-2
Molekulargewicht: 516.39
InChI-Schlüssel: OCKIUNLKEPKCRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YM-244769 dihydrochloride is a useful research compound. Its molecular formula is C26H24Cl2FN3O3 and its molecular weight is 516.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIUNLKEPKCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of YM-244769 Dihydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the sodium-calcium exchanger (NCX), a critical regulator of intracellular calcium homeostasis. This document provides a comprehensive technical overview of the mechanism of action of YM-244769, with a focus on its isoform selectivity, mode of inhibition, and the downstream signaling pathways implicated in its pharmacological effects. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular interactions. As a preclinical compound, no clinical trial data for YM-244769 is currently available.

Introduction: The Na+/Ca2+ Exchanger (NCX)

The Na+/Ca2+ exchanger (NCX) is a bidirectional transmembrane protein that plays a pivotal role in maintaining cellular calcium and sodium homeostasis. It facilitates the electrogenic exchange of three Na+ ions for one Ca2+ ion across the plasma membrane. The direction of ion transport is dictated by the electrochemical gradients of Na+ and Ca2+ and the membrane potential. The "forward" or "Ca2+ exit" mode extrudes calcium from the cell, while the "reverse" or "Ca2+ entry" mode mediates calcium influx.

Three principal isoforms of NCX have been identified in mammals: NCX1, NCX2, and NCX3, each exhibiting distinct tissue distribution and physiological roles. Dysregulation of NCX activity has been implicated in a variety of pathological conditions, including ischemia-reperfusion injury, heart failure, and neurological disorders. Consequently, the development of selective NCX inhibitors has been a significant focus of drug discovery efforts. YM-244769 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of NCX, demonstrating notable isoform selectivity and a preferential mode of action.

Mechanism of Action of YM-244769

YM-244769 is a benzyloxyphenyl derivative that functions as a potent Na+/Ca2+ exchange (NCX) inhibitor.[1][2][3][4] Its mechanism of action is characterized by two key features:

  • Preferential Inhibition of the Reverse Mode: A defining characteristic of YM-244769 is its preferential inhibition of the reverse mode of NCX, which is responsible for Ca2+ influx.[1][3] This mode of action is particularly relevant in pathological conditions such as ischemia, where intracellular Na+ accumulation can drive the exchanger into its reverse mode, leading to a detrimental rise in intracellular Ca2+. By selectively blocking this pathway, YM-244769 can mitigate calcium overload-induced cellular damage. The forward mode, responsible for Ca2+ efflux, is not significantly affected by YM-244769.[1][4]

  • Isoform Selectivity for NCX3: YM-244769 exhibits a significantly higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[1][2][3][4] This selectivity is crucial for its specific effects in tissues where NCX3 is predominantly expressed, such as in the brain and skeletal muscle.

Quantitative Data: Inhibitory Potency

The inhibitory potency of YM-244769 across the different NCX isoforms has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, alongside data for other common NCX inhibitors for comparison.

InhibitorNCX1 IC50 (nM)NCX2 IC50 (nM)NCX3 IC50 (nM)
YM-244769 68 96 18
SEA0400~50Not Reported~1000
KB-R7943~1200Not Reported~300
SN-6~2900~16000~8600

Data compiled from multiple sources.[1][3][4][5]

The data clearly indicates that YM-244769 is the most potent inhibitor of NCX3, with an IC50 value in the low nanomolar range. It is approximately 3.8-fold more selective for NCX3 over NCX1 and 5.3-fold more selective for NCX3 over NCX2.[1][3][4]

Signaling Pathways

The primary therapeutic potential of YM-244769, particularly in the context of neuroprotection, stems from its ability to interrupt the signaling cascade initiated by ischemic conditions. The following diagram illustrates the key events in this pathway and the point of intervention for YM-244769.

G cluster_ischemia Ischemic Cascade cluster_damage Downstream Cellular Damage Ischemia / Reperfusion Ischemia / Reperfusion ATP Depletion ATP Depletion Ischemia / Reperfusion->ATP Depletion Na+/K+ Pump Failure Na+/K+ Pump Failure ATP Depletion->Na+/K+ Pump Failure Intracellular Na+ Overload Intracellular Na+ Overload Na+/K+ Pump Failure->Intracellular Na+ Overload NCX Reverse Mode Activation NCX Reverse Mode Activation Intracellular Na+ Overload->NCX Reverse Mode Activation Intracellular Ca2+ Overload Intracellular Ca2+ Overload NCX Reverse Mode Activation->Intracellular Ca2+ Overload Calpain Activation Calpain Activation Intracellular Ca2+ Overload->Calpain Activation nNOS Activation nNOS Activation Intracellular Ca2+ Overload->nNOS Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Intracellular Ca2+ Overload->Mitochondrial Dysfunction Neuronal Cell Death Neuronal Cell Death Calpain Activation->Neuronal Cell Death nNOS Activation->Neuronal Cell Death ROS Production ROS Production Mitochondrial Dysfunction->ROS Production ROS Production->Neuronal Cell Death YM-244769 YM-244769 YM-244769->NCX Reverse Mode Activation Inhibits G cluster_prep Cell Preparation cluster_loading Na+ Loading cluster_uptake 45Ca2+ Uptake cluster_analysis Analysis A Culture CCL39 fibroblasts stably expressing NCX1, NCX2, or NCX3 B Incubate cells in Na+-rich, K+-free medium with ouabain A->B C Incubate Na+-loaded cells in medium with 45Ca2+ and varying [YM-244769] B->C D Lyse cells and measure intracellular 45Ca2+ using scintillation counting C->D E Calculate IC50 values D->E G cluster_culture Cell Culture cluster_hypoxia Hypoxia Induction cluster_reoxygenation Reoxygenation & Treatment cluster_assessment Viability Assessment A Culture SH-SY5Y neuroblastoma cells B Incubate cells in glucose-free medium in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) A->B C Return cells to normoxic conditions in normal medium with or without YM-244769 B->C D Collect culture supernatant and measure LDH release C->D G cluster_transfection Transfection cluster_incubation Incubation cluster_confirmation Confirmation of Knockdown A Transfect SH-SY5Y cells with NCX3 antisense oligonucleotides (or scrambled control) using a lipid-based transfection reagent B Incubate cells for 48-72 hours A->B C Lyse cells and perform Western blot or qPCR to quantify NCX3 expression B->C

References

YM-244769 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Experimental Applications of a Potent Na+/Ca2+ Exchanger Inhibitor.

This technical guide provides a comprehensive overview of YM-244769 dihydrochloride (B599025), a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). It is intended for researchers, scientists, and drug development professionals investigating cellular calcium homeostasis and its role in various physiological and pathological processes. This document details the chemical properties, mechanism of action, and key experimental data related to YM-244769, along with detailed protocols for its application in in vitro studies.

Chemical Structure and Properties

YM-244769 dihydrochloride is a benzyloxyphenyl derivative that acts as a highly selective inhibitor of the Na+/Ca2+ exchanger.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide Dihydrochloride[3]
Synonyms YM-244769 2HCl, YM 244769, N-(3-Aminobenzyl)-6-{4-[3-fluorobenzyl)oxy]phenoxy} nicotinamide (B372718) dihydrochloride[3][4]
CAS Number 837424-39-2 (dihydrochloride); 1780390-65-9 (dihydrochloride); 838819-70-8 (free base)[3][4][5][6]
Molecular Formula C₂₆H₂₄Cl₂FN₃O₃[3]
Molecular Weight 516.39 g/mol [3][4]
Appearance White to pink powder[4]
Solubility Soluble in DMSO (2 mg/mL)[4]
SMILES String O=C(C1=CC=C(OC2=CC=C(OCC3=CC=CC(F)=C3)C=C2)N=C1)NCC4=CC=CC(N)=C4.Cl.Cl
InChI Key JZMLHJRKSJXARY-UHFFFAOYSA-N[4]

Mechanism of Action and Pharmacological Properties

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in maintaining calcium homeostasis within cells.[2] The NCX is a bidirectional transporter that can either extrude Ca2+ from the cell (forward mode) or allow Ca2+ to enter the cell (reverse mode), depending on the electrochemical gradients of Na+ and Ca2+.[2]

The primary mechanism of action for YM-244769 is the preferential inhibition of the reverse mode (Ca2+ entry) of the NCX.[1][2] This mode is often implicated in pathological conditions such as ischemia-reperfusion injury, where it contributes to cytotoxic calcium overload.[2]

A key feature of YM-244769 is its isoform selectivity. It demonstrates a significantly higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[1][7] This makes it a valuable tool for studying the specific roles of NCX3 in tissues where it is predominantly expressed, such as the brain and skeletal muscle.[8]

Signaling Pathway of NCX Inhibition

The following diagram illustrates the role of the Na+/Ca2+ exchanger in cellular calcium homeostasis and the inhibitory effect of YM-244769.

cluster_cell Cell cluster_membrane Plasma Membrane Ca_in Intracellular Ca2+ NCX Na+/Ca2+ Exchanger (NCX) Ca_in->NCX Ca2+ Efflux (Forward Mode) Na_in Intracellular Na+ Na_in->NCX Na+ Efflux NCX->Ca_in NCX->Na_in Ca_out Extracellular Ca2+ NCX->Ca_out Na_out Extracellular Na+ NCX->Na_out Ca_out->NCX Ca2+ Influx (Reverse Mode) Na_out->NCX Na+ Influx YM244769 YM-244769 YM244769->NCX Inhibits Reverse Mode

Figure 1. Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.

Quantitative Data

The inhibitory potency of YM-244769 has been determined in various experimental systems. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms
IsoformCell Line/SystemIC₅₀ (nM)Reference(s)
NCX1Transfected CCL39 cells68 ± 2.9[9][10]
NCX2Transfected CCL39 cells96 ± 3.5[9][10]
NCX3Transfected CCL39 cells18 ± 1.0[1][9][10]

This data demonstrates that YM-244769 preferentially inhibits the NCX3 isoform with 3.8 to 5.3-fold greater potency than NCX1 and NCX2, respectively.[2]

Table 2: Mode-Selective Inhibition by YM-244769
NCX ModeCell Line/SystemIC₅₀ (nM)Reference(s)
Unidirectional Outward Current (Ca²⁺ Entry Mode)Guinea pig cardiac ventricular myocytes50[5][11]
Bidirectional Outward and Inward CurrentGuinea pig cardiac ventricular myocytes~100[9][11]

At a concentration of 10 µM, YM-244769 inhibited only about 50% of the forward mode (Ca²⁺ exit mode) in guinea pig cardiac myocytes.[2][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving YM-244769.

Calcium Flux Assay using Radioactive Calcium (⁴⁵Ca²⁺)

This assay is used to determine the inhibitory effect of YM-244769 on the reverse mode of NCX.

Principle: This method measures the uptake of radioactive calcium (⁴⁵Ca²⁺) into cells, which is mediated by the reverse mode of the NCX. The inhibition of this uptake in the presence of YM-244769 is quantified.

Methodology Overview:

  • Cell Culture: Use cell lines stably transfected to express specific NCX isoforms (e.g., CCL39 fibroblasts).[1][10]

  • Na⁺ Loading: Incubate cells in a Na⁺-rich medium to load the cytoplasm with Na⁺.

  • Initiation of Ca²⁺ Uptake: Replace the loading medium with a medium containing ⁴⁵Ca²⁺ and varying concentrations of YM-244769.

  • Termination of Uptake: After a defined incubation period, rapidly wash the cells with an ice-cold stop solution (e.g., LaCl₃) to halt the transport process.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of YM-244769.

Electrophysiological Measurement of NCX Current (Iɴᴄx)

The whole-cell patch-clamp technique provides a direct measurement of the electrical current generated by the electrogenic NCX.

Principle: This technique allows for the precise control of the cell's membrane potential and the ionic composition of the intracellular and extracellular solutions, enabling the isolation and measurement of the NCX current.

Methodology Overview:

  • Cell Preparation: Isolate single cells, such as guinea pig cardiac ventricular myocytes.[11]

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.

  • Solution Composition: Use intracellular (pipette) and extracellular (bath) solutions designed to isolate Iɴᴄx. The internal solution contains a low Na⁺ concentration, while the external solution contains a defined Ca²⁺ concentration.

  • Voltage-Clamp Protocol: Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit both outward (Ca²⁺ influx) and inward (Ca²⁺ efflux) currents.[10]

  • Measurement of Iɴᴄx: Record the current during the voltage ramp. The Ni²⁺-sensitive current, determined by applying a known NCX blocker like NiCl₂, represents the Iɴᴄx.[10]

  • Effect of YM-244769: After establishing a stable baseline Iɴᴄx, perfuse the cell with the extracellular solution containing the desired concentration of YM-244769 and record the current again to determine the inhibitory effect.[10]

In Vitro Hypoxia/Reoxygenation Model

This model is used to assess the neuroprotective effects of YM-244769.[1][2]

Principle: The model mimics the conditions of ischemia-reperfusion injury by subjecting cells to a period of oxygen and glucose deprivation followed by reoxygenation. Cell viability is then assessed to determine the protective effect of the compound.[8]

Methodology Overview:

  • Cell Culture: Use neuronal cell lines such as SH-SY5Y, which endogenously express NCX1 and NCX3.[1][10]

  • Hypoxia Induction: Place the cells in a hypoxia chamber with a glucose-free medium and a hypoxic atmosphere (e.g., 1% O₂, 5% CO₂, and 94% N₂) for a predetermined duration (e.g., 24 hours).[9]

  • YM-244769 Treatment: Add serial dilutions of YM-244769 (e.g., 0.01 µM to 10 µM) to the culture medium before or during the hypoxic period.[9]

  • Reoxygenation: Return the cells to a normoxic incubator (95% air, 5% CO₂) with normal culture medium for a period of reoxygenation (e.g., 12-24 hours).[9]

  • Assessment of Cell Viability: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, a marker of cell death, using a commercial cytotoxicity assay kit.[2][9]

Experimental Workflow for Evaluating a Novel NCX Inhibitor

The following diagram outlines a typical workflow for the characterization of a novel NCX inhibitor like YM-244769.

A Novel NCX Inhibitor (e.g., YM-244769) B Primary Screening: 45Ca2+ Uptake Assay A->B C Determine Isoform Selectivity (NCX1, NCX2, NCX3) B->C D Electrophysiological Characterization: Whole-Cell Patch-Clamp C->D E Determine Mode Selectivity (Reverse vs. Forward) D->E F In Vitro Disease Model: Hypoxia/Reoxygenation E->F G Assess Cytoprotective Effects: LDH Release Assay F->G H Conclusion: Characterize Potency, Selectivity, and Therapeutic Potential G->H

Figure 2. Workflow for evaluating a novel NCX inhibitor.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the Na+/Ca2+ exchanger, particularly the NCX3 isoform and the reverse mode of operation. Its high potency and selectivity make it a suitable candidate for studying pathological conditions associated with intracellular Ca²⁺ overload, such as neuronal damage following ischemia.[2][7] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to modulate NCX activity for therapeutic benefit.

References

YM-244769 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769 dihydrochloride (B599025) is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX). It exhibits a preferential inhibitory action on the NCX3 isoform and the reverse mode of the exchanger, which is responsible for Ca2+ influx. This mode of action makes YM-244769 a valuable pharmacological tool for investigating the roles of NCX in cellular calcium homeostasis and a potential therapeutic agent for conditions associated with intracellular calcium overload, such as neuronal damage following ischemia-reperfusion injury. This guide provides a comprehensive overview of the technical data, experimental protocols, and signaling pathways related to YM-244769 dihydrochloride.

Chemical and Pharmacological Properties

This compound, with the IUPAC name N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride, is a small molecule inhibitor of the Na+/Ca2+ exchanger.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride
Molecular Formula C₂₆H₂₄Cl₂FN₃O₃
Molecular Weight 516.39 g/mol
CAS Number 1780390-65-9
Purity ≥98% (HPLC)
Appearance White to pink powder
Solubility DMSO: ≥2.08 mg/mL (4.03 mM)
Storage Store at -20°C. Protect from light and moisture.

Mechanism of Action and Selectivity

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform.[2][3] It primarily inhibits the reverse mode (Ca2+ entry) of the exchanger, which becomes prominent under pathological conditions such as high intracellular Na+ concentrations.[2][4] This selective inhibition of Ca2+ influx prevents intracellular Ca2+ overload, a key trigger for neuronal cell death in ischemic conditions.[3][5]

The inhibitory potency of YM-244769 on different NCX isoforms and modes of operation is detailed in the following tables.

Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms (Reverse Mode, ⁴⁵Ca²⁺ Uptake Assay) [2][3]

NCX IsoformCell LineIC₅₀ (nM)
NCX1NCX1-transfected CCL39 cells68 ± 2.9
NCX2NCX2-transfected CCL39 cells96 ± 3.5
NCX3NCX3-transfected CCL39 cells18 ± 1.0

Table 2: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Currents in Guinea Pig Cardiac Ventricular Myocytes [6]

NCX Current ModeIC₅₀ (µM)
Bidirectional Outward and Inward~0.1
Unidirectional Outward (Ca²⁺ entry)0.05
Unidirectional Inward (Ca²⁺ exit)>10

Signaling Pathway

Under conditions of cellular stress, such as hypoxia or ischemia, intracellular sodium levels rise, leading to the reversal of the Na+/Ca2+ exchanger's activity. This "reverse mode" operation results in an influx of calcium ions, leading to cytotoxic calcium overload and subsequent activation of apoptotic pathways. YM-244769 selectively inhibits this reverse mode of NCX, particularly the NCX3 isoform which is prominently expressed in neurons. By blocking this pathological Ca2+ entry, YM-244769 confers neuroprotection.

G cluster_0 Pathological Condition (e.g., Hypoxia/Ischemia) cluster_1 Cellular Response High Intracellular Na+ High Intracellular Na+ NCX (Reverse Mode) NCX (Reverse Mode) High Intracellular Na+->NCX (Reverse Mode) Activates Ca2+ Influx Ca2+ Influx NCX (Reverse Mode)->Ca2+ Influx Intracellular Ca2+ Overload Intracellular Ca2+ Overload Ca2+ Influx->Intracellular Ca2+ Overload Neuronal Cell Death Neuronal Cell Death Intracellular Ca2+ Overload->Neuronal Cell Death YM-244769 YM-244769 YM-244769->NCX (Reverse Mode) Inhibits

Signaling pathway of YM-244769-mediated neuroprotection.

Key Experimental Protocols

⁴⁵Ca²⁺ Uptake Assay for NCX Inhibition

This assay measures the intracellular Na⁺-dependent uptake of radioactive ⁴⁵Ca²⁺, which represents the reverse mode of NCX activity.

Materials:

  • NCX-transfected cells (e.g., CCL39) or SH-SY5Y cells

  • Culture medium

  • Na⁺-loading buffer (Buffer A): 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 10 mM glucose, 20 mM HEPES, pH 7.4

  • Uptake Buffer: Buffer A containing ⁴⁵CaCl₂

  • Stop Solution: Ice-cold LaCl₃ solution

  • Lysis Buffer

  • This compound

Protocol:

  • Culture cells to confluence in 24-well plates.

  • Wash cells twice with Buffer A.

  • Incubate cells in 0.5 mL of Buffer A for 1 hour at 37°C to load with Na⁺.[2]

  • Aspirate the Na⁺-loading buffer and add 0.5 mL of YM-244769 dilutions in Buffer A. Incubate for a predetermined time.

  • Initiate uptake by adding 0.5 mL of ⁴⁵Ca²⁺-containing Uptake Buffer and incubate for 1-5 minutes at 37°C.[2]

  • Terminate the reaction by rapidly aspirating the uptake buffer and washing the cells three times with 1 mL of ice-cold Stop Solution.[2]

  • Lyse the cells with 0.5 mL of Lysis Buffer.

  • Quantify intracellular ⁴⁵Ca²⁺ using a scintillation counter.

G start start Cell Seeding & Culture Cell Seeding & Culture start->Cell Seeding & Culture end end Na+ Loading Na+ Loading Cell Seeding & Culture->Na+ Loading Pre-incubation with YM-244769 Pre-incubation with YM-244769 Na+ Loading->Pre-incubation with YM-244769 Initiate 45Ca2+ Uptake Initiate 45Ca2+ Uptake Pre-incubation with YM-244769->Initiate 45Ca2+ Uptake Terminate Uptake & Wash Terminate Uptake & Wash Initiate 45Ca2+ Uptake->Terminate Uptake & Wash Cell Lysis Cell Lysis Terminate Uptake & Wash->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting Scintillation Counting->end

Experimental workflow for the ⁴⁵Ca²⁺ uptake assay.

Hypoxia/Reoxygenation-Induced Cell Damage Model in SH-SY5Y Cells

This in vitro model mimics ischemia-reperfusion injury to assess the neuroprotective effects of YM-244769.

Materials:

  • SH-SY5Y cells

  • Normal growth medium (e.g., DMEM:F12 with FBS)

  • Glucose-free medium

  • Hypoxic chamber

  • This compound

  • Reagents for cell viability assay (e.g., LDH assay kit)

Protocol:

  • Culture SH-SY5Y cells in standard medium.

  • To induce hypoxia, replace the normal growth medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 8 hours).[1]

  • After the hypoxic period, remove the cells from the chamber and replace the glucose-free medium with normal, pre-warmed growth medium.

  • Add YM-244769 at desired concentrations to the fresh growth medium at the beginning of the reoxygenation period.[1]

  • Incubate for a specified reoxygenation period (e.g., 16 hours).

  • Assess cell viability by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or using other cell viability assays.

G start start SH-SY5Y Cell Culture SH-SY5Y Cell Culture start->SH-SY5Y Cell Culture end end Induce Hypoxia (Glucose-free medium, Hypoxic chamber) Induce Hypoxia (Glucose-free medium, Hypoxic chamber) SH-SY5Y Cell Culture->Induce Hypoxia (Glucose-free medium, Hypoxic chamber) Reoxygenation (Normal medium + YM-244769) Reoxygenation (Normal medium + YM-244769) Induce Hypoxia (Glucose-free medium, Hypoxic chamber)->Reoxygenation (Normal medium + YM-244769) Incubation Incubation Reoxygenation (Normal medium + YM-244769)->Incubation Assess Cell Viability (e.g., LDH assay) Assess Cell Viability (e.g., LDH assay) Incubation->Assess Cell Viability (e.g., LDH assay) Assess Cell Viability (e.g., LDH assay)->end

Experimental workflow for the hypoxia/reoxygenation model.

Conclusion

This compound is a highly selective and potent inhibitor of the Na+/Ca2+ exchanger, with a preferential action on the NCX3 isoform and the reverse mode of Ca2+ transport. Its ability to mitigate intracellular Ca2+ overload under pathological conditions makes it an invaluable tool for studying the roles of NCX in neurodegenerative diseases and a promising candidate for the development of neuroprotective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing YM-244769 in their studies.

References

YM-244769 as a Selective NCX3 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of YM-244769, a potent and selective small-molecule inhibitor of the Sodium-Calcium Exchanger (NCX), with a particular focus on its preferential activity against the NCX3 isoform. The Na+/Ca2+ exchanger is a critical bidirectional transmembrane protein that regulates intracellular calcium and sodium homeostasis by exchanging three Na+ ions for one Ca2+ ion.[1][2] The direction of this exchange is dictated by the electrochemical gradients of Na+ and Ca2+ and the membrane potential.[1] The "forward" or "Ca2+ exit" mode removes calcium from the cell, while the "reverse" or "Ca2+ entry" mode facilitates calcium influx.[1][2]

Three primary isoforms of NCX have been identified in mammals—NCX1, NCX2, and NCX3—each with distinct tissue distributions and physiological functions.[2][3] NCX1 is widely expressed, notably in the heart and kidney, while NCX2 and NCX3 are found predominantly in the brain and skeletal muscle.[3] Dysregulation of NCX activity, particularly the reverse mode, is implicated in pathological conditions like ischemia-reperfusion injury, where it can lead to detrimental calcium overload.[4][5][6] Consequently, developing isoform-selective NCX inhibitors is a significant focus of drug discovery. YM-244769 has emerged as a crucial pharmacological tool due to its notable selectivity for NCX3 and its preferential inhibition of the reverse mode of the exchanger.[1][7][8]

Core Mechanism of Action

YM-244769's primary mechanism is the potent and selective inhibition of the Na+/Ca2+ exchanger. Its action is characterized by two key features: isoform selectivity and mode selectivity.

Isoform Selectivity: YM-244769 exhibits a significantly higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[1][7] This preference makes it an invaluable tool for studying the specific physiological and pathological roles of NCX3, which is highly expressed in neuronal tissues.[1][4] The inhibitory potency is approximately 3.8-fold greater for NCX3 than for NCX1, and 5.3-fold greater than for NCX2.[9][10][11] Molecular studies have identified that the α-2 region in the NCX protein is largely responsible for this differential drug sensitivity, with the Gly833 residue being a critical site for interaction.[7][12]

Mode Selectivity: A defining characteristic of YM-244769 is its preferential inhibition of the reverse mode (Ca2+ entry) of the exchanger.[1][5][13] It does not significantly affect the forward mode (Ca2+ efflux) at comparable concentrations.[14] This mode of action is particularly relevant in pathological states like ischemia. During ischemia, cellular ATP depletion leads to the failure of the Na+/K+-ATPase pump, causing intracellular Na+ to accumulate.[5] This high intracellular Na+ concentration drives the NCX into its reverse mode, resulting in a damaging influx of Ca2+ and subsequent cell death.[4][5] By selectively blocking this Ca2+ entry pathway, YM-244769 can mitigate the cellular damage induced by calcium overload, demonstrating significant neuroprotective potential.[7][8][13] The inhibitory potency of YM-244769 is directly coupled to the rate of Na+(i)-dependent inactivation, making it more effective under the high intracellular Na+ conditions that trigger the reverse mode.[3]

Data Presentation: Quantitative Inhibitory Potency

The inhibitory activity of YM-244769 has been quantified through various in vitro assays, with the data consistently demonstrating its preference for NCX3.

Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms (Reverse Mode)

Isoform Cell Line Assay IC₅₀ (nM) Reference
NCX1 CCL39 Transfectants ⁴⁵Ca²⁺ Uptake 68 ± 2.9 [10][13][15][16]
NCX2 CCL39 Transfectants ⁴⁵Ca²⁺ Uptake 96 ± 3.5 [10][13][15][16]

| NCX3 | CCL39 Transfectants | ⁴⁵Ca²⁺ Uptake | 18 ± 1.0 |[10][15][16] |

Table 2: Mode-Selective Inhibition of NCX by YM-244769

NCX Mode Measurement Cell/Tissue Type IC₅₀ (nM) Reference
Reverse Mode (Ca²⁺ Entry) Unidirectional Outward INCX Guinea Pig Cardiac Myocytes 50 [8][13][15]
Forward Mode (Ca²⁺ Exit) Na⁺-dependent ⁴⁵Ca²⁺ Efflux NCX Transfectants No significant effect up to 1 µM [9][14]

| Bidirectional Current | Outward and Inward INCX | Guinea Pig Cardiac Myocytes | ~100 |[8][15] |

Table 3: Comparative Inhibitory Potency (IC₅₀ in nM) of Various NCX Inhibitors

Inhibitor NCX1 NCX2 NCX3 Primary Mode of Action
YM-244769 68 96 18 Reverse Mode Inhibition
SEA0400 5 >1000 >1000 Reverse Mode Inhibition
KB-R7943 ~5,700 (reverse) - Higher affinity than NCX1/2 Reverse Mode Inhibition
SN-6 2,900 16,000 8,600 Reverse Mode Inhibition

Data compiled from multiple sources for comparative purposes.[10][11]

Mandatory Visualizations

G cluster_pathology Pathological Cascade (e.g., Ischemia) cluster_intervention Therapeutic Intervention cluster_outcome Outcome Ischemia Hypoxia / Ischemia ATP_Dep ATP Depletion Ischemia->ATP_Dep Pump_Fail Na+/K+ Pump Failure ATP_Dep->Pump_Fail Na_Inc Increased [Na+]i Pump_Fail->Na_Inc NCX_Rev NCX Reverse Mode Activation Na_Inc->NCX_Rev Ca_Over Ca2+ Overload NCX_Rev->Ca_Over Damage Cell Damage / Apoptosis Ca_Over->Damage Protect Neuroprotection YM YM-244769 YM->NCX_Rev Inhibits

Caption: YM-244769 neuroprotective mechanism via NCX reverse mode inhibition.

G cluster_selectivity YM-244769 Inhibitory Selectivity (IC50) YM YM-244769 NCX3 NCX3 (18 nM) YM->NCX3 High Potency (3.8x > NCX1) (5.3x > NCX2) NCX1 NCX1 (68 nM) YM->NCX1 Moderate Potency NCX2 NCX2 (96 nM) YM->NCX2 Lower Potency

Caption: Logical relationship of YM-244769's preferential inhibition of NCX3.

G Start Start: Culture NCX-transfected CCL39 cells Na_Load Induce Reverse Mode: Load cells with Na+ (e.g., using ouabain) Start->Na_Load Preincubation Pre-incubate cells with various concentrations of YM-244769 Na_Load->Preincubation Uptake Initiate Uptake: Add buffer containing 45CaCl2 Preincubation->Uptake Terminate Terminate Uptake: Wash with ice-cold stop solution (e.g., containing LaCl3) Uptake->Terminate Lysis Cell Lysis & Scintillation Counting: Measure incorporated radioactivity Terminate->Lysis Analysis Data Analysis: Calculate % inhibition and determine IC50 value Lysis->Analysis End End Analysis->End

Caption: Experimental workflow for ⁴⁵Ca²⁺ uptake inhibition assay.

Experimental Protocols

The characterization of YM-244769 relies on specific and robust experimental methodologies.

1. ⁴⁵Ca²⁺ Uptake Assay (for IC₅₀ Determination)

This assay is the primary method for quantifying the inhibitory potency of compounds on the reverse mode of NCX.[10]

  • Objective: To measure the influx of radioactive calcium (⁴⁵Ca²⁺) into cells mediated by the reverse mode of NCX and to determine the concentration of YM-244769 required to inhibit this activity by 50%.

  • Methodology Overview:

    • Cell Culture: Stably transfected cell lines (e.g., CCL39 fibroblasts) expressing a single NCX isoform (NCX1, NCX2, or NCX3) are cultured to confluence.[11][12]

    • Na⁺ Loading: To induce and isolate the reverse mode of NCX, cells are loaded with Na⁺. This is typically achieved by incubating them in a Na⁺-rich, K⁺-free buffer containing a Na⁺/K⁺-ATPase inhibitor like ouabain.[12]

    • Inhibitor Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of YM-244769 (or vehicle control, typically DMSO) for approximately 15 minutes at 37°C.[12]

    • Initiation of Uptake: The assay is started by adding an uptake buffer containing ⁴⁵CaCl₂ while maintaining conditions that favor reverse mode activity (high intracellular Na⁺).[12]

    • Termination and Washing: After a brief incubation (1-5 minutes), the uptake is rapidly halted by washing the cells with an ice-cold, Ca²⁺-free stop solution containing lanthanum chloride (LaCl₃) to displace and remove all extracellular ⁴⁵Ca²⁺.[12]

    • Cell Lysis and Scintillation Counting: The cells are lysed, and the incorporated radioactivity is measured using a liquid scintillation counter.[11][12]

    • Data Analysis: The amount of ⁴⁵Ca²⁺ uptake is normalized to the protein content. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[10][11]

2. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the electrogenic current generated by NCX (INCX), providing detailed information on mode selectivity and the inhibitor's effect on exchanger function.[11]

  • Objective: To directly measure the NCX current (INCX) and assess the effect of YM-244769 on its activity and directionality.

  • Methodology Overview:

    • Cell Preparation: Single cells expressing the target NCX isoform (e.g., guinea pig cardiac ventricular myocytes) are used.[17]

    • Patch-Clamp Configuration: A glass micropipette with a specific internal solution is sealed onto the cell membrane to achieve a whole-cell configuration, allowing control over the intracellular ionic environment.[17]

    • Solution Composition: The internal (pipette) and external (bath) solutions are designed to isolate INCX from other membrane currents. The internal solution contains a set concentration of Na⁺ to control the driving force for the exchanger.[1]

    • Voltage Protocol: The membrane potential is clamped, and specific voltage protocols (steps or ramps) are applied to elicit either inward (Ca²⁺ efflux) or outward (Ca²⁺ influx) INCX.[17]

    • Drug Application: YM-244769 is applied extracellularly at various concentrations to determine its effect on the amplitude of the measured INCX.[1]

3. Hypoxia/Reoxygenation (H/R) Cellular Model

This in vitro model is used to assess the neuroprotective effects of YM-244769 by mimicking the conditions of ischemia-reperfusion injury.[1]

  • Objective: To evaluate the ability of YM-244769 to protect cells from damage induced by oxygen and glucose deprivation followed by reoxygenation.

  • Methodology Overview:

    • Cell Culture: Neuronal cells that endogenously express relevant NCX isoforms, such as the SH-SY5Y neuroblastoma cell line (expressing NCX1 and NCX3), are commonly used.[9][15]

    • Hypoxia Induction: Cells are subjected to a period of oxygen and glucose deprivation (OGD) by placing them in a hypoxic chamber with a specialized glucose-free medium.[5]

    • Reoxygenation: Following the hypoxic period, cells are returned to a normal, oxygenated, glucose-containing culture medium to simulate reperfusion.[5]

    • Drug Treatment: YM-244769 is applied at various concentrations, typically during the hypoxia and/or reoxygenation phase.[5]

    • Viability Assessment: Cell viability is assessed to quantify the protective effect of the compound. A common method is the Lactate Dehydrogenase (LDH) release assay, which measures the amount of LDH released into the culture medium from damaged cells.[5][13] A reduction in LDH release in treated cells compared to controls indicates cytoprotection.

Conclusion

YM-244769 is a potent pharmacological agent characterized by its selective inhibition of the Na+/Ca2+ exchanger. Its key attributes—preferential inhibition of the NCX3 isoform and strong selectivity for the reverse (Ca2+ entry) mode—make it an exceptional tool for dissecting the role of NCX3 in cellular physiology and pathology.[5][9] This specificity is particularly advantageous for studying conditions where NCX-mediated Ca2+ overload is a critical factor, such as neuronal damage following ischemic events.[4][7] The comprehensive data on its inhibitory profile, combined with established experimental protocols, solidifies the position of YM-244769 as a cornerstone compound for researchers in neuroscience, pharmacology, and drug development targeting ion transport and calcium homeostasis.

References

The Discovery and Synthesis of YM-244769: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769, chemically known as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide, is a potent and selective small-molecule inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of YM-244769. It is designed to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. The document includes a summary of its inhibitory potency, isoform selectivity, and mode of action, alongside detailed experimental protocols and visual diagrams of relevant pathways and workflows.

Introduction: The Role of the Na+/Ca2+ Exchanger in Cellular Homeostasis

The Na+/Ca2+ exchanger (NCX) is a transmembrane protein crucial for maintaining intracellular calcium (Ca2+) and sodium (Na+) homeostasis.[1] It facilitates the electrogenic exchange of three Na+ ions for one Ca2+ ion across the plasma membrane. The direction of this exchange is dictated by the electrochemical gradients of Na+ and Ca2+, as well as the membrane potential. The exchanger operates in two primary modes:

  • Forward Mode (Ca2+ Exit): Under normal physiological conditions, the NCX typically operates in the forward mode, extruding Ca2+ from the cell to maintain low intracellular calcium levels.[1]

  • Reverse Mode (Ca2+ Entry): In pathological conditions such as ischemia, an accumulation of intracellular Na+ can cause the exchanger to operate in reverse, leading to an influx of Ca2+ and subsequent cellular damage.[1]

Three isoforms of the NCX protein have been identified in mammals: NCX1, NCX2, and NCX3, each with distinct tissue distributions and physiological functions. The dysregulation of NCX activity has been implicated in various diseases, including heart failure, ischemia-reperfusion injury, and neurological disorders, making it a significant target for therapeutic intervention.[1]

Discovery of YM-244769

YM-244769 was identified through the screening of newly synthesized benzyloxyphenyl derivatives for their inhibitory activity against the Na+/Ca2+ exchanger. This discovery was part of a broader effort to develop potent and selective NCX inhibitors for therapeutic applications. The structure-activity relationship (SAR) studies of these benzyloxyphenyl derivatives led to the identification of YM-244769 as a highly potent inhibitor.[3]

dot

cluster_discovery Discovery Workflow Library of Benzyloxyphenyl Derivatives Library of Benzyloxyphenyl Derivatives Primary Screening Primary Screening Library of Benzyloxyphenyl Derivatives->Primary Screening Screening Hit Identification Hit Identification Primary Screening->Hit Identification Identify Active Compounds Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Improve Potency & Selectivity YM-244769 YM-244769 Lead Optimization (SAR)->YM-244769 Identified Lead Compound

Caption: A logical workflow for the discovery of YM-244769.

Synthesis of YM-244769

While a specific, detailed synthesis scheme for YM-244769 is not publicly available, the synthesis of similar benzyloxyphenyl derivatives has been described in the scientific literature. The general synthetic approach involves a multi-step process, likely starting from commercially available precursors. A plausible synthetic route is outlined below, based on established organic chemistry principles for the synthesis of analogous compounds.

The synthesis can be conceptually divided into three main parts:

dot

cluster_synthesis Plausible Synthetic Workflow for YM-244769 Start Step1 Synthesis of 6-(4-hydroxyphenoxy)nicotinic acid Start->Step1 Step2 Etherification with 1-(bromomethyl)-3-fluorobenzene Step1->Step2 Step3 Amide coupling with (3-aminophenyl)methanamine Step2->Step3 YM-244769 Final Product: YM-244769 Step3->YM-244769

Caption: A high-level overview of a plausible synthetic route.

Pharmacological Properties and Mechanism of Action

YM-244769 is a potent inhibitor of the Na+/Ca2+ exchanger, demonstrating significant isoform and mode selectivity.

Isoform Selectivity

YM-244769 exhibits a notable preference for the NCX3 isoform over NCX1 and NCX2.[2] This selectivity is a key feature, as NCX3 is predominantly expressed in the brain and skeletal muscle, suggesting potential for targeted therapeutic effects in these tissues.[1]

Mode of Action

A defining characteristic of YM-244769 is its preferential inhibition of the reverse (Ca2+ entry) mode of the NCX.[1] This is particularly relevant in pathological conditions like ischemia, where elevated intracellular Na+ drives the exchanger into its reverse mode, causing a detrimental influx of Ca2+. By selectively blocking this Ca2+ entry, YM-244769 can mitigate calcium overload-induced cell injury.[1]

dot

cluster_MoA Mechanism of Action of YM-244769 High_Na_in High Intracellular [Na+] (e.g., during Ischemia) NCX_Reverse NCX Reverse Mode (Ca2+ Entry) High_Na_in->NCX_Reverse Ca_Overload Intracellular Ca2+ Overload NCX_Reverse->Ca_Overload Cell_Damage Cellular Damage Ca_Overload->Cell_Damage YM-244769 YM-244769 YM-244769->NCX_Reverse Inhibits

Caption: YM-244769's inhibition of reverse mode NCX activity.

Quantitative Data

The inhibitory potency of YM-244769 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target IC50 (nM) Assay
NCX16845Ca2+ Uptake
NCX29645Ca2+ Uptake
NCX31845Ca2+ Uptake
NCX Current (outward, Ca2+ entry)50Electrophysiology

Data compiled from multiple sources.[2]

Experimental Protocols

The characterization of YM-244769 involved several key experimental methodologies to assess its potency, selectivity, and cellular effects.

45Ca2+ Uptake Assay

This assay is the primary method for determining the inhibitory potency of compounds on the reverse mode of NCX isoforms.

  • Principle: Measures the intracellular Na+-dependent uptake of radioactive 45Ca2+ into cells expressing specific NCX isoforms.

  • Methodology:

    • Cell Culture: Stably transfect a suitable cell line (e.g., CCL39 fibroblasts) with the cDNA for the desired NCX isoform (NCX1, NCX2, or NCX3).

    • Na+ Loading: Pre-incubate the cells in a Na+-rich, K+-free medium, often containing a Na+/K+-ATPase inhibitor like ouabain, to increase intracellular Na+ concentration.

    • 45Ca2+ Uptake: Initiate the uptake by replacing the pre-incubation medium with a solution containing 45Ca2+ and varying concentrations of YM-244769.

    • Termination: Stop the uptake after a defined period by rapidly washing the cells with an ice-cold stop solution (e.g., containing LaCl3) to prevent further Ca2+ flux.

    • Quantification: Lyse the cells and measure the amount of incorporated 45Ca2+ using a scintillation counter.

    • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

dot

cluster_assay 45Ca2+ Uptake Assay Workflow Cell_Culture Culture cells expressing a specific NCX isoform Na_Loading Load cells with Na+ Cell_Culture->Na_Loading Ca_Uptake Incubate with 45Ca2+ and YM-244769 Na_Loading->Ca_Uptake Wash Stop uptake and wash cells Ca_Uptake->Wash Quantify Quantify 45Ca2+ uptake Wash->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for the 45Ca2+ uptake assay.

Electrophysiological Measurements (Whole-Cell Patch-Clamp)

This technique provides a direct measure of the electrical current generated by the electrogenic NCX, allowing for the characterization of mode selectivity.

  • Principle: Measures the NCX current (INCX) in single cells under voltage-clamp conditions.

  • Methodology:

    • Cell Preparation: Isolate single cells (e.g., cardiac ventricular myocytes or transfected cells) suitable for patch-clamping.

    • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.

    • Solution Composition: Use intracellular (pipette) and extracellular solutions designed to isolate INCX from other ionic currents.

    • Voltage Protocol: Apply a voltage ramp or step protocol to elicit both inward (Ca2+ exit) and outward (Ca2+ entry) INCX.

    • Drug Application: Perfuse the cell with solutions containing different concentrations of YM-244769 and measure the effect on the amplitude of the inward and outward currents.

In Vitro Model of Hypoxia/Reoxygenation

This cellular model is used to assess the neuroprotective effects of YM-244769.

  • Principle: Mimics the conditions of ischemia-reperfusion injury by subjecting cultured cells to a period of oxygen and glucose deprivation followed by reoxygenation.

  • Methodology:

    • Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

    • Hypoxia Induction: Replace the standard culture medium with a glucose-free solution and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2).

    • Drug Treatment: Add YM-244769 at various concentrations before, during, or after the hypoxic period.

    • Reoxygenation: Return the cells to a normoxic incubator with standard glucose-containing medium.

    • Assessment of Cell Viability: Measure cell death using assays such as lactate (B86563) dehydrogenase (LDH) release or MTT.

Conclusion

YM-244769 is a valuable pharmacological tool for studying the physiological and pathological roles of the Na+/Ca2+ exchanger. Its high potency, selectivity for the NCX3 isoform, and preferential inhibition of the reverse mode of action make it a promising candidate for further investigation as a therapeutic agent, particularly in the context of neuroprotection from ischemic injury. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of NCX activity.

References

YM-244769 Dihydrochloride: A Technical Guide to a Selective Na+/Ca2+ Exchanger Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 837424-39-2

This technical guide provides an in-depth overview of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

YM-244769 is a small molecule inhibitor that selectively targets the Na+/Ca2+ exchanger, a crucial transmembrane protein for maintaining intracellular calcium homeostasis. The NCX mediates the exchange of three sodium ions for one calcium ion across the plasma membrane. This exchange can occur in two modes: a "forward" mode that extrudes calcium from the cell and a "reverse" mode that allows calcium to enter.

A key characteristic of YM-244769 is its preferential inhibition of the reverse mode of the NCX. This mode is particularly active under pathological conditions like ischemia, where an accumulation of intracellular sodium drives the exchanger to import calcium, leading to cellular damage. By selectively blocking this influx, YM-244769 demonstrates significant potential in mitigating calcium overload-induced cell injury.

Furthermore, YM-244769 exhibits notable isoform selectivity, with a higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[1][2] This specificity is particularly relevant for tissues where NCX3 is predominantly expressed, such as the brain and skeletal muscle.

Quantitative Data

The inhibitory potency of YM-244769 has been characterized in various experimental models. The following tables summarize the key quantitative findings.

Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms (Reverse Mode)

IsoformCell TypeAssayIC50 (nM)Reference
NCX1CCL39 Transfectants45Ca2+ Uptake68 ± 2.9[3]
NCX2CCL39 Transfectants45Ca2+ Uptake96 ± 3.5[3]
NCX3CCL39 Transfectants45Ca2+ Uptake18 ± 1.0[4][5]

This data highlights the 3.8 to 5.3-fold preferential inhibition of the NCX3 isoform by YM-244769.

Table 2: Mode-Selective Inhibition of NCX1 by YM-244769 in Guinea Pig Cardiac Myocytes

NCX ModeIC50 (µM)Reference
Unidirectional Outward (Ca2+ entry)0.05[6]
Unidirectional Inward (Ca2+ exit)>10*[6]

*At a concentration of 10 µM, YM-244769 inhibited only about 50% of the forward mode current.[6]

Signaling Pathways and Mechanism of Inhibition

The primary molecular target of YM-244769 is the Na+/Ca2+ exchanger. Under conditions of high intracellular Na+, the reverse mode of NCX is activated, leading to an influx of Ca2+. This elevation in intracellular Ca2+ can trigger various downstream signaling cascades that contribute to cellular damage and apoptosis, particularly in the context of ischemia-reperfusion injury. YM-244769's preferential blockade of the reverse mode of NCX, especially the NCX3 isoform, makes it a valuable tool for neuroprotection research.[5][6]

cluster_0 Cell Membrane cluster_1 cluster_2 NCX Na+/Ca+ Exchanger (NCX) Na_out 3 Na+ NCX->Na_out Ca_out 1 Ca2+ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in 1 Ca2+ NCX->Ca_in Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_out->NCX Na_in->NCX Reverse Mode (Ca2+ Influx) Ca_in->NCX Ca_overload Ca2+ Overload Ca_in->Ca_overload High_Na High Intracellular Na+ (e.g., Ischemia) High_Na->NCX Activates Damage Cellular Damage / Apoptosis Ca_overload->Damage YM244769 YM-244769 YM244769->NCX Inhibits (Preferentially Reverse Mode) start Start cell_prep Cell Preparation (e.g., SH-SY5Y cells) start->cell_prep hypoxia Induce Hypoxia (Glucose-free medium, N2 chamber) cell_prep->hypoxia add_ym Add YM-244769 (Varying concentrations) hypoxia->add_ym reoxygenation Reoxygenation (Standard medium, normoxia) ldh_assay Measure LDH Release (Quantify cell damage) reoxygenation->ldh_assay add_ym->reoxygenation analysis Data Analysis (Assess neuroprotection) ldh_assay->analysis end End analysis->end

References

YM-244769: A Technical Guide to Solubility and Handling in DMSO and Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of YM-244769 in Dimethyl Sulfoxide (DMSO) and various aqueous solutions. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies required for the effective use of this potent and selective Na+/Ca2+ exchanger (NCX) inhibitor in a laboratory setting. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation and solubility determination, and visual representations of key experimental workflows and the underlying signaling pathway of YM-244769.

Core Data Presentation: YM-244769 Solubility

The solubility of YM-244769 is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available quantitative and qualitative solubility data for YM-244769 in DMSO and aqueous solutions.

SolventSolubilityConcentration (Molar)Notes
DMSO 120 mg/mL[1]~270.59 mM[1]Gentle warming and ultrasonication may be required to achieve complete dissolution. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[1]
51.64 mg/mL[1]~100 mM[1]Variations in reported solubility may be due to different salt forms of the compound or experimental conditions.
10 mM[2]10 mM[2]A commonly prepared stock solution concentration.
Aqueous Solutions
WaterLow/PoorNot specifiedYM-244769 has limited solubility in aqueous buffers.[1]
Phosphate-Buffered Saline (PBS)Low/PoorNot specifiedPrecipitation may occur when diluting a DMSO stock solution into PBS.
Cell Culture MediaLow/PoorNot specifiedTo avoid precipitation, it is recommended to prepare fresh dilutions from a DMSO stock directly into pre-warmed cell culture medium immediately before use.[3]
Co-solvent Formulations
10% DMSO in Corn Oil≥ 2.08 mg/mL≥ 4.03 mMA clear solution can be achieved for in vivo studies.[4]
10% DMSO in 20% SBE-β-CD in Saline≥ 2.08 mg/mL≥ 4.03 mMThis formulation can yield a clear solution for administration.[4]

Experimental Protocols

Accurate and reproducible experimental results begin with the correct preparation of test compounds. This section provides detailed protocols for preparing YM-244769 solutions and a general method for determining its aqueous solubility.

Protocol 1: Preparation of a 10 mM YM-244769 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of YM-244769 in DMSO, which can be stored for later use.

Materials:

  • YM-244769 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Aseptic Weighing: Carefully weigh the required amount of YM-244769 powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 4.43 mg per 1 mL of DMSO (Molecular Weight: 443.47 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the YM-244769 powder.

  • Dissolution: Vortex the solution thoroughly until the powder is fully dissolved. If dissolution is difficult, gentle warming or brief sonication can be employed to aid the process.[1]

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: General Method for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a standard "shake-flask" method to determine the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • YM-244769 powder

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of YM-244769 powder to a glass vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the saturated solution by either centrifugation at a high speed or by filtering the solution through a low-binding 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and determine the concentration of YM-244769 using a validated analytical method such as HPLC-UV or LC-MS. A standard curve of YM-244769 should be prepared in the same buffer to ensure accurate quantification.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to the handling and mechanism of action of YM-244769.

G cluster_prep YM-244769 Solution Preparation Workflow start Start weigh Weigh YM-244769 Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_clarity Is Solution Clear? dissolve->check_clarity check_clarity->dissolve No aliquot Aliquot into Single-Use Vials check_clarity->aliquot Yes store Store at -20°C or -80°C aliquot->store end_prep End store->end_prep

Workflow for preparing a YM-244769 stock solution.

G cluster_pathway Mechanism of Action: YM-244769 Inhibition of NCX extracellular Extracellular Space intracellular Intracellular Space membrane Plasma Membrane ncx Na+/Ca2+ Exchanger (NCX) ca_in Intracellular Ca2+ (Influx) ncx->ca_in na_in High Intracellular [Na+] na_in->ncx Activates Reverse Mode ca_out Extracellular Ca2+ ca_out->ncx pathology Pathological Conditions (e.g., Ischemia) pathology->na_in leads to ym244769 YM-244769 ym244769->ncx inhibition Inhibition

YM-244769 inhibits the reverse mode of the Na+/Ca2+ exchanger.

G cluster_workflow Experimental Workflow for Aqueous Solution Preparation start Start dmso_stock Prepare YM-244769 Stock in DMSO start->dmso_stock dilute Dilute DMSO Stock into Aqueous Solution dmso_stock->dilute prewarm Pre-warm Aqueous Solution (e.g., Media) prewarm->dilute vortex Gently Vortex dilute->vortex use_immediately Use Immediately vortex->use_immediately end_workflow End use_immediately->end_workflow

Workflow for preparing YM-244769 in aqueous solutions.

References

YM-244769: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the current understanding of the stability and recommended storage conditions for YM-244769, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). Given the critical role of compound integrity in research and drug development, this document synthesizes available data and outlines best practices for its handling and storage.

Core Stability and Storage Recommendations

Proper storage is paramount to maintaining the integrity and activity of YM-244769. The following tables summarize the recommended conditions for the solid compound and its solutions based on information from various suppliers.

Table 1: Recommended Storage Conditions for Solid YM-244769

FormTemperatureDurationAdditional Notes
Solid Powder-20°CUp to 3 yearsKeep tightly sealed and protected from moisture.[1]
4°CUp to 2 yearsKeep tightly sealed and protected from moisture.[1]
Room TemperatureNot SpecifiedDesiccate.[1]

Table 2: Recommended Storage Conditions for YM-244769 Stock Solutions

SolventTemperatureDurationAdditional Notes
DMSO-80°CUp to 6 monthsSealed, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[1][2][3]
-20°CUp to 1 monthSealed, away from moisture.[1][2][3]
4°CUp to 2 weeks[4][5]

It is strongly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[1]

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of YM-244769 is essential for its proper handling and formulation.

Table 3: Physicochemical and Solubility Data for YM-244769

PropertyValueReference
Chemical Name N-(3-Aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide[6]
CAS Number 838819-70-8[4][6]
Molecular Formula C₂₆H₂₂FN₃O₃[4]
Molecular Weight 443.47 g/mol [4]
Solubility in DMSO ≥ 2.08 mg/mL[1][2]
10 mM[6]

Signaling Pathway and Mechanism of Action

YM-244769 is a potent inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable selectivity for the NCX3 isoform. It primarily inhibits the reverse mode (Ca2+ entry) of the exchanger. This mechanism is crucial in pathological conditions like ischemia, where elevated intracellular sodium drives the reverse mode, leading to cytotoxic calcium overload.

YM-244769_Signaling_Pathway Mechanism of YM-244769 Action cluster_cell Cell Membrane NCX Na+/Ca2+ Exchanger (NCX) Ca_in Intracellular Ca2+ Overload NCX->Ca_in Ca2+ influx Na_in High Intracellular Na+ Na_in->NCX Drives reverse mode Ca_out Extracellular Ca2+ Ca_out->NCX Damage Cellular Damage Ca_in->Damage YM244769 YM-244769 YM244769->NCX Inhibits Ischemia Ischemia / Hypoxia Ischemia->Na_in

Caption: Inhibition of reverse mode Na+/Ca2+ exchange by YM-244769.

Experimental Protocols

While specific, validated stability-indicating analytical methods for YM-244769 are not publicly available, this section outlines the general methodologies for preparing solutions and a conceptual framework for conducting forced degradation studies.

Preparation of Stock Solutions
  • Calculate the required mass: Based on the desired concentration and volume, calculate the mass of YM-244769 needed.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the YM-244769 powder.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.

Forced Degradation Studies (Conceptual Workflow)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following diagram illustrates a typical workflow.

Forced_Degradation_Workflow Conceptual Workflow for YM-244769 Forced Degradation Studies cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photolytic Stress (ICH Q1B) Photo->Analysis YM_Sample YM-244769 Sample (in appropriate solvent) YM_Sample->Acid YM_Sample->Base YM_Sample->Oxidation YM_Sample->Thermal YM_Sample->Photo Data Data Analysis: - Purity Assessment - Degradant Profiling Analysis->Data Pathway Degradation Pathway Elucidation Data->Pathway

Caption: A general workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method (General Principles)

A stability-indicating method is crucial for separating and quantifying the parent compound from any potential degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve optimal separation.

  • Detection: UV detection at a wavelength where YM-244769 and its potential degradants have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Summary of Known Stability and Degradation Profile

Currently, there is a lack of published, in-depth studies on the forced degradation of YM-244769. However, based on the general chemical stability of related nicotinamide (B372718) derivatives, hydrolysis of the amide bond could be a potential degradation pathway under acidic or basic conditions. The ether linkages might also be susceptible to degradation under harsh conditions. Without experimental data, any proposed degradation pathway remains speculative.

Researchers are strongly encouraged to perform their own stability assessments, particularly if the compound is to be used in aqueous solutions for extended periods or under conditions of elevated temperature or light exposure. The information provided in this guide should serve as a starting point for ensuring the reliable use of YM-244769 in a research and development setting.

References

The Role of YM-244769 in Elucidating Calcium Dysregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger, and the precise regulation of its intracellular concentration is paramount for a myriad of cellular processes, from neurotransmission to muscle contraction and gene expression. Dysregulation of calcium homeostasis is a central pathological feature in a host of disorders, including neurodegenerative diseases, cardiac hypertrophy, and ischemia-reperfusion injury. Understanding the molecular machinery that governs calcium fluxes is therefore a critical endeavor in modern biomedical research.

This technical guide focuses on YM-244769, a potent and selective pharmacological tool used to investigate the role of the Sodium-Calcium Exchanger (NCX) in calcium dysregulation. Initially, it is crucial to clarify a common point of confusion: while the topic is calcium dysregulation, the primary target of YM-244769 is the Sodium-Calcium Exchanger (NCX) , not the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that senses extracellular calcium levels and plays a key role in hormonal regulation of calcium homeostasis, such as modulating parathyroid hormone secretion.[1][2][3][4][5] In contrast, YM-244769 exerts its effects by directly inhibiting a key cellular ion transporter involved in intracellular calcium dynamics.

YM-244769 is a benzyloxyphenyl derivative that functions as a potent and selective inhibitor of the NCX.[6] The NCX is a bidirectional transmembrane protein that exchanges three sodium ions (Na⁺) for one calcium ion (Ca²⁺). Its direction of transport is dependent on the electrochemical gradients of these ions. In its "forward mode," it extrudes Ca²⁺ from the cell, while in its "reverse mode," it facilitates Ca²⁺ influx.[6] YM-244769 has garnered significant attention for its preferential inhibition of the NCX3 isoform and its selectivity for the reverse (Ca²⁺ entry) mode of the exchanger, which is often implicated in pathological calcium overload.[6][7][8]

This guide will provide an in-depth overview of the quantitative data associated with YM-244769, detailed experimental protocols for its use, and a description of the signaling pathways it modulates, offering a comprehensive resource for researchers studying calcium dysregulation.

Data Presentation

The inhibitory potency of YM-244769 has been characterized across different NCX isoforms and operational modes. The following tables summarize key quantitative data from published studies.

Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms (Reverse Mode)

IsoformIC₅₀ (nM)Cell LineAssay TypeReference
NCX168 ± 2.9CCL39 fibroblasts⁴⁵Ca²⁺ Uptake[7]
NCX296 ± 3.5CCL39 fibroblasts⁴⁵Ca²⁺ Uptake[7]
NCX318 ± 1.0CCL39 fibroblasts⁴⁵Ca²⁺ Uptake[6][7]

This data highlights the 3.8- to 5.3-fold greater selectivity of YM-244769 for the NCX3 isoform over NCX1 and NCX2, respectively.[6][7]

Table 2: Mode-Selective Inhibition of NCX1 by YM-244769 in Guinea Pig Cardiac Ventricular Myocytes

NCX ModeIC₅₀ (µM)Experimental ConditionReference
Bidirectional (Outward & Inward)~0.1Whole-cell voltage clamp[9]
Unidirectional Outward (Ca²⁺ Entry)0.05Whole-cell voltage clamp[9]
Unidirectional Inward (Ca²⁺ Exit)>10 (only ~50% inhibition at 10 µM)Whole-cell voltage clamp[9]

These findings demonstrate the pronounced selectivity of YM-244769 for the reverse (Ca²⁺ entry) mode of NCX operation.[9]

Table 3: Neuroprotective Effect of YM-244769 in a Hypoxia/Reoxygenation Model

Cell LineConditionYM-244769 Concentration (µM)OutcomeReference
SH-SY5Y (human neuroblastoma)Hypoxia/Reoxygenation0.3 - 1Significant protection against cell damage[6][7]
LLC-PK1 (renal epithelial)Hypoxia/Reoxygenation1Less efficient protection compared to SH-SY5Y[6][7]

The greater protective effect in SH-SY5Y cells correlates with their expression of both NCX1 and the highly YM-244769-sensitive NCX3 isoform.[6][7]

Signaling Pathways and Mechanism of Action

Under physiological conditions, the forward mode of NCX is crucial for maintaining low intracellular calcium levels. However, in pathological states such as ischemia, ATP depletion leads to the failure of the Na⁺/K⁺-ATPase, resulting in an accumulation of intracellular Na⁺. This ionic shift drives the NCX into its reverse mode, causing a detrimental influx of Ca²⁺. This calcium overload triggers a cascade of damaging events, including mitochondrial dysfunction, activation of proteases and phospholipases, and ultimately, apoptotic or necrotic cell death.

YM-244769's therapeutic potential stems from its selective inhibition of this reverse mode Ca²⁺ entry. By blocking this pathological influx, YM-244769 helps to preserve intracellular calcium homeostasis and mitigate downstream cellular damage. One of the key neuroprotective pathways influenced by this action is the PI3K/Akt signaling cascade. Inhibition of NCX-mediated calcium influx by YM-244769 can modulate this pathway, contributing to its observed protective effects in models of hypoxia/reoxygenation.[10]

cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 Cellular Response ATP_depletion ATP Depletion NaK_pump_failure Na+/K+ Pump Failure ATP_depletion->NaK_pump_failure High_Na_in ↑ [Na+]i NaK_pump_failure->High_Na_in NCX_reverse NCX Reverse Mode Activation High_Na_in->NCX_reverse Ca_overload Ca²⁺ Overload NCX_reverse->Ca_overload Cell_damage Mitochondrial Dysfunction, Enzyme Activation, Apoptosis Ca_overload->Cell_damage YM244769 YM-244769 YM244769->NCX_reverse Inhibits Neuroprotection Neuroprotection YM244769->Neuroprotection

Caption: Mechanism of YM-244769 in preventing pathological Ca²⁺ overload.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of YM-244769.

Measurement of NCX Activity via ⁴⁵Ca²⁺ Uptake Assay

This assay directly measures the influx of radioactive calcium into cells, representing the reverse mode activity of NCX.

a. Materials:

  • Cells stably transfected with the NCX isoform of interest (e.g., CCL39 or HEK293 cells).

  • 24-well culture plates.

  • Na⁺-loading buffer: 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 20 mM HEPES, 5.5 mM glucose, pH 7.4.

  • Uptake buffer (Na⁺-free): 137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 20 mM HEPES, 5.5 mM glucose, pH 7.4.

  • ⁴⁵CaCl₂ stock solution.

  • Stop solution: 100 mM LaCl₃ in Na⁺-free buffer.

  • Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

  • Scintillation cocktail.

  • Scintillation counter.

b. Protocol:

  • Seed transfected cells in 24-well plates and grow to confluence.

  • Wash the cells twice with the Na⁺-loading buffer.

  • Pre-incubate the cells in Na⁺-loading buffer for 30-60 minutes at 37°C to load the cells with intracellular Na⁺.

  • Aspirate the Na⁺-loading buffer and initiate the uptake reaction by adding the Na⁺-free uptake buffer containing ⁴⁵CaCl₂ (typically 1-2 µCi/mL) and various concentrations of YM-244769 or vehicle control (DMSO).

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold stop solution.

  • Lyse the cells by adding lysis buffer and incubating for at least 30 minutes.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the intracellular ⁴⁵Ca²⁺ using a scintillation counter.

  • Determine the protein concentration of parallel wells to normalize the ⁴⁵Ca²⁺ uptake.

  • Plot the normalized ⁴⁵Ca²⁺ uptake against the concentration of YM-244769 to determine the IC₅₀ value.

start Start cell_prep Cell Preparation (Transfected cells in 24-well plate) start->cell_prep na_load Na+ Loading (Incubate in Na+-rich buffer) cell_prep->na_load uptake Initiate 45Ca2+ Uptake (Add Na+-free buffer with 45Ca2+ and YM-244769) na_load->uptake incubation Incubation (1-5 minutes at 37°C) uptake->incubation stop_reaction Terminate Reaction (Wash with ice-cold LaCl3 solution) incubation->stop_reaction lysis Cell Lysis stop_reaction->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis (Normalize to protein, determine IC50) scintillation->analysis end End analysis->end start Start cell_isolation Isolate Single Cells start->cell_isolation pipette_prep Prepare Patch Pipette cell_isolation->pipette_prep gigaseal Form Giga-seal pipette_prep->gigaseal whole_cell Establish Whole-cell Configuration gigaseal->whole_cell record_baseline Record Baseline INCX whole_cell->record_baseline apply_ym Apply YM-244769 record_baseline->apply_ym record_inhibited Record Inhibited INCX apply_ym->record_inhibited analysis Data Analysis (Determine concentration-dependent inhibition) record_inhibited->analysis end End analysis->end

References

An In-depth Technical Guide on the Application of YM-244769 for Investigating Reverse Mode NCX Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of YM-244769, a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX). It focuses on its utility in investigating the reverse mode of NCX activity, a critical mechanism in various physiological and pathological processes.

The Na+/Ca2+ exchanger is a bidirectional transmembrane protein essential for maintaining cellular sodium and calcium homeostasis by exchanging three Na+ ions for one Ca2+ ion.[1] The direction of this exchange is dictated by the electrochemical gradients of Na+ and Ca2+ and the membrane potential. In its "forward" or "Ca2+ exit" mode, NCX extrudes calcium from the cell. Conversely, the "reverse" or "Ca2+ entry" mode facilitates calcium influx.[1] This reverse mode is particularly significant in pathological conditions like ischemia, where an accumulation of intracellular Na+ drives the exchanger to import Ca2+, leading to cellular damage.[1][2]

YM-244769 has emerged as a crucial pharmacological tool due to its preferential inhibition of this reverse mode of NCX.[2] It exhibits notable isoform selectivity, with a significantly higher affinity for NCX3 compared to NCX1 and NCX2.[3] This makes it invaluable for dissecting the specific roles of NCX isoforms in various tissues, especially in the brain and skeletal muscle where NCX3 is predominantly expressed.[1]

Quantitative Data Presentation

The inhibitory potency of YM-244769 has been rigorously quantified across the three main NCX isoforms, primarily through intracellular Na+-dependent 45Ca2+ uptake assays which measure the reverse mode of NCX activity.[4] The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, highlighting the compound's preference for NCX3.

Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms (Reverse Mode) [5]

IsoformCell TypeAssayIC50 (nM)Reference
NCX1CCL39 Transfectants45Ca2+ Uptake68 ± 2.9[6]
NCX2CCL39 Transfectants45Ca2+ Uptake96 ± 3.5[6]
NCX3CCL39 Transfectants45Ca2+ Uptake18 ± 1.0[6]

Further electrophysiological studies on guinea pig cardiac ventricular myocytes have detailed the mode-selective inhibition of NCX1 by YM-244769.

Table 2: Mode-Selective Inhibition of NCX1 by YM-244769 in Guinea Pig Cardiac Myocytes [7]

NCX ModeParameterIC50 (µM)Reference
Reverse Mode (Ca2+ Entry)Unidirectional Outward INCX0.05[7]
Forward Mode (Ca2+ Exit)Unidirectional Inward INCX>10*[7]
BidirectionalBidirectional INCX~0.1[7]

*At a concentration of 10 µM, YM-244769 inhibited only about 50% of the forward mode current.[7]

Table 3: Comparative Inhibitory Potency (IC50) of Various NCX Inhibitors [4]

InhibitorNCX1 IC50NCX2 IC50NCX3 IC50Primary Mode of Action
YM-244769 68 nM 96 nM 18 nM Reverse Mode (Ca2+ entry) Inhibition
SEA0400~3.35 µM (forward), ~4.74 µM (reverse)--Mixed
KB-R7943~5.7 µM (reverse)-Higher affinity than NCX1/2Reverse Mode (Ca2+ entry) Inhibition
SN-62.9 µM16 µM8.6 µMReverse Mode (Ca2+ entry) Inhibition

Signaling Pathways and Mechanism of Action

Under normal physiological conditions, the low intracellular Na+ concentration favors the forward mode of NCX, leading to Ca2+ efflux. However, in pathological states such as hypoxia or ischemia, ATP depletion impairs the Na+/K+ pump, causing a significant rise in intracellular Na+.[5] This shift in the Na+ gradient drives the NCX into its reverse mode, resulting in a detrimental influx of Ca2+.[5] YM-244769 selectively inhibits this reverse mode, thereby preventing Ca2+ overload and subsequent cellular damage, such as apoptosis.[5] The inhibitory action of YM-244769 is more potent at higher intracellular Na+ concentrations, confirming its selectivity for the conditions that trigger reverse mode activity.[7]

NCX_Signaling_Pathway cluster_normal Normal Conditions cluster_pathological Pathological Conditions (e.g., Ischemia) Low [Na+]i Low [Na+]i NCX_Forward NCX (Forward Mode) Low [Na+]i->NCX_Forward Ca2+_Efflux 1 Ca2+ Out NCX_Forward->Ca2+_Efflux Na+_Influx 3 Na+ In Na+_Influx->NCX_Forward High [Na+]i High [Na+]i NCX_Reverse NCX (Reverse Mode) High [Na+]i->NCX_Reverse Ca2+_Influx 1 Ca2+ In NCX_Reverse->Ca2+_Influx Na+_Efflux 3 Na+ Out Na+_Efflux->NCX_Reverse YM-244769 YM-244769 YM-244769->NCX_Reverse Inhibits

Caption: NCX operational modes and YM-244769 inhibition.

Experimental Protocols

A variety of experimental methodologies are employed to characterize the inhibitory effects of YM-244769 on reverse mode NCX activity.

1. 45Ca2+ Uptake Assay for NCX Reverse Mode Activity

This biochemical assay is fundamental for determining the IC50 values of NCX inhibitors.[2]

  • Principle: This assay measures the intracellular Na+-dependent uptake of radioactive 45Ca2+, which is indicative of the reverse mode of NCX activity.[1]

  • Cell Lines: CCL39 fibroblasts or other suitable host cells stably transfected with individual NCX isoforms (NCX1, NCX2, or NCX3) are commonly used.[1][5]

  • Methodology:

    • Cell Culture: Transfected cells are cultured to confluence in multi-well plates.[5]

    • Na+ Loading: To induce reverse mode activity, cells are pre-incubated in a Na+-rich, K+-free medium, often containing ouabain (B1677812) to inhibit the Na+/K+-ATPase, thereby increasing intracellular Na+.[2][8]

    • Initiation of Uptake: The pre-incubation medium is replaced with a Na+-free uptake buffer containing 45Ca2+ as a tracer and varying concentrations of YM-244769 or a vehicle control.[5][8]

    • Termination and Quantification: After a defined incubation period, the uptake is stopped by washing with an ice-cold stop solution. The cells are then lysed, and the intracellular 45Ca2+ is quantified using a liquid scintillation counter.[8]

    • Data Analysis: The amount of 45Ca2+ uptake is plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[3]

experimental_workflow cluster_workflow 45Ca2+ Uptake Assay Workflow start Start: Culture NCX-transfected cells na_load Na+ Loading: Incubate in Na+-rich, K+-free medium (+ Ouabain) start->na_load incubation Incubation: Add Na+-free buffer with 45Ca2+ and YM-244769 (various conc.) na_load->incubation wash Wash with ice-cold stop solution incubation->wash lysis Cell Lysis wash->lysis quantify Quantify intracellular 45Ca2+ (Scintillation Counting) lysis->quantify analysis Data Analysis: Plot dose-response curve and determine IC50 quantify->analysis

Caption: Workflow for 45Ca2+ uptake assay.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical current generated by the electrogenic NCX (INCX), providing detailed insights into mode selectivity.[7][9]

  • Principle: By controlling the intracellular and extracellular ionic concentrations and the membrane potential, the activity of NCX in both forward (inward current) and reverse (outward current) modes can be measured.

  • Cell Preparation: Isolated cardiomyocytes or other excitable cells endogenously expressing NCX are used.[8][9]

  • Methodology:

    • Whole-Cell Configuration: A gigaohm seal is formed between a patch pipette and the cell membrane, and the membrane is ruptured to allow dialysis of the cell with the pipette's internal solution.[9]

    • Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage ramps or steps are applied to elicit INCX.[1][9]

    • Drug Application: YM-244769 is applied to the cell at various concentrations via a perfusion system.[4]

    • Data Analysis: The amplitude of the inward and outward INCX is measured before and after the application of YM-244769 to determine the extent of inhibition and calculate IC50 values for each mode.[4]

3. Hypoxia/Reoxygenation (H/R) In Vitro Model

This assay is used to evaluate the neuroprotective or cardioprotective effects of YM-244769 in a model of ischemia-reperfusion injury.[1][6]

  • Principle: H/R induces an increase in intracellular Na+, which activates the reverse mode of NCX, leading to Ca2+ overload and cell death. The protective effect of YM-244769 is quantified by measuring cell viability or the release of damage markers.

  • Cell Lines: Neuronal cell lines like SH-SY5Y or primary cardiomyocytes are often used.[10]

  • Methodology:

    • H/R Treatment: Cells are subjected to a period of hypoxia (glucose-free, low O2 environment) followed by reoxygenation (return to normal culture conditions).[5]

    • YM-244769 Application: YM-244769 is added at different concentrations before, during, or after the hypoxic period.[1]

    • Quantification of Cell Damage: Cell damage is assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or through cell viability assays like MTT or Trypan Blue exclusion.[1][5]

logical_relationship cluster_pathway Pathological Cascade and Therapeutic Intervention hypoxia Hypoxia / Ischemia atp_depletion ATP Depletion hypoxia->atp_depletion pump_failure Na+/K+ Pump Failure atp_depletion->pump_failure na_increase Increased [Na+]i pump_failure->na_increase ncx_reverse NCX Reverse Mode Activation na_increase->ncx_reverse ca_overload Ca2+ Overload ncx_reverse->ca_overload cell_damage Cell Damage / Apoptosis ca_overload->cell_damage protection Neuroprotection / Cardioprotection ym244769 YM-244769 ym244769->ncx_reverse Inhibits ym244769->protection

Caption: YM-244769 mechanism in preventing cell damage.

References

Methodological & Application

Application Notes and Protocols: Utilizing YM-244769 in SH-SY5Y Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human neuroblastoma cell line, SH-SY5Y, is extensively utilized as an in vitro model for neurodegenerative diseases and neurotoxicity studies.[1][2] These cells, derived from a metastatic bone tumor, can be differentiated into a more mature neuronal phenotype and express key neuronal markers, making them a valuable tool for investigating neuronal function and pathology.[1][2][3][4] One area of significant interest is the study of neuronal injury due to hypoxia and subsequent reoxygenation, a key pathological feature in conditions like stroke.[5]

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential inhibitory action on the NCX3 isoform.[5][6][7] In neuronal cells like SH-SY5Y, which express both NCX1 and NCX3, the latter has been shown to contribute more significantly to cell damage under hypoxic conditions.[5][6][7] Under hypoxic stress, the intracellular sodium concentration rises, causing the NCX to operate in reverse mode, leading to a detrimental influx of calcium ions.[5][8] This calcium overload triggers a cascade of events including mitochondrial dysfunction and activation of apoptotic pathways, ultimately leading to cell death.[5] YM-244769 offers a targeted approach to mitigate this by selectively inhibiting the reverse mode of NCX3, thereby preventing calcium overload and conferring neuroprotection.[5][8][9]

These application notes provide detailed protocols for the use of YM-244769 in SH-SY5Y cell culture, particularly in the context of hypoxia-reoxygenation injury models.

Data Presentation

The inhibitory potency of YM-244769 varies across different NCX isoforms. The following table summarizes the key quantitative data for easy comparison.

Parameter NCX1 NCX2 NCX3 Reference
IC50 (nM) ~68 - 95~9518[6][7]

Table 1: Inhibitory Potency (IC50) of YM-244769 on different Na+/Ca2+ Exchanger Isoforms. This data highlights that YM-244769 preferentially inhibits the NCX3 isoform with a 3.8 to 5.3-fold greater potency compared to NCX1 and NCX2.[6][7]

Signaling Pathway of Hypoxia-Induced Neuronal Injury and YM-244769 Intervention

Under hypoxic conditions, the disruption of ionic balance leads to an increase in intracellular sodium, activating the reverse mode of the Na+/Ca2+ exchanger. This results in calcium overload and subsequent neuronal cell death. YM-244769 provides a neuroprotective effect by selectively inhibiting the NCX3 isoform, thus preventing this cascade.

G cluster_0 Cellular Response to Hypoxia/Reoxygenation cluster_1 Therapeutic Intervention Hypoxia Hypoxia/Reoxygenation Inc_Na Increased Intracellular Na+ Hypoxia->Inc_Na NCX_rev NCX Reverse Mode Activation Inc_Na->NCX_rev Ca_overload Intracellular Ca2+ Overload NCX_rev->Ca_overload Mito_dys Mitochondrial Dysfunction Ca_overload->Mito_dys Apoptosis Apoptosis Activation Mito_dys->Apoptosis Cell_death Neuronal Cell Death Apoptosis->Cell_death YM244769 YM-244769 Inhibition Preferential Inhibition of NCX3 YM244769->Inhibition Inhibition->NCX_rev Neuroprotection Neuroprotection Inhibition->Neuroprotection Neuroprotection->Cell_death

Mechanism of YM-244769 neuroprotection.

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture

A standardized cell culture protocol is essential for reproducible results.

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Complete Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1% Penicillin-Streptomycin.[1][3]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Culture flasks/plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing: Rapidly thaw cryopreserved SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium. Centrifuge to pellet the cells, then resuspend in fresh medium and seed into a culture flask.[5]

  • Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.[5]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash with PBS. Add 0.25% Trypsin-EDTA and incubate for a few minutes until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and re-plate at a suitable subcultivation ratio (e.g., 1:3 to 1:6).[5]

Protocol 2: Hypoxia/Reoxygenation Injury Model

This protocol mimics ischemic conditions to study neuroprotective effects.

Materials:

  • Cultured SH-SY5Y cells

  • Glucose-free medium (e.g., DMEM without glucose)

  • Hypoxia chamber (e.g., 1-3% O2, 5% CO2, balance N2)

  • Complete Growth Medium

  • YM-244769

Procedure:

  • Induction of Hypoxia: Replace the complete growth medium with glucose-free medium. Place the cells in a hypoxic chamber for a specified duration (e.g., 8 hours).[5]

  • YM-244769 Treatment: Prepare the desired concentrations of YM-244769 (e.g., 0.3 µM, 1 µM) in fresh, pre-warmed complete growth medium.[5]

  • Reoxygenation: After the hypoxic period, remove the cells from the chamber. Replace the glucose-free medium with the prepared YM-244769-containing medium.[5]

  • Incubation: Return the cells to a standard normoxic incubator (37°C, 5% CO2) for a specified reoxygenation period (e.g., 16 hours).[5]

G Start SH-SY5Y Cell Culture Hypoxia Induce Hypoxia (Glucose-free medium, 8h) Start->Hypoxia Treatment Add YM-244769 in Complete Medium Hypoxia->Treatment Reoxygenation Reoxygenation (Normoxic incubator, 16h) Treatment->Reoxygenation Analysis Assess Cell Viability (e.g., LDH or MTT Assay) Reoxygenation->Analysis

Workflow for Hypoxia/Reoxygenation Experiment.
Protocol 3: Assessment of Cell Viability

Cell viability can be assessed using various standard assays.

A. Lactate Dehydrogenase (LDH) Assay (Measures Cell Death)

Principle: LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage.

Procedure:

  • Following the reoxygenation period, collect the cell culture medium.

  • Quantify the amount of LDH released using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

B. MTT Assay (Measures Metabolic Activity)

Principle: Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Procedure:

  • After the reoxygenation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C.

  • Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 4: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated SH-SY5Y cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Conclusion

YM-244769 serves as a valuable pharmacological tool for the investigation of neuroprotective strategies in in vitro models of neuronal injury. Its selective inhibition of the NCX3 isoform provides a targeted approach to mitigate the detrimental effects of calcium overload in SH-SY5Y cells under hypoxic stress. The protocols outlined in these application notes provide a framework for researchers to effectively utilize YM-244769 in their studies and contribute to the development of novel therapeutics for neurological disorders.

References

Application Notes and Protocols for YM-244769 in Hypoxia/Reoxygenation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical regulator of intracellular calcium homeostasis. It demonstrates significant selectivity for the NCX3 isoform over NCX1 and NCX2. A key characteristic of YM-244769 is its preferential inhibition of the reverse mode of NCX, which mediates Ca2+ influx into the cell. Under pathological conditions like hypoxia and ischemia, an accumulation of intracellular Na+ drives the NCX into its reverse mode, leading to a detrimental increase in intracellular Ca2+ and subsequent cell injury. By selectively blocking this Ca2+ entry, YM-244769 has shown significant neuroprotective effects in models of hypoxia/reoxygenation, making it a valuable tool for research in ischemic injury.

These application notes provide detailed protocols for the use of YM-244769 in both in vitro and in vivo models of hypoxia/reoxygenation and ischemia-reperfusion injury.

Data Presentation

Inhibitory Activity of YM-244769 on NCX Isoforms
ParameterCell Line/SystemValue
IC50 (NCX1)Transfected CCL39 cells68 ± 2.9 nM
IC50 (NCX2)Transfected CCL39 cells96 ± 3.5 nM
IC50 (NCX3)Transfected CCL39 cells18 ± 1.0 nM

Data compiled from multiple sources.

Neuroprotective Effects of YM-244769 in an In Vitro Hypoxia/Reoxygenation Model
Cell LineTreatmentOutcome MeasureResult
SH-SY5YYM-244769 (0.3 or 1 μM)LDH ReleaseEfficiently protected against hypoxia/reoxygenation-induced LDH release.
LLC-PK1YM-244769 (1 μM)LDH ReleaseProtected against hypoxia/reoxygenation-induced LDH release.

Data from Iwamoto T, Kita S. (2006).

Signaling Pathway and Experimental Workflows

YM_244769_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Extracellular NCX Na+/Ca2+ Exchanger (NCX) Ca_overload Ca2+ Overload NCX->Ca_overload Ca2+ Influx Ca_out Ca2+ NCX->Ca_out Cell_Injury Cell Injury/ Apoptosis Ca_overload->Cell_Injury Na_in 3Na+ Na_in->NCX Hypoxia_Ischemia Hypoxia / Ischemia Na_K_Pump_Failure Na+/K+ Pump Failure Hypoxia_Ischemia->Na_K_Pump_Failure Increased_Na Increased Intracellular Na+ Na_K_Pump_Failure->Increased_Na Increased_Na->NCX Drives Reverse Mode YM_244769 YM-244769 YM_244769->NCX Inhibits

Caption: Mechanism of YM-244769 in preventing hypoxia-induced cell injury.

In_Vitro_Hypoxia_Reoxygenation_Workflow Start Seed SH-SY5Y Cells Culture Culture overnight Start->Culture Treatment Add YM-244769 or Vehicle Culture->Treatment Hypoxia Induce Hypoxia (e.g., 6-8 hours in hypoxic chamber) Treatment->Hypoxia Reoxygenation Reoxygenation (e.g., 16-24 hours in normoxic incubator) Hypoxia->Reoxygenation Collect_Supernatant Collect Culture Supernatant Reoxygenation->Collect_Supernatant LDH_Assay Perform LDH Assay to Quantify Cell Death Collect_Supernatant->LDH_Assay End Analyze Data LDH_Assay->End

Caption: Workflow for in vitro hypoxia/reoxygenation experiments.

In_Vivo_Ischemia_Reperfusion_Workflow Start Anesthetize Mouse Drug_Admin Administer YM-244769 or Vehicle (e.g., oral gavage) Start->Drug_Admin MCAO Induce Middle Cerebral Artery Occlusion (MCAO) (e.g., 60 minutes) Drug_Admin->MCAO Reperfusion Remove Filament to Allow Reperfusion (e.g., 24 hours) MCAO->Reperfusion Neuro_Assess Neurological Assessment Reperfusion->Neuro_Assess Sacrifice Sacrifice Animal and Harvest Brain Neuro_Assess->Sacrifice Staining TTC Staining to Determine Infarct Volume Sacrifice->Staining End Analyze Data Staining->End

Caption: Workflow for in vivo ischemia-reperfusion experiments.

Experimental Protocols

In Vitro Hypoxia/Reoxygenation Model

This protocol is designed to assess the neuroprotective effects of YM-244769 in a human neuroblastoma SH-SY5Y cell line, which endogenously expresses NCX1 and NCX3.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • YM-244769 (stock solution in DMSO)

  • Hypoxia chamber or incubator (capable of maintaining 1% O2, 5% CO2, 94% N2)

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • YM-244769 Treatment: Prepare serial dilutions of YM-244769 in cell culture medium. A suggested concentration range is 0.01 µM to 10 µM. Remove the old medium from the cells and add the medium containing different concentrations of YM-244769. Include a vehicle control (DMSO) and an untreated control.

  • Hypoxia Induction: Place the plate in a hypoxia chamber for a predetermined duration (e.g., 6-8 hours).

  • Reoxygenation: After the hypoxic period, return the plate to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 16-24 hours).

  • LDH Assay: Following reoxygenation, measure the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit. This will quantify cell death.

In Vivo Ischemia-Reperfusion Model (Representative Protocol)

This protocol describes a transient middle cerebral artery occlusion (MCAO) model in mice to evaluate the neuroprotective effects of YM-244769.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • YM-244769

  • Vehicle (e.g., 10% DMSO in corn oil)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Monofilament for occlusion

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain body temperature at 37°C.

  • Drug Administration: Administer YM-244769 or vehicle via oral gavage at a predetermined time point relative to the ischemic insult (e.g., 30 minutes before MCAO). A dosage of 1 mg/kg can be used as a starting point based on previous in vivo studies.

  • Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia by inserting a monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion period is typically 60 minutes for a transient model.

  • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the ischemic territory. Allow the animal to recover for 24 hours.

  • Neurological Assessment: Before sacrifice, perform neurological deficit scoring to assess functional outcome.

  • Infarct Volume Measurement: After 24 hours of reperfusion, sacrifice the animal and harvest the brain. Slice the brain into coronal sections and stain with 2% TTC. TTC stains viable tissue red, leaving the infarcted area white.

  • Data Analysis: Quantify the infarct volume using image analysis software and compare the infarct sizes between the YM-244769-treated and vehicle-treated groups.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.

Application Notes and Protocols: 45Ca2+ Uptake Assay with YM-244769

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical plasma membrane transporter responsible for maintaining calcium homeostasis in various cell types. The NCX can operate in a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx), with the latter being implicated in pathological conditions such as ischemia-reperfusion injury where it contributes to cytotoxic calcium overload.[1] YM-244769 exhibits a notable preference for inhibiting the reverse mode of the NCX, making it a valuable tool for studying the physiological and pathological roles of this transporter and a potential therapeutic agent.[1][2] It also shows selectivity for the NCX3 isoform over NCX1 and NCX2.[3][4]

The 45Ca2+ uptake assay is a direct and robust method to quantify the activity of the NCX in its reverse mode and to determine the inhibitory potential of compounds like YM-244769.[2] This application note provides a detailed protocol for conducting a 45Ca2+ uptake assay to evaluate the inhibitory effects of YM-244769 on the reverse mode of the Na+/Ca2+ exchanger in cultured cells.

Data Presentation

The inhibitory potency of YM-244769 on different NCX isoforms has been quantified using 45Ca2+ uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

NCX Isoform Cell Line IC50 (nM)
NCX1CCL39 cells transfected with NCX168 ± 2.9
NCX2CCL39 cells transfected with NCX296 ± 3.5
NCX3CCL39 cells transfected with NCX318 ± 1.0

Data sourced from studies on CCL39 cells transfected with the respective NCX isoforms, measuring Na+-dependent 45Ca2+ uptake.[2][5][6][7]

Signaling Pathway

Under normal physiological conditions, the Na+/Ca2+ exchanger primarily operates in the forward mode, extruding Ca2+ from the cell. However, under pathological conditions such as hypoxia or ischemia, cellular ATP depletion leads to the failure of the Na+/K+ pump.[1] This results in a significant increase in the intracellular Na+ concentration, which drives the NCX into its reverse mode, causing a detrimental influx of Ca2+.[1] YM-244769 specifically inhibits this reverse mode of the NCX, thereby preventing Ca2+ overload and subsequent cell damage.[1]

cluster_0 Pathological Condition (e.g., Hypoxia) cluster_1 Therapeutic Intervention Hypoxia Hypoxia / Ischemia ATP_depletion ATP Depletion Hypoxia->ATP_depletion NaK_pump_failure Na+/K+ Pump Failure ATP_depletion->NaK_pump_failure High_Na_i Increased [Na+]i NaK_pump_failure->High_Na_i NCX_reverse NCX Reverse Mode Activation High_Na_i->NCX_reverse Ca_overload Ca2+ Overload NCX_reverse->Ca_overload Neuroprotection Neuroprotection / Cardioprotection Cell_damage Cell Damage / Apoptosis Ca_overload->Cell_damage YM244769 YM-244769 YM244769->NCX_reverse Inhibits

YM-244769 mechanism in preventing cell damage.

Experimental Protocols

45Ca2+ Uptake Assay for NCX Inhibition

This protocol is designed for adherent cells, such as CCL39 fibroblasts stably transfected with NCX isoforms or SH-SY5Y cells, cultured in 24-well plates.[2]

Materials and Reagents:

  • Cell Lines: CCL39 cells stably transfected with NCX1, NCX2, or NCX3, or SH-SY5Y cells.[2]

  • Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM for CCL39, DMEM:F12 for SH-SY5Y) supplemented with fetal bovine serum (FBS) and antibiotics.[2]

  • YM-244769

  • 45CaCl2

  • Na+-loading Buffer (Buffer A): 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl2, 1.2 mM NaH2PO4, 10 mM glucose, 20 mM HEPES, pH 7.4.[2]

  • Uptake Buffer: Na+-free buffer containing 45Ca2+.

  • Stop Solution: Ice-cold solution, e.g., LaCl3 solution.[5]

  • Lysis Buffer

  • Scintillation Counter

Experimental Workflow:

start Start: Culture Cells to Confluence na_loading Na+ Loading: Incubate cells in Na+-rich, K+-free solution. start->na_loading pre_incubation Pre-incubation with YM-244769: Add serial dilutions of YM-244769. na_loading->pre_incubation initiate_uptake Initiate 45Ca2+ Uptake: Replace solution with 45Ca2+-containing buffer. pre_incubation->initiate_uptake terminate_uptake Terminate Uptake: Rapidly wash with ice-cold stop solution. initiate_uptake->terminate_uptake lysis Cell Lysis: Add lysis buffer to each well. terminate_uptake->lysis quantification Quantification: Measure intracellular 45Ca2+ using a scintillation counter. lysis->quantification analysis Data Analysis: Calculate IC50 values. quantification->analysis end End analysis->end

Workflow for the 45Ca2+ uptake assay with YM-244769.

Procedure:

  • Cell Culture: Plate cells in 24-well plates and culture until they reach confluence.[8]

  • Na+ Loading: On the day of the experiment, aspirate the culture medium and wash the cells twice with Buffer A. Incubate the cells in 0.5 mL of Buffer A for 1 hour at 37°C to load the cells with intracellular Na+.[2]

  • Pre-incubation with YM-244769: Prepare serial dilutions of YM-244769 in Buffer A. Aspirate the Na+-loading buffer and add 0.5 mL of the YM-244769 dilutions to the respective wells. For the control (maximum uptake), add Buffer A containing the same concentration of the vehicle (e.g., DMSO) as the highest YM-244769 concentration. Incubate for a predetermined time.[2]

  • Initiation of 45Ca2+ Uptake: To start the uptake, aspirate the pre-incubation solution and add 0.5 mL of the 45Ca2+-containing Uptake Buffer to each well. Incubate for a short period, typically 1-5 minutes, at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.[2]

  • Termination of Uptake: To stop the reaction, rapidly aspirate the uptake buffer and immediately wash the cells three times with 1 mL of ice-cold Stop Solution. This step is critical to remove extracellular 45Ca2+.[2]

  • Cell Lysis: After the final wash, aspirate the Stop Solution completely and add 0.5 mL of Lysis Buffer to each well.[2]

  • Quantification: Transfer the cell lysates to scintillation vials and measure the intracellular 45Ca2+ using a liquid scintillation counter.[8]

  • Data Analysis: Calculate the rate of 45Ca2+ uptake and determine the IC50 values for YM-244769 by fitting the concentration-response data to a sigmoidal dose-response curve.[8]

References

Application Notes and Protocols for Electrophysiology Studies Using YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the Sodium-Calcium Exchanger (NCX), a critical regulator of intracellular calcium homeostasis.[1] It exhibits a notable preference for the NCX3 isoform and preferentially inhibits the reverse mode (Ca2+ entry) of the exchanger.[2][3] This characteristic makes YM-244769 a valuable pharmacological tool for investigating the pathophysiological roles of NCX, particularly in conditions associated with cellular calcium overload, such as ischemia-reperfusion injury and neurodegenerative disorders.[1][3] These application notes provide detailed protocols for utilizing YM-244769 in electrophysiological studies and other relevant in vitro assays.

Mechanism of Action

The Na+/Ca2+ exchanger is a bidirectional transmembrane protein that facilitates the electrogenic exchange of three Na+ ions for one Ca2+ ion.[1] The direction of ion transport is dictated by the electrochemical gradients of Na+ and Ca2+ as well as the membrane potential.[1] Under normal physiological conditions, NCX primarily operates in the "forward mode" or "Ca2+ exit mode," extruding calcium from the cell.[1] However, during pathological events like ischemia, intracellular Na+ accumulation can cause the exchanger to operate in the "reverse mode" or "Ca2+ entry mode," leading to a detrimental increase in intracellular Ca2+.[1] YM-244769 selectively targets and blocks this reverse mode of NCX, thereby mitigating Ca2+ overload-induced cellular damage.[1]

Data Presentation

Inhibitory Potency of YM-244769 on NCX Isoforms
TargetIC50 (nM)SpeciesAssay Type
NCX168 ± 2.9Rat⁴⁵Ca²⁺ Uptake
NCX296 ± 3.5Rat⁴⁵Ca²⁺ Uptake
NCX318 ± 1.0Rat⁴⁵Ca²⁺ Uptake

Table 1: IC50 values of YM-244769 for the reverse mode of different NCX isoforms, highlighting its preference for NCX3.[2][4]

Mode-Selective Inhibition of NCX1 by YM-244769 in Guinea Pig Cardiac Myocytes
NCX ModeMeasurementIC50 (µM)
Reverse Mode (Ca²⁺ Entry)Unidirectional Outward INCX0.05
BidirectionalOutward & Inward INCX~0.1
Forward Mode (Ca²⁺ Exit)Unidirectional Inward INCX>10*

*At a concentration of 10 µM, YM-244769 inhibited only about 50% of the forward mode current.[5][6]

Experimental Protocols

⁴⁵Ca²⁺ Uptake Assay for Measuring Reverse Mode NCX Activity

This biochemical assay is a primary method for determining the inhibitory potency (IC50) of compounds on the reverse mode of NCX isoforms.[1][7]

Principle: The assay measures the intracellular Na+-dependent uptake of radioactive ⁴⁵Ca²⁺, which represents the reverse mode of NCX activity.[1]

Methodology:

  • Cell Culture: Culture cells stably transfected with the desired NCX isoform (NCX1, NCX2, or NCX3) to confluence.[3]

  • Na+ Loading: To induce the reverse mode of the exchanger, pre-incubate the cells in a Na+-rich, K+-free solution to increase the intracellular Na+ concentration.[1][7] Inhibition of the Na+/K+-ATPase with ouabain (B1677812) can also be employed for this purpose.[7]

  • Initiation of ⁴⁵Ca²⁺ Uptake: Replace the pre-incubation solution with a solution containing ⁴⁵Ca²⁺ and varying concentrations of YM-244769.[1]

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl₃ solution) to prevent further Ca²⁺ flux.[1]

  • Quantification: Lyse the cells and quantify the intracellular ⁴⁵Ca²⁺ using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a sigmoid curve.[1]

Electrophysiological Measurement of NCX Current (INCX) via Whole-Cell Patch-Clamp

This technique allows for the direct measurement of the electrical current generated by the electrogenic activity of NCX, providing detailed insights into the mode selectivity of inhibitors.[1][5]

Cell Preparation:

  • Isolate single cardiac ventricular myocytes from guinea pigs, which endogenously express NCX1.[5][7]

Whole-Cell Voltage Clamp:

  • Pipette Solution (Intracellular): A typical pipette solution to measure INCX would be designed to control the intracellular ionic environment and isolate the NCX current. Specific compositions are used to eliminate other membrane currents.[1]

  • External Solution (Extracellular): The external solution is also specifically formulated to isolate INCX.[8]

  • Recording INCX:

    • Establish a whole-cell recording configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).[1]

    • Elicit INCX by applying voltage ramps (e.g., from -120 mV to +80 mV) or voltage steps.[1][8]

    • Record the baseline INCX.

  • Application of YM-244769:

    • Perfuse the cell with the external solution containing the desired concentration of YM-244769.

    • After a stable effect is achieved (typically 3-5 minutes), record INCX in the presence of the compound.[8]

  • Data Analysis:

    • To isolate INCX, the current can be defined as the portion sensitive to Ni²⁺ (e.g., 5 mM).[8]

    • Analyze the data to determine the percentage of inhibition.

    • If multiple concentrations are used, calculate the IC50 value.[8]

In Vitro Ischemia/Reperfusion Model

This model is used to assess the neuroprotective or cardioprotective effects of YM-244769.[1]

Principle: The model mimics the conditions of ischemia-reperfusion injury by subjecting cells to a period of oxygen and glucose deprivation (hypoxia) followed by reoxygenation.[1]

Methodology:

  • Cell Culture: Use appropriate cell lines, such as the SH-SY5Y neuroblastoma cell line, which expresses NCX1 and NCX3.[3][9]

  • Induction of Hypoxia: Subject the cells to a hypoxic environment (e.g., by replacing the normal culture medium with a glucose-free medium and placing the cells in a hypoxic chamber).

  • Application of YM-244769: Add YM-244769 to the medium at different concentrations before, during, or after the hypoxic period.[1]

  • Reoxygenation: After the hypoxic period, return the cells to normoxic conditions with normal culture medium.

  • Assessment of Cell Viability: Quantify cell damage by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or by using cell viability assays such as MTT or trypan blue exclusion.[1]

Visualizations

G cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 Cellular Response cluster_2 Pharmacological Intervention ATP Depletion ATP Depletion Na+/K+ Pump Failure Na+/K+ Pump Failure ATP Depletion->Na+/K+ Pump Failure Increased [Na+]i Increased [Na+]i Na+/K+ Pump Failure->Increased [Na+]i NCX Reverse Mode Activation NCX Reverse Mode Activation Increased [Na+]i->NCX Reverse Mode Activation Increased [Ca2+]i (Calcium Overload) Increased [Ca2+]i (Calcium Overload) NCX Reverse Mode Activation->Increased [Ca2+]i (Calcium Overload) Cellular Damage Cellular Damage Increased [Ca2+]i (Calcium Overload)->Cellular Damage YM-244769 YM-244769 YM-244769->NCX Reverse Mode Activation Inhibits

Caption: Signaling pathway of NCX reverse mode-mediated cellular injury and its inhibition by YM-244769.

G cluster_0 Preparation cluster_1 Recording cluster_2 Intervention cluster_3 Analysis Isolate Guinea Pig\nVentricular Myocytes Isolate Guinea Pig Ventricular Myocytes Establish Whole-Cell\nPatch-Clamp Establish Whole-Cell Patch-Clamp Isolate Guinea Pig\nVentricular Myocytes->Establish Whole-Cell\nPatch-Clamp Apply Voltage Ramp/Step\nProtocol Apply Voltage Ramp/Step Protocol Establish Whole-Cell\nPatch-Clamp->Apply Voltage Ramp/Step\nProtocol Record Baseline INCX Record Baseline INCX Apply Voltage Ramp/Step\nProtocol->Record Baseline INCX Perfuse with\nYM-244769 Perfuse with YM-244769 Record Baseline INCX->Perfuse with\nYM-244769 Record INCX with Drug Record INCX with Drug Perfuse with\nYM-244769->Record INCX with Drug Define Ni2+-sensitive\nCurrent Define Ni2+-sensitive Current Record INCX with Drug->Define Ni2+-sensitive\nCurrent Calculate % Inhibition\nand IC50 Calculate % Inhibition and IC50 Define Ni2+-sensitive\nCurrent->Calculate % Inhibition\nand IC50

Caption: Experimental workflow for electrophysiological measurement of INCX using the patch-clamp technique.

G Start Start Culture NCX-transfected cells Culture NCX-transfected cells Start->Culture NCX-transfected cells Induce Na+ load Induce Na+ load Culture NCX-transfected cells->Induce Na+ load Incubate with 45Ca2+ and YM-244769 Incubate with 45Ca2+ and YM-244769 Induce Na+ load->Incubate with 45Ca2+ and YM-244769 Stop uptake with cold LaCl3 Stop uptake with cold LaCl3 Incubate with 45Ca2+ and YM-244769->Stop uptake with cold LaCl3 Lyse cells and quantify 45Ca2+ Lyse cells and quantify 45Ca2+ Stop uptake with cold LaCl3->Lyse cells and quantify 45Ca2+ Calculate IC50 Calculate IC50 Lyse cells and quantify 45Ca2+->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for determining NCX inhibition using a ⁴⁵Ca²⁺ uptake assay.

References

Application Notes and Protocols: In Vitro Neuroprotection Assay with YM-244769

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform.[1] The NCX is a critical plasma membrane transporter responsible for maintaining intracellular calcium homeostasis by exchanging sodium ions for calcium ions. It can operate in a forward mode (Ca2+ efflux) or a reverse mode (Ca2+ influx).[2][3] Under pathological conditions such as cerebral ischemia, the reverse mode of NCX can be activated, leading to a detrimental influx of Ca2+, which contributes to neuronal cell death.[1] YM-244769 has demonstrated neuroprotective effects in preclinical studies by inhibiting this reverse mode of NCX, thereby preventing calcium overload and subsequent neuronal damage.[1][2][4][5]

These application notes provide detailed protocols for assessing the neuroprotective effects of YM-244769 in in vitro models of neuronal injury. The protocols are designed for use in research and drug development settings to evaluate the therapeutic potential of this compound.

Mechanism of Action

During cerebral ischemia, glutamate (B1630785) is released in excessive amounts, leading to excitotoxicity. This process involves the overstimulation of glutamate receptors, such as the AMPA receptors, which mediate fast excitatory neurotransmission.[6][7] This sustained neuronal depolarization leads to an increase in intracellular Na+, which in turn triggers the reverse mode of the Na+/Ca2+ exchanger (NCX). The resulting influx of Ca2+ through NCX contributes to mitochondrial dysfunction and ultimately neuronal cell death.[1] YM-244769 exerts its neuroprotective effect by selectively inhibiting the NCX, particularly the NCX3 isoform, which is implicated in neuronal damage.[2][4][5] By blocking the reverse mode of NCX, YM-244769 prevents the pathological influx of Ca2+, thus protecting neurons from ischemic damage.

Data Presentation

Inhibitory Activity of YM-244769 on NCX Isoforms
CompoundTargetIC50 (nM)Cell LineAssayReference
YM-244769NCX168 ± 2.9CCL39 Transfectants45Ca2+ uptake[1]
YM-244769NCX296 ± 3.5CCL39 Transfectants45Ca2+ uptake[1]
YM-244769NCX318 ± 1.0CCL39 Transfectants45Ca2+ uptake[1]
Neuroprotective Efficacy of YM-244769
Experimental ModelTreatmentOutcomeReference
Hypoxia/Reoxygenation in SH-SY5Y cellsYM-244769 (0.3 or 1 µM)Efficiently protected against lactate (B86563) dehydrogenase (LDH) release.[1]
Glyceraldehyde (GA)-induced metabolic impairment in SH-SY5Y cellsSilencing of NCX3 (mimicking YM-244769 effect)Ameliorated cell viability, increased ATP production, and reduced oxidative damage.[3]

Experimental Protocols

Protocol 1: Neuroprotection Against Hypoxia/Reoxygenation-Induced Injury in SH-SY5Y Cells

This protocol is designed to assess the neuroprotective effects of YM-244769 against neuronal damage induced by oxygen and glucose deprivation followed by reoxygenation, a common in vitro model for cerebral ischemia.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • YM-244769

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Hypoxia chamber

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours in a standard incubator (37°C, 5% CO2).[1]

  • YM-244769 Treatment: Prepare stock solutions of YM-244769 in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1 µM). Replace the medium in the wells with the medium containing YM-244769. Include a vehicle control with the same concentration of DMSO.[1]

  • Induction of Hypoxia: Place the cell culture plate in a hypoxia chamber for 8 hours.[1]

  • Reoxygenation: After the hypoxic period, return the plate to a normoxic incubator (5% CO2, 95% air) for 16 hours.[1]

  • Assessment of Cell Viability: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[1]

Protocol 2: Neuroprotection Against Metabolic Impairment in Differentiated SH-SY5Y Cells

This protocol evaluates the ability of YM-244769 to protect neuron-like cells from metabolic stress induced by glyceraldehyde (GA), which mimics some aspects of the metabolic dysfunction observed in neurodegenerative diseases.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin

  • All-trans retinoic acid (RA)

  • Glyceraldehyde (GA)

  • YM-244769

  • DMSO

  • 24-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • ATP determination kit

  • Reagents for measuring reactive oxygen species (ROS)

Procedure:

  • Cell Differentiation: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and antibiotics. To induce differentiation into a neuronal phenotype, treat the cells with 10 µM all-trans retinoic acid (RA) for 6 days.[8]

  • YM-244769 Pre-treatment: Following differentiation, pre-treat the cells with various concentrations of YM-244769 (or vehicle control) for a specified duration (e.g., 1-2 hours) before inducing metabolic stress.

  • Induction of Metabolic Impairment: Expose the cells to glyceraldehyde (GA) at a concentration determined to induce significant cell death (e.g., 1 mM) for 24 hours.[9]

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): Assess cell viability using the MTT assay. The conversion of MTT to formazan (B1609692) by metabolically active cells is a measure of cell viability.[8]

    • ATP Levels: Measure intracellular ATP levels using a commercially available ATP determination kit to assess mitochondrial function.[9]

    • Oxidative Stress (ROS Measurement): Quantify intracellular reactive oxygen species (ROS) levels using a fluorescent probe like H2DCFDA to evaluate oxidative stress.[10]

Visualizations

Signaling Pathway of YM-244769 Neuroprotection

G cluster_0 Pathological Condition cluster_1 Cellular Response cluster_2 Therapeutic Intervention Ischemia Ischemia/ Hypoxia Na_influx ↑ Intracellular Na+ Ischemia->Na_influx NCX_reverse NCX Reverse Mode Activation Na_influx->NCX_reverse Ca_influx ↑ Intracellular Ca2+ NCX_reverse->Ca_influx Mito_dysfunction Mitochondrial Dysfunction Ca_influx->Mito_dysfunction Apoptosis Apoptosis/ Necrosis Mito_dysfunction->Apoptosis Cell_death Neuronal Cell Death Apoptosis->Cell_death YM244769 YM-244769 YM244769->NCX_reverse Inhibits

Caption: YM-244769 inhibits the reverse mode of NCX, preventing Ca2+ overload and subsequent neuronal death.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_workflow Experimental Workflow cluster_endpoints Endpoint Assays arrow arrow A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treatment with YM-244769 A->B C Induce Neurotoxicity (e.g., Hypoxia/Reoxygenation) B->C D Incubation C->D E Endpoint Assays D->E Viability Cell Viability (MTT Assay) Cytotoxicity Cytotoxicity (LDH Assay) Oxidative_Stress Oxidative Stress (ROS Assay)

Caption: A typical workflow for in vitro neuroprotection studies with YM-244769.

References

Application Notes and Protocols for YM-244769 Dihydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of YM-244769 dihydrochloride (B599025) in mice. This document outlines detailed protocols for neuroprotection and natriuresis studies, summarizes quantitative dosage data, and illustrates the key signaling pathways involved. YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential inhibitory action on the NCX3 isoform.[1][2] It primarily targets the "reverse" mode of the exchanger, which is responsible for Ca2+ influx into the cell.[3][4] Under pathological conditions such as cerebral ischemia, excessive Ca2+ entry via the reverse mode of NCX contributes to neuronal damage.[3] By blocking this pathway, YM-244769 exhibits significant neuroprotective effects.

Data Presentation: In Vivo Dosage Summary

The following table summarizes the recommended dosages for YM-244769 dihydrochloride in mice based on preclinical studies.

Study TypeMouse StrainDosageAdministration RouteVehicleKey Findings
Natriuresis C57BL/6J0.1, 0.3, 1 mg/kgOral (p.o.), single dose10% DMSO in corn oilDose-dependent increase in urine volume and urinary excretion of Na+, K+, Cl-, and Ca2+.
Neuroprotection (Ischemia) C57BL/6J (typical for MCAO models)1 mg/kg (suggested)Oral (p.o.) or Intraperitoneal (i.p.)10% DMSO in corn oilExpected to reduce infarct volume following ischemic insult.

Signaling Pathway: Inhibition of NCX Reverse Mode

Under ischemic conditions, cellular ATP depletion leads to the failure of the Na+/K+ pump. This results in an accumulation of intracellular Na+, which drives the Na+/Ca2+ exchanger into its reverse mode, causing a detrimental influx of Ca2+ and subsequent cellular damage. YM-244769 selectively inhibits this reverse mode of NCX, particularly the NCX3 isoform, thereby mitigating Ca2+ overload and protecting the cell.

NCX_Inhibition cluster_0 Ischemic Condition cluster_1 Cellular Response ATP_depletion ATP Depletion NaK_pump_failure Na+/K+ Pump Failure ATP_depletion->NaK_pump_failure Na_accumulation ↑ Intracellular [Na+] NaK_pump_failure->Na_accumulation NCX_reverse NCX Reverse Mode Activation (3Na+ out / 1Ca2+ in) Na_accumulation->NCX_reverse drives Ca_overload ↑ Intracellular [Ca2+] (Calcium Overload) NCX_reverse->Ca_overload Cell_damage Neuronal Cell Damage Ca_overload->Cell_damage YM244769 YM-244769 YM244769->NCX_reverse Inhibits

Caption: Mechanism of YM-244769 action in ischemic conditions.

Experimental Protocols

Protocol 1: Neuroprotection Assessment in a Murine Model of Transient Focal Cerebral Ischemia (tMCAO)

This protocol details the induction of transient middle cerebral artery occlusion (tMCAO) in mice to evaluate the neuroprotective effects of YM-244769.

Workflow for Neuroprotection Study

MCAO_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Temperature Control) Drug_Admin 2. YM-244769 Administration (e.g., 1 mg/kg, i.p.) Animal_Prep->Drug_Admin tMCAO 3. Transient MCAO Surgery (Intraluminal Suture Method) Drug_Admin->tMCAO Reperfusion 4. Reperfusion (Suture Withdrawal) tMCAO->Reperfusion Neuro_Assess 5. Neurological Assessment (24h post-MCAO) Reperfusion->Neuro_Assess Infarct_Vol 6. Infarct Volume Measurement (TTC Staining) Neuro_Assess->Infarct_Vol

Caption: Experimental workflow for the tMCAO neuroprotection study.

Materials:

  • This compound

  • Vehicle: 10% DMSO in corn oil

  • Anesthetic (e.g., isoflurane)

  • Coated filament for MCAO

  • Surgical instruments

  • Heating pad with rectal probe

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse (e.g., 1.5-2% isoflurane).[5]

    • Maintain body temperature at 37.0 ± 0.5°C using a heating pad.[5]

  • Drug Administration:

    • Administer YM-244769 (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time before or after the ischemic insult (e.g., 30 minutes before reperfusion).

  • Transient MCAO Surgery:

    • Perform a midline neck incision to expose the common carotid artery (CCA).[6]

    • Isolate the external carotid artery (ECA) and internal carotid artery (ICA).

    • Introduce a coated filament into the ICA to occlude the origin of the middle cerebral artery (MCA).[5][7] The duration of occlusion is typically 60 minutes.

  • Reperfusion:

    • After the occlusion period, withdraw the filament to allow for reperfusion.[7]

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson score).

  • Infarct Volume Measurement:

    • Euthanize the mouse and harvest the brain.

    • Slice the brain into coronal sections and stain with 2% TTC solution to visualize the infarct area (unstained tissue).[7]

    • Quantify the infarct volume using image analysis software.

Protocol 2: Natriuresis Assessment in Mice

This protocol is designed to evaluate the effect of YM-244769 on urinary volume and electrolyte excretion.

Workflow for Natriuresis Study

Natriuresis_Workflow Acclimation 1. Acclimation to Metabolic Cages Baseline 2. Baseline Urine Collection (24h) Acclimation->Baseline Drug_Admin 3. Oral Administration of YM-244769 (0.1, 0.3, 1 mg/kg) Baseline->Drug_Admin Post_Dose_Collection 4. Post-Dose Urine Collection (24h) Drug_Admin->Post_Dose_Collection Analysis 5. Urine Volume and Electrolyte Analysis Post_Dose_Collection->Analysis

Caption: Experimental workflow for the murine natriuresis study.

Materials:

  • This compound

  • Vehicle: 10% DMSO in corn oil

  • Metabolic cages for mice

  • Equipment for measuring urine volume and electrolyte concentrations (Na+, K+, Cl-, Ca2+)

Procedure:

  • Acclimation:

    • Acclimate mice to individual metabolic cages for at least 24 hours before the experiment to minimize stress.

  • Baseline Urine Collection:

    • Collect urine for a 24-hour period prior to drug administration to establish baseline values for urine volume and electrolyte excretion.

  • Drug Administration:

    • Administer a single oral dose of YM-244769 (0.1, 0.3, or 1 mg/kg) or vehicle to the respective groups of mice via oral gavage.

  • Post-Dose Urine Collection:

    • Collect urine for 24 hours post-administration.

  • Sample Analysis:

    • Measure the total urine volume for each mouse.

    • Analyze the urine samples to determine the concentrations of Na+, K+, Cl-, and Ca2+.

    • Calculate the total excretion of each electrolyte over the 24-hour period.

References

Application Notes and Protocols for Calcium Imaging in Primary Neurons with YM-244769

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in maintaining intracellular calcium homeostasis. This document provides detailed application notes and protocols for utilizing YM-244769 in calcium imaging studies with primary neurons. YM-244769 exhibits a preferential inhibition of the NCX3 isoform and the reverse mode of the exchanger, making it a valuable tool for investigating the role of NCX3-mediated calcium influx in neuronal physiology and pathology.

The provided protocols cover the preparation of primary neuronal cultures, loading of calcium indicators, and the experimental workflow for assessing the inhibitory effect of YM-244769 on induced calcium transients. The quantitative data from relevant studies are summarized to facilitate experimental design and data interpretation.

Mechanism of Action of YM-244769

The Na+/Ca2+ exchanger is a bidirectional transporter that plays a crucial role in regulating intracellular calcium levels by exchanging three sodium ions for one calcium ion across the plasma membrane. The direction of transport is determined by the electrochemical gradients of Na+ and Ca2+. The "forward mode" results in calcium efflux, while the "reverse mode" leads to calcium influx.

YM-244769 is a benzyloxyphenyl derivative that acts as a potent inhibitor of the NCX. A key characteristic of YM-244769 is its selectivity for the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle. Furthermore, YM-244769 preferentially inhibits the reverse (Ca2+ entry) mode of the exchanger. This is particularly relevant in pathological conditions such as ischemia, where an increase in intracellular sodium can drive the exchanger into the reverse mode, leading to detrimental calcium overload.

cluster_membrane Plasma Membrane cluster_in Intracellular cluster_out Extracellular NCX3 NCX3 Ca_in Ca2+ NCX3->Ca_in Ca2+ Efflux (Forward Mode) Na_out 3 Na+ NCX3->Na_out Na+ Efflux Na_in 3 Na+ Na_in->NCX3 Na+ Influx Ca_out Ca2+ Ca_out->NCX3 Ca2+ Influx (Reverse Mode) YM244769 YM-244769 YM244769->NCX3 Inhibits

Mechanism of YM-244769 Action on NCX3.

Quantitative Data

The inhibitory potency of YM-244769 has been determined in various experimental systems. The following tables summarize the key quantitative data.

Target Assay IC50 Value
NCX145Ca2+ Uptake68 ± 2.9 nM
NCX245Ca2+ Uptake96 ± 3.5 nM
NCX345Ca2+ Uptake18 ± 1.0 nM
Outward INCX (Ca2+ entry mode)Electrophysiology50 nM

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the preparation of primary cortical neurons from embryonic mice, suitable for calcium imaging experiments.

Materials:

  • E18 Mouse Embryos

  • Dissection Medium: HBSS with 1% Penicillin-Streptomycin

  • Digestion Medium: Papain (20 U/mL) in DMEM

  • Plating Medium: Neurobasal medium supplemented with B27, GlutaMAX, and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated coverslips or plates

Procedure:

  • Euthanize pregnant E18 mice according to approved institutional animal care and use committee protocols.

  • Dissect the cortices from the embryonic brains in ice-cold dissection medium.

  • Mince the cortical tissue and transfer it to the digestion medium.

  • Incubate for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium.

  • Plate the neurons onto Poly-D-lysine coated coverslips or plates at a suitable density.

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

  • Change half of the medium every 2-3 days.

  • Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).

start Start: E18 Mouse Embryos dissect Dissect Cortices in Ice-Cold Dissection Medium start->dissect mince Mince Tissue dissect->mince digest Digest with Papain (20-30 min at 37°C) mince->digest triturate Triturate to Single-Cell Suspension digest->triturate centrifuge Centrifuge and Resuspend in Plating Medium triturate->centrifuge plate Plate onto Coated Coverslips/Plates centrifuge->plate incubate Incubate at 37°C, 5% CO2 plate->incubate maintain Maintain Cultures (Medium Changes) incubate->maintain ready Ready for Experiments (DIV 7-14) maintain->ready

Workflow for Primary Cortical Neuron Culture.

Protocol 2: Calcium Imaging with Fluo-4 AM and YM-244769

This protocol outlines the procedure for loading primary neurons with the calcium indicator Fluo-4 AM and subsequently imaging calcium transients in the presence and absence of YM-244769.

Materials:

  • Primary neuronal cultures (from Protocol 1)

  • Fluo-4 AM (acetoxymethyl ester)

  • High-quality DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Imaging Buffer (e.g., Hanks' Balanced Salt Solution - HBSS with Ca2+ and Mg2+)

  • High Potassium (KCl) solution (e.g., HBSS with 50 mM KCl)

  • YM-244769 stock solution (in DMSO)

  • Fluorescence microscope with appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Dye Loading:

    • Prepare a 2-5 µM Fluo-4 AM loading solution in Imaging Buffer. First, create a 1-5 mM stock solution of Fluo-4 AM in DMSO.

    • To facilitate dye loading, add Pluronic F-127 to the final loading solution (final concentration of ~0.02%).

    • Remove the culture medium from the neurons and wash gently with pre-warmed Imaging Buffer.

    • Incubate the cells in the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with pre-warmed Imaging Buffer to remove extracellular dye.

    • Allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark.

  • Image Acquisition:

    • Mount the coverslip with the loaded neurons onto the microscope stage.

    • Identify a field of view with healthy neurons.

    • Begin image acquisition, capturing baseline fluorescence for 1-2 minutes.

    • Induce calcium influx by perfusing the cells with the high KCl solution. This will depolarize the neurons and open voltage-gated calcium channels, leading to a rise in intracellular calcium.

    • Record the fluorescence changes for several minutes until the signal returns to baseline after washing out the high KCl solution.

  • Inhibitor Application:

    • After recording the control response, perfuse the cells with Imaging Buffer containing the desired concentration of YM-244769. A typical starting concentration range is 10 nM to 1 µM.

    • Incubate the neurons with YM-244769 for 10-15 minutes.

    • Repeat the high KCl stimulation in the presence of YM-244769 and record the resulting calcium transients.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neuronal cell bodies.

    • Measure the mean fluorescence intensity within each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

    • Compare the peak amplitude of the calcium transients before and after the application of YM-244769 to quantify the inhibitory effect.

start Start: Fluo-4 AM Loaded Primary Neurons baseline Record Baseline Fluorescence (1-2 min) start->baseline kcl_stim1 Stimulate with High KCl (Induce Ca2+ Influx) baseline->kcl_stim1 record1 Record Ca2+ Transients (Control) kcl_stim1->record1 wash1 Washout KCl record1->wash1 ym_incubate Incubate with YM-244769 (10-15 min) wash1->ym_incubate kcl_stim2 Stimulate with High KCl (in presence of YM-244769) ym_incubate->kcl_stim2 record2 Record Ca2+ Transients (with Inhibitor) kcl_stim2->record2 analyze Data Analysis: Compare Peak ΔF/F₀ record2->analyze

Experimental Workflow for Calcium Imaging with YM-244769.

Troubleshooting

Problem Possible Cause Solution
Low Fluo-4 AM loading efficiency Incomplete de-esterification; Poor dye quality; Inadequate incubation time/temperature.Increase de-esterification time; Use fresh dye stock; Optimize incubation time and temperature (e.g., 37°C for 30-45 min).
High background fluorescence Incomplete removal of extracellular dye; Cell death.Ensure thorough washing after dye loading; Check cell viability before and after the experiment.
No response to KCl stimulation Unhealthy neurons; Low extracellular calcium.Use healthy, mature neuronal cultures; Ensure imaging buffer contains an adequate concentration of CaCl2 (e.g., 2 mM).
Variability in YM-244769 effect Inconsistent drug concentration; Insufficient incubation time.Prepare fresh drug dilutions for each experiment; Ensure adequate incubation time for the drug to reach its target.

Conclusion

YM-244769 is a valuable pharmacological tool for investigating the role of NCX3-mediated calcium influx in primary neurons. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute calcium imaging experiments to study the effects of this potent and selective inhibitor. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

YM-244769: Application Notes and Protocols for Studying Neuronal Calcium Overload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal calcium overload is a critical event in the pathophysiology of numerous neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1] The Na+/Ca2+ exchanger (NCX) is a key regulator of intracellular calcium homeostasis, and its dysregulation can contribute to detrimental calcium influx.[2] YM-244769 is a potent and selective small-molecule inhibitor of the NCX, offering a valuable tool for investigating the role of this exchanger in neuronal pathology.[3][4] Notably, YM-244769 exhibits a preferential inhibition of the NCX3 isoform and the reverse mode of the exchanger, which is responsible for calcium influx, making it particularly relevant for studying conditions of neuronal calcium overload.[1][5][6]

These application notes provide a comprehensive overview of YM-244769, including its mechanism of action, quantitative data on its inhibitory potency, and detailed protocols for its use in in vitro studies of neuronal calcium overload.

Mechanism of Action

YM-244769 is a benzyloxyphenyl derivative that acts as a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[5] The NCX is a bidirectional transmembrane protein that exchanges three Na+ ions for one Ca2+ ion.[2] Its direction of transport is dependent on the electrochemical gradients of Na+ and Ca+. The "forward" or "Ca2+ exit" mode removes calcium from the cell, while the "reverse" or "Ca2+ entry" mode facilitates calcium influx.[2]

Under pathological conditions such as ischemia, intracellular Na+ levels rise, driving the NCX into its reverse mode and leading to a damaging increase in intracellular Ca2+.[2][5] YM-244769 preferentially inhibits this reverse mode of NCX, thereby mitigating calcium overload-induced cellular damage.[2][5] Furthermore, YM-244769 shows a higher affinity for the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle.[1][2]

Data Presentation

The inhibitory potency of YM-244769 has been characterized in various experimental systems. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms

NCX Isoform Cell Line/System IC₅₀ Reference
NCX1 Transfected CCL39 cells 68 ± 2.9 nM [2][3]
NCX2 Transfected CCL39 cells 96 ± 3.5 nM [2][3]

| NCX3 | Transfected CCL39 cells | 18 ± 1.0 nM |[1][2][3] |

Table 2: Mode-Selective Inhibition of NCX by YM-244769

NCX Current Mode Cell Line/System IC₅₀ Reference
Unidirectional Outward (Ca²⁺ entry) Guinea pig cardiac ventricular myocytes 50 nM [3][4][7]
Bidirectional Outward and Inward Guinea pig cardiac ventricular myocytes ~100 nM [3][7]

| Unidirectional Inward (Ca²⁺ exit) | Guinea pig cardiac ventricular myocytes | > 10 µM (~50% inhibition at 10 µM) |[2][7] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by YM-244769 in the context of neuronal calcium overload.

YM244769_Pathway cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 Cellular Response Na_K_Pump_Fail Na+/K+ Pump Failure Na_In_High ↑ Intracellular Na+ Na_K_Pump_Fail->Na_In_High leads to NCX_Reverse NCX Reverse Mode Activation (Ca²+ Influx) Na_In_High->NCX_Reverse drives Ca_Overload Neuronal Ca²+ Overload NCX_Reverse->Ca_Overload causes Cell_Damage Cell Damage / Death Ca_Overload->Cell_Damage results in YM244769 YM-244769 YM244769->NCX_Reverse inhibits

Caption: YM-244769 mechanism in preventing neuronal calcium overload.

Experimental Protocols

Assessment of NCX Inhibition using ⁴⁵Ca²⁺ Uptake Assay

This protocol is designed to determine the inhibitory potency of YM-244769 on different NCX isoforms expressed in a host cell line.

Materials:

  • CCL39 fibroblasts stably transfected with NCX1, NCX2, or NCX3

  • Cell culture medium

  • Na+-rich, K+-free pre-incubation solution

  • Uptake solution containing ⁴⁵Ca²⁺

  • YM-244769 stock solution (in DMSO)

  • Ice-cold stop solution (e.g., LaCl₃ solution)

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the transfected CCL39 cells to confluence in appropriate multi-well plates.

  • Na+ Loading: To induce the reverse mode of NCX, pre-incubate the cells in a Na+-rich, K+-free solution.[2]

  • YM-244769 Treatment: Initiate the ⁴⁵Ca²⁺ uptake by replacing the pre-incubation solution with a solution containing ⁴⁵Ca²⁺ and varying concentrations of YM-244769 (e.g., 0.01 nM to 10 µM).

  • Incubation: Incubate for a short period (typically 1-2 minutes).[5]

  • Termination: Stop the uptake by rapidly washing the cells with an ice-cold stop solution.[2][5]

  • Quantification: Lyse the cells and quantify the intracellular ⁴⁵Ca²⁺ using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of YM-244769 for each NCX isoform by plotting the percentage of inhibition against the log concentration of the compound.

Neuroprotection Assay using Hypoxia/Reoxygenation Model

This protocol assesses the protective effects of YM-244769 against neuronal cell damage induced by oxygen and glucose deprivation followed by reoxygenation, a model that mimics ischemia-reperfusion injury.[2]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • 96-well cell culture plates

  • Standard cell culture medium

  • Glucose-free, hypoxic medium

  • YM-244769 stock solution (in DMSO)

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • YM-244769 Treatment: Prepare serial dilutions of YM-244769 in cell culture medium (a suggested concentration range is 0.01 µM to 10 µM) and add to the cells.[3] Incubate for a sufficient period to allow for drug-target engagement (e.g., 15-30 minutes).

  • Hypoxia: Replace the medium with glucose-free, hypoxic medium and place the cells in a hypoxia chamber for a prolonged period (e.g., several hours).[5]

  • Reoxygenation: Return the cells to a normal, oxygenated culture medium containing glucose and continue the incubation.

  • LDH Assay: After the reoxygenation period, collect the culture medium and quantify the amount of LDH released from damaged cells using a commercially available kit, following the manufacturer's instructions.[3][5]

  • Data Analysis: Compare the LDH release in YM-244769-treated cells to that in vehicle-treated control cells to determine the neuroprotective effect.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of YM-244769.

YM244769_Workflow cluster_workflow Experimental Workflow Start Start: Seed Neuronal Cells (e.g., SH-SY5Y) Treatment Pre-treat with YM-244769 (various concentrations) Start->Treatment Induce_Stress Induce Neuronal Stress (e.g., Hypoxia/Reoxygenation) Treatment->Induce_Stress Incubate Incubation Period Induce_Stress->Incubate Assess_Viability Assess Cell Viability / Damage (e.g., LDH Assay) Incubate->Assess_Viability Data_Analysis Data Analysis and Comparison to Control Assess_Viability->Data_Analysis End End: Determine Neuroprotective Effect Data_Analysis->End

Caption: Workflow for assessing the neuroprotective effects of YM-244769.

Conclusion

YM-244769 is a valuable pharmacological tool for studying the role of the Na+/Ca2+ exchanger, particularly the NCX3 isoform, in neuronal calcium overload. Its preferential inhibition of the reverse mode of NCX makes it highly relevant for investigating pathological conditions characterized by excessive calcium influx. The protocols and data presented here provide a foundation for researchers to effectively utilize YM-244769 in their studies to explore novel therapeutic strategies for a range of neurological disorders.

References

Troubleshooting & Optimization

Optimizing YM-244769 Dihydrochloride Concentration In Vitro: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the in vitro application of YM-244769 dihydrochloride. Here, you will find structured advice to address common experimental challenges, detailed protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YM-244769?

A1: YM-244769 is a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX), a transmembrane protein critical for maintaining intracellular calcium homeostasis.[1][2] It demonstrates a preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[2][3][4] Furthermore, it selectively blocks the reverse mode of the exchanger, which is responsible for calcium ion entry into the cell.[1][2][3][5]

Q2: What is a recommended starting concentration range for YM-244769 in cell-based assays?

A2: The optimal concentration of YM-244769 is dependent on the cell type and specific assay. A good starting point for initial experiments is a concentration range of 0.1 µM to 1 µM.[1] For instance, in cell protection assays using SH-SY5Y cells, concentrations of 0.3 µM and 1 µM have been shown to be effective, while for 45Ca2+ uptake assays, concentrations as low as 0.003 µM have been utilized.[1][6]

Q3: How should I prepare a stock solution of this compound?

A3: YM-244769 is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For a 10 mM stock solution, you would dissolve 5.16 mg of YM-244769 (assuming a molecular weight of 516.39 g/mol ) in 1 mL of DMSO.[1] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For long-term storage (up to 6 months), -80°C is preferable.[6][7]

Q4: What is the appropriate vehicle control for my experiments?

A4: Since YM-244769 is typically dissolved in DMSO, the vehicle control should contain the same final concentration of DMSO as the highest concentration of YM-244769 used in your experiment.[1] It is critical to maintain the final DMSO concentration in the cell culture medium at a low level, ideally below 0.1%, as higher concentrations can exert independent effects on cell viability and function.[1][8]

Q5: In which cell lines can I effectively use YM-244769?

A5: YM-244769 can be used in any cell line that endogenously expresses NCX isoforms. A commonly used model is the SH-SY5Y neuroblastoma cell line, which expresses both NCX1 and NCX3.[4][7] For more controlled studies, non-endogenously expressing cell lines, such as certain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, can be transfected to express specific NCX isoforms.[7]

Troubleshooting Guide

Issue 1: I am not observing any effect of YM-244769 at the recommended concentrations.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration can vary significantly between different cell types.

    • Solution: Conduct a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A broad range to test would be from 10 nM to 10 µM.[1]

  • Possible Cause 2: Low NCX Expression. The target cell line may have low or no expression of the NCX isoforms, particularly the preferentially inhibited NCX3.

    • Solution: Validate the expression of NCX1, NCX2, and NCX3 in your cells using methods like RT-qPCR or Western blotting.[1]

  • Possible Cause 3: Inactive Compound. Improper storage or handling may have led to the degradation of the compound.

    • Solution: Prepare fresh stock solutions and aliquot them for single use to prevent repeated freeze-thaw cycles.[8]

  • Possible Cause 4: Compound Precipitation. YM-244769 may precipitate in the aqueous cell culture medium, especially at higher concentrations.

    • Solution: Prepare fresh dilutions of the compound from the DMSO stock directly into pre-warmed cell culture medium immediately before use. Gently vortex the diluted solution before adding it to the cells.[1]

Issue 2: I am observing significant cytotoxicity or off-target effects.

  • Possible Cause 1: High Concentration of YM-244769. Even selective inhibitors can exhibit off-target effects at elevated concentrations.[8]

    • Solution: Lower the concentration of YM-244769. It is advisable to determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., MTT or LDH assay) with a range of concentrations.[1]

  • Possible Cause 2: Solvent Toxicity. The solvent, typically DMSO, may be causing toxicity at the final concentration used.

    • Solution: Ensure the final DMSO concentration is below the toxic threshold for your cell type (generally <0.1%). Always include a vehicle-only control to assess the effect of the solvent on cell viability.[8]

  • Possible Cause 3: Disruption of Essential Calcium Homeostasis. In certain cell types, even partial inhibition of NCX activity could disrupt critical calcium signaling pathways, leading to apoptosis or necrosis.

    • Solution: Reduce the incubation time with YM-244769. A time-course experiment can help identify a window where the desired inhibitory effect is observed without significant cell death.[8]

Data Presentation

Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms

NCX IsoformCell LineIC50 (nM)Reference
NCX1Transfected CCL39 cells68 ± 2.9[2][3][7]
NCX2Transfected CCL39 cells96 ± 3.5[2][3][7]
NCX3Transfected CCL39 cells18 ± 1.0[2][3][7][9]

Table 2: Inhibitory Potency (IC50) of YM-244769 on NCX Currents in Guinea Pig Cardiac Ventricular Myocytes

NCX Current ModeIC50 (µM)Reference
Bidirectional Outward and Inward~ 0.1[3]
Unidirectional Outward (Ca2+ entry)0.05[3][6]
Unidirectional Inward (Ca2+ exit)> 10 (~50% inhibition at 10 µM)[3]

Mandatory Visualization

YM_244769_Signaling_Pathway YM-244769 Signaling Pathway cluster_membrane Plasma Membrane NCX3 NCX3 Ca_Influx Ca2+ Influx NCX3->Ca_Influx facilitates Cell_Survival Cell Survival Cellular_Stress Cellular Stress (e.g., Hypoxia) Increased_Na_i Increased Intracellular Na+ Cellular_Stress->Increased_Na_i Reverse_Mode_NCX Reverse Mode NCX Activation Increased_Na_i->Reverse_Mode_NCX Reverse_Mode_NCX->NCX3 Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Cell_Damage Cell Damage / Apoptosis Ca_Overload->Cell_Damage YM244769 YM-244769 YM244769->NCX3 inhibits

Caption: YM-244769-mediated neuroprotection via selective inhibition of NCX3 reverse mode.

Experimental_Workflow General Experimental Workflow for YM-244769 Studies start Start cell_seeding Cell Seeding (e.g., 96-well plate) start->cell_seeding adherence Overnight Adherence cell_seeding->adherence treatment Treatment with YM-244769 (and vehicle control) adherence->treatment incubation Incubation (Time-course dependent on assay) treatment->incubation assay Perform Assay (e.g., Viability, Ca2+ flux) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for YM-244769 studies in cell culture.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results cluster_no_effect Troubleshooting 'No Effect' cluster_cytotoxicity Troubleshooting 'Cytotoxicity' start Unexpected Result no_effect No Effect Observed start->no_effect cytotoxicity Cytotoxicity Observed start->cytotoxicity check_conc Perform Dose-Response no_effect->check_conc check_expr Verify NCX Expression (qPCR/Western) no_effect->check_expr check_compound Prepare Fresh Stock no_effect->check_compound lower_conc Lower Concentration cytotoxicity->lower_conc reduce_time Reduce Incubation Time cytotoxicity->reduce_time check_dmso Check Vehicle Control Toxicity cytotoxicity->check_dmso

Caption: Logical relationships for troubleshooting unexpected experimental outcomes.

Experimental Protocols

Protocol 1: Determining Optimal Non-Toxic Concentration using a Cell Viability Assay

This protocol provides a method to identify the optimal, non-toxic concentration range of YM-244769 for a specific cell line using an MTT or LDH assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.[1]

  • Compound Preparation: Prepare a series of dilutions of YM-244769 in your cell culture medium. A suggested range to test is 0.01, 0.1, 1, 10, and 25 µM.[1] Also, prepare a vehicle control with the same final DMSO concentration as the highest YM-244769 concentration.[1]

  • Treatment: Replace the existing medium with the prepared YM-244769 dilutions and the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24-48 hours).

  • Viability Assessment: Perform a cell viability assay, such as MTT or LDH release assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration for your experiments will be the highest concentration that does not cause significant cytotoxicity.

Protocol 2: Assessment of Neuroprotection using a Lactate Dehydrogenase (LDH) Assay

This protocol details the use of YM-244769 to protect neuronal cells (e.g., SH-SY5Y) from hypoxia/reoxygenation-induced cell death.[2]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.[2]

  • YM-244769 Treatment: Prepare serial dilutions of YM-244769 in cell culture medium (a suggested range is 0.01 µM to 10 µM). Remove the old medium and add the medium containing the different concentrations of YM-244769, a vehicle control, and an untreated control.[2]

  • Hypoxia Induction: Place the plate in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 24 hours).[2]

  • Reoxygenation: Return the plate to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 12-24 hours).[2]

  • LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit.[2]

  • Data Analysis: Quantify the protective effect of YM-244769 by comparing the LDH release in treated cells to that in untreated and vehicle-treated cells.

Protocol 3: Calcium Flux Assay using Fura-2 AM

This protocol describes the measurement of NCX-mediated calcium influx using the ratiometric fluorescent indicator Fura-2 AM.[7]

  • Cell Seeding: Seed cells expressing the desired NCX isoform on glass coverslips or in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with 2-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[1][7]

  • Washing: Gently wash the cells twice with buffer to remove any extracellular dye.[1]

  • Compound Incubation: Incubate the cells with the determined optimal concentration of YM-244769 or vehicle control for 15-30 minutes.[1]

  • Inducing Reverse Mode NCX: To induce Ca2+ entry via the reverse mode of NCX, a high-potassium solution can be used to depolarize the membrane, or an ionophore like ionomycin (B1663694) can be used in a low Na+, high Ca2+ buffer.[1]

  • Measurement of Calcium Flux: Place the plate in a fluorescence plate reader and record the fluorescence ratio (F340/F380) over time to measure changes in intracellular calcium.

  • Data Analysis: The inhibitory effect of YM-244769 is determined by the reduction in the Ca2+-induced increase in the fluorescence ratio compared to vehicle-treated cells.[7]

References

YM-244769 Technical Support Center: Troubleshooting Insolubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of YM-244769, a potent Na+/Ca2+ exchanger (NCX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is YM-244769 and what is its primary mechanism of action?

A1: YM-244769 is a potent, selective, and orally active small molecule inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] Its primary mechanism is the inhibition of the NCX, a critical plasma membrane transporter responsible for maintaining calcium homeostasis.[3] YM-244769 shows a preference for the NCX3 isoform and preferentially inhibits the reverse mode of the exchanger, where Ca2+ ions enter the cell.[1][3][4] This mode is often implicated in pathological conditions like ischemia-reperfusion injury.[3]

Q2: What is the recommended solvent for dissolving YM-244769?

A2: The recommended solvent for creating a stock solution of YM-244769 is Dimethyl Sulfoxide (DMSO).[5] The compound is highly soluble in DMSO.[5] For in vivo studies, a common practice is to first dissolve the compound in DMSO and then dilute it in a suitable vehicle like corn oil.[1][5]

Q3: I am having trouble dissolving YM-244769 in my media. What should I do?

A3: Direct dissolution of YM-244769 in aqueous media is not recommended due to its low solubility. The standard procedure is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous experimental medium.

If you are observing precipitation upon dilution into your aqueous buffer, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your media is as low as possible (ideally below 0.1%) to avoid solvent-induced artifacts.[4]

  • Fresh Dilutions: Prepare working solutions fresh for each experiment by diluting the DMSO stock directly into pre-warmed cell culture medium just before use.[4] Avoid storing diluted aqueous solutions.[4]

  • Vortexing: Gently vortex the diluted solution to ensure it is well-mixed.[4]

Q4: My YM-244769 powder won't dissolve even in DMSO. What could be the issue?

A4: If you are encountering difficulties dissolving YM-244769 in DMSO, here are some troubleshooting steps:

  • Gentle Warming and Sonication: Gentle warming of the solution and ultrasonication can significantly aid dissolution.[5][6]

  • Quality of DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO. DMSO is hygroscopic (absorbs water from the air), and the presence of water can significantly reduce the solubility of the compound.[1][5][6]

  • Compound Stability: Verify the storage conditions and age of your YM-244769 powder. Improper storage may affect its properties. The powder should be stored at -20°C for up to 2 years.[2][7]

Q5: What are the recommended storage conditions for YM-244769 stock solutions?

A5: To maintain the stability and activity of your YM-244769 stock solution in DMSO, it is crucial to store it properly.

  • Long-term storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1][5]

  • Short-term storage: For shorter periods, storage at -20°C for up to 1 month is acceptable.[1][5]

  • Protection from Moisture: Always ensure the vials are tightly sealed to protect from moisture.[1][5]

Data Presentation

YM-244769 Inhibitory Potency (IC₅₀)

The inhibitory activity of YM-244769 varies across different NCX isoforms and experimental conditions. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

NCX IsoformAssay TypeCell Line/SystemIC₅₀ (nM)
NCX1⁴⁵Ca²⁺ uptakeCCL39 transfectants68 ± 2.9
NCX2⁴⁵Ca²⁺ uptakeCCL39 transfectants96 ± 3.5
NCX3⁴⁵Ca²⁺ uptakeCCL39 transfectants18 ± 1.0
NCX (outward current)ElectrophysiologyGuinea pig cardiac myocytes50
NCX (bidirectional)ElectrophysiologyGuinea pig cardiac myocytes~100

Data compiled from multiple sources.[1][8]

Mandatory Visualizations

YM244769_Signaling_Pathway Mechanism of YM-244769 Action cluster_cell Cell Membrane NCX Na+/Ca2+ Exchanger (NCX) Ca_in Ca2+ (Influx) NCX->Ca_in Reverse Mode Na_out Na+ (Efflux) Na_out->NCX YM244769 YM-244769 YM244769->Inhibition Inhibition->NCX

Caption: YM-244769 inhibits the reverse mode of the Na+/Ca2+ exchanger.

YM244769_Workflow Preparation of YM-244769 Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for cell-based assays) start Weigh YM-244769 Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Ultrasonicate add_dmso->dissolve stock High Concentration Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot dilute Dilute DMSO Stock in Pre-warmed Media stock->dilute mix Vortex Gently dilute->mix use Use Immediately in Experiment mix->use

Caption: Workflow for preparing YM-244769 stock and working solutions.

Experimental Protocols

Preparation of YM-244769 Stock and Working Solutions

Objective: To prepare a stable, high-concentration stock solution of YM-244769 in DMSO and subsequent working solutions for in vitro experiments.

Materials:

  • YM-244769 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile cell culture medium

Protocol for Stock Solution (e.g., 10 mM):

  • Aseptically weigh the required amount of YM-244769 powder. (Molecular Weight: 443.47 g/mol ).

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, dissolve 4.43 mg in 1 mL of DMSO).[1]

  • Vortex the solution until the powder is fully dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[5]

  • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.[5]

  • Store the aliquots at -80°C for long-term use (up to 6 months).[1]

Protocol for Working Solution:

  • On the day of the experiment, thaw a single aliquot of the YM-244769 DMSO stock solution.

  • Warm the desired volume of cell culture medium to 37°C.

  • Perform serial dilutions of the DMSO stock solution directly into the pre-warmed medium to achieve the final desired concentrations.[4]

  • Gently vortex the working solution before adding it to the cells.

  • Note: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of YM-244769 used.[4]

⁴⁵Ca²⁺ Uptake Assay for NCX Inhibition

Objective: To directly measure the influx of calcium via the reverse mode of NCX and determine the inhibitory potential of YM-244769.

Materials:

  • Cell line stably transfected with the NCX isoform of interest (e.g., CCL39 cells).[9]

  • Culture medium (e.g., DMEM with FBS and antibiotics).[9]

  • Na⁺-loading Buffer (Buffer A): 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 10 mM glucose, 20 mM HEPES, pH 7.4.[9]

  • Uptake Buffer (Buffer B - Low Na⁺): 137 mM Choline-Cl, 5.4 mM KCl, 1.2 mM MgCl₂, 10 mM glucose, 20 mM HEPES, pH 7.4.[9]

  • ⁴⁵CaCl₂

  • YM-244769 working solutions

  • Stop Solution: e.g., ice-cold LaCl₃ solution.[3]

  • Lysis Buffer: 0.1 M NaOH or 1% Triton X-100.[9]

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the transfected CCL39 cells to confluence in appropriate culture plates.[9]

  • Na⁺ Loading: To induce the reverse mode of NCX, incubate the cells with Na⁺-loading buffer (Buffer A) for 1 hour at 37°C to increase intracellular Na⁺ concentration.[9]

  • Pre-incubation with YM-244769: Aspirate the Na⁺-loading buffer and add Buffer A containing various concentrations of YM-244769 or vehicle control. Incubate for a defined period.

  • Initiate ⁴⁵Ca²⁺ Uptake: Start the uptake reaction by replacing the pre-incubation solution with the Uptake Buffer (Buffer B) containing ⁴⁵CaCl₂ and the respective concentrations of YM-244769.[3]

  • Terminate Uptake: After a short incubation (typically 1-2 minutes), stop the reaction by rapidly washing the cells with an ice-cold Stop Solution.[3]

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular ⁴⁵Ca²⁺ using a scintillation counter.[3][9]

  • Data Analysis: Calculate the concentration-dependent inhibition of ⁴⁵Ca²⁺ uptake by YM-244769 to determine the IC₅₀ value.

References

Technical Support Center: YM-244769 and Ion Channel Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the effects of YM-244769. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of YM-244769?

A1: The primary molecular target of YM-244769 is the Na+/Ca2+ exchanger (NCX). It is a potent inhibitor with a notable preference for the NCX3 isoform.[1][2][3][4][5]

Q2: Does YM-244769 inhibit all NCX isoforms equally?

A2: No, YM-244769 exhibits isoform selectivity. It is most potent against NCX3, followed by NCX1 and NCX2.[1][3][6][7] The inhibitory concentrations (IC50) for the reverse mode of each isoform are detailed in the data summary table below.

Q3: Does YM-244769 affect the forward and reverse modes of NCX differently?

A3: Yes, YM-244769 preferentially inhibits the reverse mode (Ca2+ entry) of the Na+/Ca2+ exchanger.[2][8][9] This is a key feature of its mechanism of action. In guinea pig cardiac ventricular myocytes, the IC50 for the unidirectional outward current (Ca2+ entry mode) was 0.05 µM, while the effect on the unidirectional inward current (Ca2+ exit mode) was much less potent, with 10 µM inhibiting only about 50% of the current.[8][9]

Q4: What are the known off-target effects of YM-244769 on other ion channels?

A4: Based on available literature, YM-244769 has been shown to be highly selective for the Na+/Ca2+ exchanger. Studies have indicated that at concentrations up to 3 µM, it does not have a significant inhibitory effect on the K+-dependent Na+/Ca2+ exchanger (NCKX2), the Na+/H+ exchanger, Na+,K+-ATPase, and L-type Ca2+ channels.[5] However, it is important to note that a comprehensive screening against a wide array of ion channels has not been extensively reported in public literature.[5]

Q5: I am observing unexpected effects in my cellular assay when using YM-244769. Could these be due to off-target effects?

A5: While YM-244769 is considered highly selective for NCX, it is crucial to consider the possibility of off-target effects in your specific experimental system. The expression profile of ion channels can vary significantly between cell types. If you suspect off-target effects, it is advisable to perform control experiments. This could include using a structurally different NCX inhibitor with a potentially different off-target profile or employing molecular techniques like siRNA to confirm the involvement of NCX3 in the observed effects.

Troubleshooting Guides

Issue: Inconsistent IC50 values for YM-244769 in my experiments.
  • Possible Cause 1: Different NCX isoforms.

    • Suggestion: Ensure you are aware of the specific NCX isoforms expressed in your cell line or tissue preparation. YM-244769 has different potencies for NCX1, NCX2, and NCX3.[1][7]

  • Possible Cause 2: Assay conditions.

    • Suggestion: The inhibitory action of YM-244769 is dependent on the intracellular Na+ concentration.[2][8] Ensure that your intracellular solutions and pre-incubation conditions are consistent across experiments.

  • Possible Cause 3: Reverse mode vs. forward mode activity.

    • Suggestion: Your assay may be detecting a mix of forward and reverse mode NCX activity. YM-244769 is significantly more potent against the reverse (Ca2+ entry) mode.[8][9] Design your experiment to isolate the desired mode of NCX activity.

Issue: YM-244769 does not seem to be effective in my cell model.
  • Possible Cause 1: Low or absent expression of the target NCX isoform.

    • Suggestion: Verify the expression of NCX isoforms, particularly NCX3, in your cell model using techniques like qPCR or western blotting.

  • Possible Cause 2: Experimental conditions do not favor reverse mode NCX activity.

    • Suggestion: The reverse mode of NCX is typically activated under conditions of high intracellular Na+ and/or membrane depolarization.[2] Your experimental conditions may be favoring the forward mode, which is less sensitive to YM-244769.[8]

  • Possible Cause 3: Compound stability or solubility.

    • Suggestion: Prepare fresh stock solutions of YM-244769 and ensure it is fully dissolved in the appropriate solvent before diluting into your assay buffer.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms
IsoformIC50 (nM) for Na+-dependent 45Ca2+ Uptake
NCX168 ± 2.9[1][2][10]
NCX296 ± 3.5[1][2][10]
NCX318 ± 1.0[1][2][3][6][10]
Table 2: Mode-Selective Inhibition of NCX1 by YM-244769 in Guinea Pig Cardiac Myocytes
NCX ModeMeasurementIC50 (µM)
Reverse Mode (Ca2+ Entry)Unidirectional Outward INCX0.05[8][9][10]
BidirectionalOutward & Inward INCX~0.1[8][9]
Forward Mode (Ca2+ Exit)Unidirectional Inward INCX>10*[9]

*At a concentration of 10 µM, YM-244769 inhibited only about 50% of the forward mode current.[8][9]

Experimental Protocols

Na+-dependent 45Ca2+ Uptake Assay

This protocol is a common method to determine the inhibitory activity of compounds on the reverse mode of the Na+/Ca2+ exchanger.

  • Cell Culture: Plate cells stably expressing the NCX isoform of interest (e.g., CCL39 fibroblasts) and grow to confluence.

  • Na+ Loading: Pre-incubate cells in a Na+-rich solution to load the cytoplasm with Na+.

  • Uptake Initiation: Initiate Ca2+ uptake by replacing the pre-incubation solution with a solution containing 45Ca2+ and varying concentrations of YM-244769 or vehicle control.

  • Uptake Termination: After a short incubation period (e.g., 1-2 minutes), rapidly wash the cells with an ice-cold stop solution (e.g., containing La3+) to terminate the uptake.

  • Quantification: Lyse the cells and measure the amount of incorporated 45Ca2+ using a scintillation counter.

  • Data Analysis: Normalize the 45Ca2+ uptake to the protein content of the cell lysate. Calculate the percentage of inhibition for each concentration of YM-244769 relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7]

Whole-Cell Voltage Clamp Electrophysiology

This technique allows for the direct measurement of the Na+/Ca2+ exchange current (INCX) and provides detailed information on mode selectivity.

  • Cell Preparation: Isolate single cells (e.g., cardiac ventricular myocytes) and allow them to adhere to a recording chamber.

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.

  • Solution Composition: Use intracellular (pipette) and extracellular solutions designed to isolate INCX from other ionic currents. The intracellular solution will contain a defined Na+ concentration.

  • Voltage Protocol: Apply specific voltage protocols to elicit inward and outward INCX.

  • Compound Application: Apply YM-244769 extracellularly at various concentrations to determine its effect on the amplitude of the inward and outward INCX.[11]

  • Data Analysis: Measure the peak inward and outward currents at each concentration and calculate the percentage of inhibition. Determine the IC50 values for each mode of the exchanger.

Visualizations

NCX_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Na_out 3 Na+ NCX->Na_out Ca_out 1 Ca2+ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in 1 Ca2+ NCX->Ca_in Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_out->NCX Reverse Mode (Ca2+ Influx) Na_in->NCX Ca_in->NCX YM244769 YM-244769 YM244769->NCX Inhibits (Preferentially Reverse Mode)

Caption: Mechanism of YM-244769 inhibition on the Na+/Ca2+ exchanger.

Experimental_Workflow cluster_workflow General Workflow for Assessing Ion Channel Cross-Reactivity A Primary Screening: Test YM-244769 at a high concentration against a panel of ion channels. B Identify Potential 'Hits': Channels showing significant inhibition. A->B If inhibition > threshold C Concentration-Response Analysis: Determine IC50 values for the 'hits'. B->C D Secondary/Functional Assays: Investigate the functional consequences of the off-target interaction. C->D E Data Interpretation: Consider the therapeutic window and potential for in vivo side effects. D->E

Caption: General workflow for assessing ion channel cross-reactivity.

References

How to prepare YM-244769 dihydrochloride stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the preparation and handling of YM-244769 dihydrochloride (B599025) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving YM-244769 dihydrochloride?

The highly recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO.[1] There is limited information regarding its solubility in aqueous buffers or ethanol.[1]

Q2: How should I store the solid form and stock solutions of this compound?

For long-term storage, the solid powder form of this compound should be kept in a tightly sealed container and can be stored for up to 3 years at -20°C or 2 years at 4°C.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] Always protect the solutions from moisture.[1][2]

Q3: What is the molecular weight of this compound?

The molecular weight of this compound is approximately 516.39 g/mol , though batch-specific molecular weights may vary slightly.[2][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Powder The compound may require assistance to fully dissolve.Gentle warming and/or brief sonication can aid in complete dissolution. Ensure you are using anhydrous (dry) DMSO, as absorbed water can reduce solubility.[1][2][4]
Precipitation in Stock Solution During Storage Improper storage temperature or prolonged storage.Ensure the stock solution is stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and used within the specified timeframe.[1][2]
Inconsistent Experimental Results Degradation of the compound due to repeated freeze-thaw cycles.Aliquot the stock solution into single-use volumes immediately after preparation to minimize the number of times the main stock is thawed.[1][2][4]
Precipitation When Diluting into Aqueous Buffer This compound has low aqueous solubility.Consider using a surfactant or co-solvent in your aqueous buffer. It is also advisable to test different dilution factors. For cell-based assays, ensure the final DMSO concentration is low (typically <0.1%) and compatible with your cells.[4]

Data Presentation

Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 51.64100Some sources indicate solubility up to 120 mg/mL, which may require sonication. Use fresh, anhydrous DMSO for best results.[4]

Storage Conditions and Stability

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsKeep sealed and dry.[2]
4°C2 yearsKeep sealed and dry.[2]
Stock Solution in DMSO -80°C6 monthsSealed, away from moisture.[1][2][3]
-20°C1 monthSealed, away from moisture.[1][2][3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.[4]

  • Weighing: Carefully weigh out the desired amount of the compound. For 1 mL of a 10 mM stock solution, you will need 5.16 mg (calculation based on a molecular weight of 516.39 g/mol ).[4]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, if you weighed 5.16 mg, add 1 mL of DMSO.[4]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to ensure the solution is clear.[2][4]

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[2][4]

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2][3]

Mandatory Visualizations

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_storage Storage cluster_troubleshooting Troubleshooting start Start: YM-244769 Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot precipitation Precipitation? dissolve->precipitation store Store at -20°C or -80°C aliquot->store warm_sonicate Gentle Warming/ Sonication precipitation->warm_sonicate warm_sonicate->dissolve

Caption: Workflow for preparing this compound stock solution.

Signaling_Pathway cluster_cell Cellular Environment NCX Na+/Ca2+ Exchanger (NCX) Ca_in Ca2+ Influx (Reverse Mode) NCX->Ca_in High Intracellular Na+ Ca_overload Calcium Overload Ca_in->Ca_overload Cell_damage Cellular Damage Ca_overload->Cell_damage YM244769 YM-244769 YM244769->NCX Inhibits

Caption: Inhibition of reverse mode Na+/Ca2+ exchange by YM-244769.

References

YM-244769 Technical Support Center: Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cytotoxicity and cell viability assays involving YM-244769.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YM-244769?

A1: YM-244769 is a potent and selective small-molecule inhibitor of the Sodium-Calcium Exchanger (NCX), a transmembrane protein critical for maintaining intracellular calcium homeostasis.[1][2] It demonstrates a significant preference for inhibiting the NCX3 isoform and acts by preferentially blocking the reverse mode of the exchanger, which is responsible for calcium ion influx into the cell.[1][3][4][5] This mode of action is particularly relevant in pathological conditions like ischemia, where an accumulation of intracellular sodium can drive the NCX into its reverse mode, leading to detrimental calcium overload.[1]

Q2: What is a recommended starting concentration range for YM-244769 in cell-based assays?

A2: The optimal concentration of YM-244769 is dependent on the cell type and specific assay. For initial experiments, a concentration range of 0.1 µM to 1 µM is a good starting point.[2] For instance, in neuroprotection assays using SH-SY5Y cells, concentrations of 0.3 µM and 1 µM have been shown to be effective.[2] For more sensitive assays like 45Ca2+ uptake, concentrations as low as 0.003 µM have been utilized.[2][3]

Q3: How should I prepare and store a stock solution of YM-244769?

A3: YM-244769 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, dissolve 5.16 mg of YM-244769 (with a molecular weight of 516.39 g/mol ) in 1 mL of DMSO.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q4: What is the appropriate vehicle control for experiments with YM-244769?

A4: Since YM-244769 is typically dissolved in DMSO, the vehicle control should consist of the same final concentration of DMSO used in the experimental conditions.[2] It is critical to maintain the final DMSO concentration in the cell culture medium below 0.1%, as higher concentrations can exert independent effects on cell viability and function.[2]

Q5: In which cell lines can the effects of YM-244769 be tested?

A5: YM-244769 can be utilized in any cell line that endogenously expresses NCX isoforms (NCX1, NCX2, or NCX3).[6] A commonly used model is the human neuroblastoma cell line SH-SY5Y, which expresses both NCX1 and NCX3.[1][4][6] Additionally, cell lines that do not endogenously express NCX, such as certain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, can be transfected to express specific NCX isoforms for more targeted studies.[6]

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity or off-target effects in my cell viability assay.

  • Possible Cause 1: High Concentration of YM-244769. Even selective inhibitors can exhibit off-target effects at elevated concentrations.[2]

    • Solution: Lower the concentration of YM-244769. It is recommended to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line using a cytotoxicity assay such as an MTT or LDH assay.[2] A suggested starting range for this is 0.01, 0.1, 1, 10, and 25 µM.[2]

  • Possible Cause 2: High DMSO Concentration. The vehicle, DMSO, can be toxic to cells at higher concentrations.[2]

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.1%.[2]

Issue 2: I am not observing the expected protective effect of YM-244769 in my hypoxia/reoxygenation model.

  • Possible Cause: Inadequate Assay Conditions. The timing of YM-244769 addition and the duration of hypoxia/reoxygenation are critical.

    • Solution: The experimental protocol should be optimized. YM-244769 can be added before, during, or after the hypoxic period to determine the most effective treatment window.[1] The duration of hypoxia and reoxygenation should also be optimized for the specific cell line to induce a measurable level of cell death in the control group.

Issue 3: High background or variability in my fluorescence-based calcium influx assay.

  • Possible Cause 1: Incomplete Removal of Extracellular Dye. Residual extracellular fluorescent dye can lead to high background signals.

    • Solution: Ensure thorough but gentle washing of the cells after loading with a calcium indicator dye like Fura-2 AM.[6]

  • Possible Cause 2: Autofluorescence. Components in the cell culture medium, such as phenol (B47542) red, can be fluorescent and interfere with the assay.

    • Solution: Use phenol red-free media during the assay to reduce background fluorescence.[6]

  • Possible Cause 3: Cell Death or Membrane Damage. Excessive concentrations of the fluorescent dye or prolonged incubation times can be cytotoxic.[6]

    • Solution: Titrate the concentration of the dye and optimize the loading time for your specific cell line. Cell viability can be checked using a dye like trypan blue.[6]

Quantitative Data

Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms

IsoformIC₅₀ (nM)
NCX168 ± 2.9
NCX296 ± 3.5
NCX318 ± 1.0

This data indicates that YM-244769 preferentially inhibits the NCX3 isoform with a 3.8- to 5.3-fold higher potency compared to NCX1 and NCX2.[3][4][7][8]

Experimental Protocols

Protocol 1: Assessment of Neuroprotection using a Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol details the use of YM-244769 to protect neuronal cells (e.g., SH-SY5Y) from hypoxia/reoxygenation-induced cell death.[9]

Materials:

  • SH-SY5Y cells[9]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]

  • YM-244769 stock solution (in DMSO)[9]

  • Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)[9]

  • LDH cytotoxicity assay kit[9]

  • 96-well cell culture plates[9]

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]

  • YM-244769 Treatment: Prepare serial dilutions of YM-244769 in cell culture medium. A suggested concentration range is 0.01 µM to 10 µM.[9] Remove the old medium and add the medium containing different concentrations of YM-244769. Include a vehicle control (DMSO) and an untreated control.[9]

  • Hypoxia Induction: Place the plate in a hypoxia chamber for a predetermined duration (e.g., 24 hours).[9]

  • Reoxygenation: Return the cells to a normoxic incubator with standard glucose-containing medium.[1]

  • LDH Assay: After the reoxygenation period, measure the amount of LDH released into the culture medium using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.[1][8]

Protocol 2: 45Ca2+ Uptake Assay for NCX Inhibition

This assay is fundamental for determining the inhibitory potency of YM-244769 on different NCX isoforms.[1]

Materials:

  • CCL39 fibroblasts stably transfected with individual NCX isoforms (NCX1, NCX2, or NCX3)[1]

  • Na⁺-rich, K⁺-free solution

  • Solution containing 45Ca2+ and varying concentrations of YM-244769[1]

  • Ice-cold stop solution (e.g., LaCl₃ solution)[1]

Procedure:

  • Cell Culture: Culture the transfected CCL39 fibroblasts to confluence.[1]

  • Na⁺ Loading: Pre-incubate the cells in a Na⁺-rich, K⁺-free solution to load them with Na⁺.[1]

  • 45Ca2+ Uptake Initiation: Initiate the 45Ca2+ uptake by replacing the pre-incubation solution with a solution containing 45Ca2+ and the desired concentrations of YM-244769.[1]

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with an ice-cold stop solution.[1]

  • Quantification: Measure the amount of intracellular 45Ca2+ to determine the rate of uptake and the inhibitory effect of YM-244769.

Visualizations

YM244769_Signaling_Pathway cluster_stress Cellular Stress cluster_cellular_response Cellular Response cluster_intervention Intervention Ischemia_Reperfusion Ischemia / Reperfusion Intracellular_Na_Increase ↑ Intracellular Na+ Ischemia_Reperfusion->Intracellular_Na_Increase leads to NCX_Reverse_Mode NCX Reverse Mode Activation Intracellular_Na_Increase->NCX_Reverse_Mode drives Intracellular_Ca_Increase ↑ Intracellular Ca²⁺ (Calcium Overload) NCX_Reverse_Mode->Intracellular_Ca_Increase Neuronal_Cell_Death Neuronal Cell Death Intracellular_Ca_Increase->Neuronal_Cell_Death leads to YM244769 YM-244769 YM244769->NCX_Reverse_Mode inhibits

Caption: YM-244769 neuroprotection via selective NCX reverse mode inhibition.

Experimental_Workflow_LDH_Assay Start Start Cell_Seeding Seed SH-SY5Y cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation YM244769_Treatment Treat with YM-244769 dilutions and vehicle control Overnight_Incubation->YM244769_Treatment Hypoxia Induce hypoxia YM244769_Treatment->Hypoxia Reoxygenation Reoxygenation Hypoxia->Reoxygenation LDH_Assay Perform LDH assay on supernatant Reoxygenation->LDH_Assay Data_Analysis Analyze data and determine cytotoxicity LDH_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing neuroprotection using an LDH cytotoxicity assay.

References

YM-244769 Technical Support Center: Preventing Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of YM-244769 precipitation in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing YM-244769 stock solutions?

A1: YM-244769 is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[2]

Q2: I've observed precipitation when diluting my YM-244769 DMSO stock solution into an aqueous buffer. Why is this happening?

A2: YM-244769 has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution, leading to precipitation. This is a common issue, especially at higher final concentrations in the working solution.[2]

Q3: What are the recommended storage conditions for YM-244769 solid compound and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of YM-244769. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] Stock solutions in DMSO should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2][4]

Troubleshooting Guide: Preventing and Resolving YM-244769 Precipitation

This guide provides step-by-step solutions to address precipitation issues with YM-244769 in your experiments.

Issue: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.

Possible Cause Solution
High Final Concentration The desired final concentration in your aqueous buffer may exceed the solubility limit of YM-244769.
* Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line, which may be lower than initially planned. A typical starting range for cell-based assays is 0.1 µM to 1 µM.[2]
Improper Dilution Technique Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation.
* Recommendation: Prepare fresh dilutions directly into pre-warmed (e.g., 37°C) cell culture medium or buffer just before use.[2] Add the DMSO stock drop-wise while gently vortexing or swirling the aqueous solution to ensure rapid and uniform mixing.
Buffer Composition Certain buffer components or pH levels may negatively impact the solubility of YM-244769.
* Recommendation: While specific data on buffer composition is limited, if precipitation persists, consider testing different standard biological buffers (e.g., PBS, HBSS, TRIS) to identify one that is more compatible.

Issue: Solution appears cloudy or contains visible particles after a short period.

Possible Cause Solution
Time-Dependent Precipitation Even if initially clear, the compound may slowly precipitate out of the aqueous solution over time.
* Recommendation: Always prepare working solutions fresh for each experiment and use them immediately.[2] Avoid preparing large batches of working solutions for storage.[2]
Use of Cold Buffers Lower temperatures can decrease the solubility of many compounds.
* Recommendation: Use pre-warmed aqueous buffers for dilution, especially for cell-based assays where the final solution will be at 37°C.

General Recommendations to Improve Solubility:

  • Gentle Heating and Sonication: If precipitation occurs, gentle warming of the solution and/or brief sonication can help redissolve the compound.[1] However, be cautious with temperature-sensitive assays.

  • Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO as in your highest YM-244769 concentration to account for any solvent effects.[2]

Data Presentation

Table 1: Solubility and Storage of YM-244769

Form Solvent Maximum Solubility Storage Temperature Storage Duration Source
Solid Powder---20°CUp to 3 years[1]
4°CUp to 2 years[1]
Stock SolutionDMSO≥ 10 mM-20°CUp to 1 month[1][3][5]
51.64 mg/mL (100 mM)-80°CUp to 6 months[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM YM-244769 Stock Solution in DMSO

  • Calculate Required Mass: Based on the molecular weight of your specific batch of YM-244769 (approx. 516.39 g/mol for the dihydrochloride (B599025) form), calculate the mass needed for your desired volume and concentration.[6] For 1 mL of a 10 mM stock solution, approximately 5.16 mg is required.

  • Equilibration: Allow the vial of solid YM-244769 to reach room temperature before opening to prevent moisture condensation.

  • Dissolution: Add the calculated mass of YM-244769 to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear. If needed, gentle warming or brief sonication can be applied.[6]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.

Protocol 2: Troubleshooting YM-244769 Precipitation in an Aqueous Working Solution

  • Prepare Pre-warmed Buffer: Warm your aqueous buffer or cell culture medium to the intended experimental temperature (e.g., 37°C).

  • Serial Dilution (if necessary): For very high dilutions, consider making an intermediate dilution of your DMSO stock in DMSO before the final dilution into the aqueous buffer.

  • Slow Addition and Mixing: While gently vortexing or swirling the pre-warmed aqueous buffer, add the required volume of the YM-244769 DMSO stock drop-by-drop.

  • Visual Inspection: Immediately inspect the solution for any signs of precipitation or cloudiness.

  • Sonication/Heating (if precipitation occurs): If a precipitate is observed, place the tube in a water bath sonicator for a few minutes or gently warm the solution. Re-inspect for clarity.

  • Immediate Use: Use the freshly prepared working solution in your experiment without delay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh YM-244769 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C or -80°C aliquot->store warm_buffer Pre-warm Aqueous Buffer store->warm_buffer add_stock Slowly Add Stock to Buffer warm_buffer->add_stock mix Gently Vortex add_stock->mix inspect Inspect for Precipitation mix->inspect precipitate Precipitate Observed? inspect->precipitate sonicate Gentle Sonication/Warming precipitate->sonicate Yes use Use Immediately precipitate->use No sonicate->use

Caption: Experimental workflow for preparing YM-244769 solutions.

troubleshooting_logic start Precipitation Observed in Aqueous Buffer cause1 High Final Concentration? start->cause1 cause2 Improper Dilution? start->cause2 cause3 Cold Buffer Used? start->cause3 solution1 Lower Final Concentration (Perform Dose-Response) cause1->solution1 Yes solution2 Prepare Fresh Dilutions Add Stock Slowly with Mixing cause2->solution2 Yes solution3 Use Pre-warmed Buffer cause3->solution3 Yes

Caption: Troubleshooting logic for YM-244769 precipitation.

References

Technical Support Center: YM-244769 in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for conducting experiments with YM-244769 in neuronal cells. It includes troubleshooting guides and FAQs in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YM-244769 in neuronal cells?

A1: YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] It preferentially inhibits the NCX3 isoform, which is expressed in neuronal cells.[3][4][5] Under pathological conditions such as hypoxia or ischemia, the NCX can operate in a reverse mode, leading to an influx of calcium ions (Ca2+) into the cell.[2] This calcium overload is a key trigger for neuronal cell death.[2] YM-244769 specifically blocks this reverse mode of NCX, thereby preventing intracellular Ca2+ overload and protecting neurons from damage.[1][2]

Q2: What is a recommended starting concentration range for YM-244769 in neuronal cell-based assays?

A2: For initial experiments, a concentration range of 0.1 µM to 1 µM is a good starting point.[2][6] The optimal concentration is dependent on the specific cell type and experimental conditions. A dose-response experiment is recommended to determine the most effective concentration for your particular setup.[6]

Q3: I am not observing a neuroprotective effect with YM-244769 in my experiments. What are the possible causes?

A3: There are several potential reasons for a lack of effect:

  • Suboptimal Concentration: The effective concentration can vary between cell types. It is advisable to perform a dose-response experiment, testing a range of concentrations (e.g., 10 nM to 10 µM), to identify the optimal concentration for your specific neuronal cell line.[6]

  • Low NCX Expression: The neuronal cell line you are using may have low or no expression of NCX isoforms, particularly the YM-244769-sensitive NCX3. You can verify the expression levels of NCX1, NCX2, and NCX3 using methods like RT-qPCR or Western blotting.[6]

  • Inactive Compound: Ensure that the compound has been stored and handled correctly to prevent degradation. Preparing fresh dilutions for each experiment is recommended.

  • Experimental Model: The cellular stressor used in your experiment may not be primarily mediated by NCX reverse mode-induced calcium influx. The neuroprotective effects of YM-244769 have been demonstrated in models of hypoxia/reoxygenation-induced injury.[3][4][5]

Quantitative Data

Inhibitory Activity of YM-244769 on NCX Isoforms
ParameterCell Line/SystemValue (IC50)Reference
NCX1Transfected CCL39 cells68 ± 2.9 nM[1][2]
NCX2Transfected CCL39 cells96 ± 3.5 nM[1][2]
NCX3Transfected CCL39 cells18 ± 1.0 nM[1][2]
Unidirectional Outward NCX Current (Ca2+ entry mode)Guinea pig cardiac ventricular myocytes50 nM[1][2]
Representative Neuroprotective Effect of YM-244769

This table illustrates the expected dose-dependent neuroprotective effect of YM-244769 against hypoxia/reoxygenation-induced cell death in SH-SY5Y cells, as measured by LDH release.

YM-244769 Concentration (µM)Expected OutcomeReference
0 (Vehicle Control)High LDH release (significant cell death)
0.1Partial protection against LDH release[2]
0.3Efficient protection against LDH release[2]
1.0Efficient protection against LDH release[2]

Experimental Protocols

Assessing Neuroprotective Effects of YM-244769 against Hypoxia/Reoxygenation-Induced Cell Death in SH-SY5Y Cells

This protocol details the methodology to determine the dose-response curve of YM-244769's neuroprotective effects.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • YM-244769 (stock solution in DMSO)

  • 96-well cell culture plates

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

  • YM-244769 Treatment: Prepare serial dilutions of YM-244769 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of YM-244769. Include a vehicle control (DMSO) and an untreated control.[1]

  • Hypoxia Induction: Place the plate in a hypoxia chamber for a predetermined duration (e.g., 8-24 hours).[1][2]

  • Reoxygenation: After the hypoxic period, return the plate to a normoxic incubator for a specific duration (e.g., 16 hours).[2]

  • LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit.[1][2]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a control group of cells lysed to achieve maximum LDH release.

Visualizations

Signaling Pathway of YM-244769 in Neuroprotection

G cluster_0 Cellular Stress (e.g., Hypoxia) cluster_1 NCX Reverse Mode Activation cluster_2 Cellular Damage Cascade cluster_3 Therapeutic Intervention stress Increased Intracellular Na+ ncx NCX3 Activation stress->ncx ca_influx Increased Intracellular Ca2+ ncx->ca_influx mito Mitochondrial Dysfunction ca_influx->mito death Neuronal Cell Death mito->death ym YM-244769 ym->ncx Inhibits

Caption: YM-244769 inhibits the reverse mode of NCX3, preventing Ca2+ overload and neuronal death.

Experimental Workflow for YM-244769 Dose-Response Curve

G start Start seed Seed SH-SY5Y cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat cells with serial dilutions of YM-244769 and controls adhere->treat hypoxia Induce hypoxia (e.g., 8-24 hours) treat->hypoxia reoxygenation Reoxygenation period (e.g., 16 hours) hypoxia->reoxygenation assay Perform LDH cytotoxicity assay reoxygenation->assay analyze Analyze data and plot dose-response curve assay->analyze end End analyze->end

Caption: Workflow for determining the neuroprotective dose-response of YM-244769.

References

Technical Support Center: YM-244769 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting in vivo studies with YM-244769. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YM-244769?

A1: YM-244769 is a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX).[1][2] It preferentially targets the NCX3 isoform and specifically inhibits the reverse mode of the exchanger, which is responsible for calcium ion entry into the cell.[2][3][4][5]

Q2: What are the expected effects of YM-244769 in an in vivo setting?

A2: In vivo, YM-244769 has been shown to increase urine volume and the urinary excretion of electrolytes.[2][3] In models of ischemia or hypoxia/reoxygenation, YM-244769 is anticipated to have neuroprotective effects by preventing intracellular calcium overload.[4][5]

Q3: Is YM-244769 selective for a particular NCX isoform?

A3: Yes, YM-244769 demonstrates a preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[2][3][4][5] Its inhibitory potency is significantly higher for NCX3, making it a valuable tool for investigating the specific physiological and pathological roles of this isoform.[2][4][5]

Q4: Does YM-244769 inhibit both the forward and reverse modes of the NCX?

A4: YM-244769 is recognized as a reverse mode-selective inhibitor.[1][4] This means it more potently blocks the influx of calcium into the cell via the NCX, a process that is particularly relevant in pathological conditions like ischemia.[1]

Q5: What is the recommended vehicle for in vivo administration of YM-244769?

A5: For in vivo studies, a common approach is to first dissolve YM-244769 in Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in a suitable vehicle such as corn oil for administration.[6]

Q6: How should I prepare and store a stock solution of YM-244769?

A6: YM-244769 is highly soluble in DMSO.[6] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. It is advisable to sonicate to aid dissolution.[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of YM-244769 in the final vehicle formulation. The concentration of DMSO in the final formulation may be too high, causing the compound to precipitate when diluted in an aqueous-based vehicle.Minimize the volume of the DMSO stock solution used. Consider a co-solvent system or a different final vehicle. Perform small-scale solubility tests with your chosen vehicle before preparing a large batch.
Inconsistent or lack of expected in vivo effect. - Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. - Compound Degradation: Improper storage or handling of the stock solution may have led to the degradation of YM-244769. - Low Target Expression: The animal model may not express the YM-244769-sensitive NCX isoforms (especially NCX3) at a sufficient level in the tissue of interest.- Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. - Fresh Preparations: Prepare fresh dilutions of YM-244769 from a properly stored stock solution for each experiment. - Target Validation: Confirm the expression of NCX1, NCX2, and NCX3 in the target tissue using methods like qPCR or Western blotting.
Observed toxicity or adverse events in the treatment group. - High Dose: The administered dose of YM-244769 may be too high, leading to off-target effects or exaggerated pharmacology. - Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO, can cause adverse effects.- Reduce Dose: Lower the dose of YM-244769 to the lowest effective concentration determined from your dose-response studies. - Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle. Keep the final concentration of DMSO as low as possible.
Difficulty in dissolving YM-244769. - Poor Quality Solvent: Using DMSO that has absorbed water can significantly reduce the solubility of YM-244769.[6] - Insufficient Mixing: The compound may not have been fully dissolved.- Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO.[6] - Aid Dissolution: Use vortexing and sonication to help dissolve the compound completely.[6]

Data Presentation

Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms
IsoformIC₅₀ (nM)
NCX168 ± 2.9
NCX296 ± 3.5
NCX318 ± 1.0

Data from in vitro ⁴⁵Ca²⁺ uptake assays.[3]

In Vivo Effects of YM-244769 in Mice
Dose (mg/kg, p.o.)Effect
0.1 - 1Dose-dependent increase in urine volume and urinary excretion of Na⁺, K⁺, and Cl⁻.
0.1 - 1Significant increase in urinary excretion of Ca²⁺ and the Ca²⁺/Cr ratio.

p.o. = oral administration.[3]

Experimental Protocols

Preparation of YM-244769 for In Vivo Administration

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for in vivo use.

Materials:

  • YM-244769 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vehicle (e.g., corn oil, saline with a solubilizing agent)

  • Sterile, light-protected tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

    • Aseptically weigh the required amount of YM-244769.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex and sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Calculate the volume of the stock solution needed based on the desired final concentration and the volume of the vehicle.

    • Add the stock solution to the vehicle and vortex thoroughly to ensure a homogenous suspension/solution.

    • The final concentration of DMSO in the working solution should be kept to a minimum (ideally below 5-10%) to avoid vehicle-induced toxicity.

In Vivo Neuroprotection Study in a Mouse Model of Ischemia

This protocol provides a general framework for assessing the neuroprotective effects of YM-244769.

Animal Model:

  • Use an established mouse model of focal cerebral ischemia, such as transient middle cerebral artery occlusion (tMCAO).

Experimental Groups:

  • Sham Group: Animals undergo the surgical procedure without vessel occlusion.

  • Vehicle Control Group: Animals are subjected to tMCAO and treated with the vehicle.

  • YM-244769 Treatment Group(s): Animals are subjected to tMCAO and treated with one or more doses of YM-244769.

Procedure:

  • Drug Administration: Administer YM-244769 or vehicle at a predetermined time point (e.g., before, during, or after the ischemic event) via the desired route (e.g., intraperitoneal, intravenous, or oral).

  • Induction of Ischemia: Perform the tMCAO surgery for a defined duration (e.g., 60 minutes).

  • Reperfusion: Remove the occlusion to allow for reperfusion.

  • Neurological Assessment: At various time points post-reperfusion (e.g., 24, 48, 72 hours), evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains. Stain brain slices with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

Visualizations

Signaling Pathway of YM-244769 Action

YM244769_Mechanism cluster_cell Cell Membrane cluster_extra Extracellular cluster_intra Intracellular NCX Na+/Ca2+ Exchanger (NCX) Ca_in High Ca2+ NCX->Ca_in Ca2+ influx Na_out High Na+ Ca_out Low Ca2+ Na_in Low Na+ Na_in->NCX Drives reverse mode Ca_overload Ca2+ Overload Ca_in->Ca_overload Cell_Damage Cell Damage / Apoptosis Ca_overload->Cell_Damage Ischemia Ischemia / Hypoxia Ischemia->Na_in Na+/K+ pump failure leads to Na+ accumulation YM244769 YM-244769 YM244769->NCX Inhibits

Caption: Mechanism of YM-244769 in preventing ischemia-induced cell damage.

Experimental Workflow for In Vivo Neuroprotection Study

in_vivo_workflow start Start groups Animal Grouping (Sham, Vehicle, YM-244769) start->groups admin YM-244769 or Vehicle Administration groups->admin ischemia Induce Ischemia (e.g., tMCAO) admin->ischemia reperfusion Reperfusion ischemia->reperfusion neuro_assess Neurological Assessment (24, 48, 72h) reperfusion->neuro_assess euthanasia Euthanasia & Brain Collection neuro_assess->euthanasia infarct_measure Infarct Volume Measurement (TTC Staining) euthanasia->infarct_measure analysis Data Analysis infarct_measure->analysis troubleshooting_workflow start No In Vivo Effect Observed check_dose Check Dose Is the dose appropriate? start->check_dose check_formulation Check Formulation Is the compound fully dissolved? Is the vehicle appropriate? check_dose->check_formulation Yes dose_response Action: Perform Dose-Response Study check_dose->dose_response No check_target Check Target Expression Is NCX3 expressed in the target tissue? check_formulation->check_target Yes reformulate Action: Reformulate Drug (Fresh DMSO, sonication) check_formulation->reformulate No validate_target Action: Validate Target Expression (qPCR, Western Blot) check_target->validate_target No

References

Minimizing variability in YM-244769 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing YM-244769 in their experiments. Here, you will find troubleshooting guides and frequently asked questions to help minimize variability and address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YM-244769?

YM-244769 is a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX).[1][2][3] It functions by preferentially inhibiting the NCX3 isoform and specifically targeting the reverse mode of the exchanger, which is responsible for the influx of calcium ions into the cell.[1][2][3][4][5]

Q2: What are the expected effects of YM-244769 in a cellular context?

The primary anticipated effect is the inhibition of Na+-dependent Ca2+ influx.[1][2] In experimental models of conditions like ischemia or hypoxia/reoxygenation, YM-244769 is expected to exhibit neuroprotective effects by preventing intracellular calcium overload.[1][3][4][5][6]

Q3: Is YM-244769 selective for a particular NCX isoform?

Yes, YM-244769 demonstrates preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[1][3][4][5] Its inhibitory potency is significantly higher for NCX3, making it a valuable tool for investigating the specific roles of this isoform.[1][4]

Q4: How should I prepare and store YM-244769?

YM-244769 should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[7][8] For long-term storage (up to 6 months), the stock solution should be kept at -80°C.[3][8] For shorter periods (up to 1 month), storage at -20°C is acceptable.[3][8] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles and to protect it from moisture.[1][3][7][8]

Q5: What is an appropriate vehicle control for my experiments?

Since YM-244769 is dissolved in DMSO, the vehicle control should consist of the same final concentration of DMSO used in the experimental conditions.[7] It is important to maintain a low final DMSO concentration (ideally below 0.1%) to avoid any potential off-target effects of the solvent.[7]

Troubleshooting Guides

Problem 1: No observable effect of YM-244769 on intracellular calcium levels.
Possible Cause Solution
Low expression of the target NCX isoform. Confirm the expression levels of NCX1, NCX2, and NCX3 in your experimental model using techniques like qPCR or Western blotting. Consider using a positive control cell line known to express high levels of the target NCX isoform.[1]
Suboptimal experimental conditions for inducing reverse mode NCX activity. YM-244769 primarily inhibits the reverse mode of NCX. Ensure your experimental buffer has a low Na+ and high Ca2+ concentration to promote this activity. It may also be necessary to artificially increase intracellular Na+ levels.[1]
Incorrect drug concentration. The concentration of YM-244769 may be too low. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. A starting concentration range of 10 nM to 1 µM is often recommended.[1][7]
Degradation of the compound. Improper storage or handling can lead to the degradation of YM-244769. Prepare fresh stock solutions and aliquot them for single use to prevent repeated freeze-thaw cycles. Ensure proper storage conditions are maintained.[1][3][7][8]
Problem 2: Increased cell death or toxicity observed with YM-244769 treatment.
Possible Cause Solution
High concentration of YM-244769. Even selective inhibitors can have off-target effects at high concentrations. Lower the concentration of YM-244769 to the lowest effective dose determined from your dose-response experiments.[1][7]
Disruption of essential calcium homeostasis. In some cell types, even partial inhibition of NCX activity can disrupt critical calcium signaling pathways, leading to apoptosis or necrosis.[1] Reduce the incubation time with YM-244769 and perform a time-course experiment to identify an optimal window for observing the desired effect without significant cell death.[1]
Off-target effects. The observed cytotoxicity may be due to the inhibition of other cellular targets. To confirm that the effect is due to NCX inhibition, consider using a different NCX inhibitor with a distinct chemical structure as a control. Alternatively, siRNA-mediated knockdown of the specific NCX isoform can be used to validate the pharmacological findings.[7][9][10]

Quantitative Data

Inhibitory Potency of YM-244769 on NCX Isoforms

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of YM-244769 against different NCX isoforms. Variability in these values can be attributed to different experimental systems and assay conditions.

NCX IsoformAssay TypeCell LineIC50 (nM)Reference
NCX145Ca2+ uptakeCCL39 transfectants68 ± 2.9[3][11][12][13]
NCX245Ca2+ uptakeCCL39 transfectants96 ± 3.5[3][11][12][13]
NCX345Ca2+ uptakeCCL39 transfectants18 ± 1.0[3][4][5][11][12][13]
NCX (outward current)ElectrophysiologyGuinea pig cardiac myocytes50[3][11]

Experimental Protocols

Protocol 1: Assessment of NCX Inhibition using a 45Ca2+ Uptake Assay

This protocol outlines a method to measure the reverse mode of NCX activity by quantifying the intracellular Na+-dependent uptake of radioactive 45Ca2+.

Materials:

  • Cells expressing the desired NCX isoform

  • Na+-rich, K+-free pre-incubation solution

  • Uptake solution containing 45Ca2+

  • YM-244769 stock solution (in DMSO)

  • Ice-cold stop solution (e.g., LaCl3 solution)

  • Scintillation counter

Methodology:

  • Culture cells to confluence in appropriate culture plates.

  • To load cells with Na+, pre-incubate them in a Na+-rich, K+-free solution.

  • Initiate the 45Ca2+ uptake by replacing the pre-incubation solution with the uptake solution containing 45Ca2+ and varying concentrations of YM-244769 (and a vehicle control).

  • After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with an ice-cold stop solution to prevent further Ca2+ flux.[2][14]

  • Lyse the cells and quantify the intracellular 45Ca2+ using a scintillation counter.

  • Compare the 45Ca2+ uptake in the presence of different concentrations of YM-244769 to the vehicle-treated control to determine the inhibitory effect.

Protocol 2: Assessment of Neuroprotection using a Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol details the use of YM-244769 to assess its protective effects against hypoxia/reoxygenation-induced cell death by measuring the release of LDH.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium

  • YM-244769 stock solution (in DMSO)

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • LDH cytotoxicity assay kit

Methodology:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of YM-244769 in cell culture medium. A suggested concentration range is 0.01 µM to 10 µM.[6]

  • Treat the cells with different concentrations of YM-244769, including a vehicle control (DMSO) and an untreated control.

  • Induce hypoxia by placing the plate in a hypoxia chamber for a predetermined duration (e.g., 24 hours).[6]

  • After the hypoxia period, return the cells to normoxic conditions (reoxygenation) for a specific period (e.g., 12-24 hours).

  • Measure the amount of LDH released into the cell culture medium using an LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Compare the LDH release in YM-244769-treated cells to the vehicle-treated hypoxic cells to determine the neuroprotective effect.

Visualizations

YM244769_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular NCX NCX (Reverse Mode) Na_out 3 Na+ NCX->Na_out Ca_in Ca2+ NCX->Ca_in Ca_overload Intracellular Ca2+ Overload Na_in 3 Na+ Na_in->NCX Ca_out Ca2+ Ca_out->NCX Cell_Damage Cell Damage / Apoptosis Ca_overload->Cell_Damage Cell_Survival Cell Survival YM244769 YM-244769 YM244769->NCX inhibits YM244769->Cell_Survival Cellular_Stress Cellular Stress (e.g., Hypoxia) Cellular_Stress->NCX activates

Caption: YM-244769 inhibits the reverse mode of the Na+/Ca2+ exchanger (NCX).

Troubleshooting_Workflow Start Start: No observable effect of YM-244769 Check_Concentration Is the concentration optimal? (Perform dose-response) Start->Check_Concentration Check_Conditions Are experimental conditions conducive to reverse mode NCX? Check_Concentration->Check_Conditions Yes Optimize_Concentration Optimize Concentration Check_Concentration->Optimize_Concentration No Check_Expression Is the target NCX isoform expressed? Check_Conditions->Check_Expression Yes Optimize_Conditions Adjust buffer composition (low Na+, high Ca2+) Check_Conditions->Optimize_Conditions No Check_Compound Is the compound viable? Check_Expression->Check_Compound Yes Validate_Expression Confirm expression (qPCR, Western Blot) Check_Expression->Validate_Expression No Prepare_Fresh Prepare fresh stock solution Check_Compound->Prepare_Fresh No End Effect Observed Check_Compound->End Yes Optimize_Concentration->Check_Conditions Optimize_Conditions->Check_Expression Validate_Expression->End Prepare_Fresh->End

Caption: Troubleshooting workflow for a lack of effect from YM-244769.

References

Validation & Comparative

A Comparative Guide to NCX Isoform Selectivity: YM-244769 vs. SEA0400

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sodium-calcium exchanger (NCX) is a critical membrane protein that plays a crucial role in maintaining intracellular calcium homeostasis.[1] Three distinct isoforms of this protein have been identified—NCX1, NCX2, and NCX3—each with unique tissue distribution and physiological functions.[1] This guide provides a detailed, data-driven comparison of two prominent NCX inhibitors, YM-244769 and SEA0400, with a specific focus on their selectivity for these three isoforms.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of YM-244769 and SEA0400 against the NCX isoforms has been determined through standardized in vitro assays. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce NCX activity by 50%, are summarized below. Lower IC50 values signify higher potency.

InhibitorNCX1 IC50 (nM)NCX2 IC50 (nM)NCX3 IC50 (nM)Primary Mode of Action
YM-244769 68 ± 2.9[2][3]96 ± 3.5[2][3]18 ± 1.0[2][3]Reverse Mode (Ca2+ entry) Inhibition[1][2]
SEA0400 5[2]>1000[2]>1000[2]Reverse & Forward Modes[4]

The data clearly demonstrates that YM-244769 exhibits a preferential inhibition of NCX3 , with approximately 3.8-fold and 5.3-fold higher potency for NCX3 compared to NCX1 and NCX2, respectively.[2] In stark contrast, SEA0400 is a highly potent and selective inhibitor of NCX1 , with minimal activity against NCX2 and NCX3 at concentrations up to 1 µM.[2] Both compounds have been shown to preferentially inhibit the reverse mode (Ca2+ entry) of the exchanger.[2]

Experimental Protocols

The quantitative data presented in this guide was primarily generated using the Na+-dependent 45Ca2+ uptake assay in cellular models. This technique allows for the functional assessment of NCX activity by measuring the influx of radioactive calcium into cells, which is contingent on the intracellular sodium concentration.

Na+-dependent 45Ca2+ Uptake Assay

Objective: To determine the inhibitory effect of YM-244769 and SEA0400 on the reverse mode of NCX activity.

Principle: In this assay, cells are first loaded with Na+ by inhibiting the Na+/K+ pump. The subsequent addition of extracellular Ca2+ containing the radioactive isotope 45Ca2+ triggers the reverse mode of the NCX, leading to 45Ca2+ uptake. The amount of radioactivity incorporated into the cells is a measure of NCX activity.

Protocol:

  • Cell Preparation: CCL39 fibroblasts stably transfected to express individual NCX isoforms (NCX1, NCX2, or NCX3) are seeded in 24-well plates and grown to confluence.[1] For neuronal studies, the human neuroblastoma cell line SH-SY5Y, which endogenously expresses NCX1 and NCX3, is often utilized.[1]

  • Na+ Loading: The growth medium is removed, and the cells are washed with a Na+-free buffer. To increase intracellular Na+ concentration, cells are pre-incubated in a Na+-rich, K+-free medium containing ouabain (B1677812) to inhibit the Na+/K+-ATPase.[3]

  • Inhibitor Incubation: The cells are then incubated with varying concentrations of the test compound (YM-244769 or SEA0400) or vehicle control.

  • Initiation of 45Ca2+ Uptake: The uptake of 45Ca2+ is initiated by adding a buffer containing 45Ca2+.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with an ice-cold stop solution.

  • Quantification: The cells are lysed, and the incorporated 45Ca2+ is quantified using a scintillation counter.

  • Data Analysis: The amount of 45Ca2+ uptake is normalized to the protein content of the cell lysate. The inhibitory effect of the compound at each concentration is calculated as a percentage of the control (vehicle-treated) uptake. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[2]

Signaling Pathway and Mechanism of Inhibition

The inhibition of NCX isoforms by YM-244769 and SEA0400 has significant downstream consequences on intracellular signaling cascades, particularly in neuronal cells where calcium is a critical second messenger. By inhibiting NCX-mediated calcium influx, these compounds can modulate the PI3K/Akt signaling cascade, which is a key pathway involved in cell survival and neuroprotection.[2]

NCX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX NCX (Na+/Ca2+ Exchanger) Na_out 3Na+ NCX->Na_out Ca_in Ca2+ NCX->Ca_in Ca_out Ca2+ Ca_out->NCX Reverse Mode PI3K PI3K Ca_in->PI3K Activation Na_in 3Na+ Na_in->NCX Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection Akt->Neuroprotection Promotes YM_SEA YM-244769 / SEA0400 YM_SEA->NCX Inhibition

Caption: Inhibition of NCX reverse mode by YM-244769 or SEA0400 can modulate downstream neuroprotective signaling pathways.

Conclusion

YM-244769 and SEA0400 are potent NCX inhibitors with distinct isoform selectivity profiles. YM-244769 is a valuable research tool for investigating the specific roles of NCX3, particularly in neuronal contexts.[3][5][6] Conversely, SEA0400's high potency and selectivity for NCX1 make it an ideal choice for studies focused on the function of this specific isoform.[2][7] The selection between these inhibitors should be guided by the specific NCX isoform of interest and the experimental context.

References

A Comparative Guide to NCX1 Inhibitors: YM-244769 versus SN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sodium-calcium exchanger 1 (NCX1) is a critical regulator of intracellular calcium homeostasis, particularly in excitable tissues like the heart and neurons.[1][2] Its dysregulation is implicated in various pathologies, including cardiac arrhythmias, ischemia-reperfusion injury, and neurological disorders.[3][4] Consequently, potent and selective inhibitors of NCX1 are invaluable tools for both basic research and therapeutic development. This guide provides an objective comparison of two prominent benzyloxyphenyl derivative NCX1 inhibitors: YM-244769 and SN-6.

Quantitative Comparison of Inhibitory Potency and Selectivity

A primary differentiator between YM-244769 and SN-6 is their inhibitory potency. YM-244769 is a significantly more potent inhibitor of all NCX isoforms, with IC₅₀ values in the nanomolar range, while SN-6 exhibits inhibitory activity in the micromolar range.[5] Both compounds preferentially inhibit the reverse (Ca²⁺ entry) mode of the exchanger, a mode of action particularly relevant under pathological conditions like ischemia where intracellular Na⁺ accumulation can lead to detrimental Ca²⁺ overload.[3][6][7]

CompoundNCX1 IC₅₀NCX2 IC₅₀NCX3 IC₅₀Primary Mode of ActionData Source(s)
YM-244769 68 nM96 nM18 nMReverse Mode (Ca²⁺ entry) Inhibition[5][8][9]
SN-6 2.9 µM16 µM8.6 µMReverse Mode (Ca²⁺ entry) Inhibition[5][6][10][11]

While both compounds inhibit all three isoforms, their selectivity profiles differ. YM-244769 displays a notable preference for NCX3, being approximately 3.8-fold more potent against NCX3 than NCX1.[5] In contrast, SN-6 is most potent against NCX1, showing a 3- to 5-fold higher inhibitory activity for NCX1 compared to NCX2 or NCX3.[5][12]

Mechanism of Action and Cellular Effects

Both YM-244769 and SN-6 are benzyloxyphenyl derivatives that act as inhibitors of the Na⁺/Ca²⁺ exchanger.[5][7] Their primary mechanism involves blocking the transport of ions through the NCX protein. A key characteristic of these inhibitors is their preferential inhibition of the reverse mode of NCX, which is responsible for Ca²⁺ influx into the cell.[3][6] This is particularly significant in pathological states such as ischemia, where an accumulation of intracellular sodium drives the exchanger into its reverse mode, leading to a harmful increase in intracellular calcium.[3]

Studies have shown that by inhibiting this reverse mode, both compounds can protect cells from damage induced by conditions like hypoxia/reoxygenation.[9][12][13][14] For instance, YM-244769 has been demonstrated to efficiently protect against hypoxia/reoxygenation-induced neuronal cell damage.[9][14] Similarly, SN-6 has been shown to potently protect against hypoxia-induced renal tubular cell damage.[6][12]

Signaling Pathways and Experimental Workflows

The activity of NCX1 is intricately linked to various cellular signaling pathways. Its function in maintaining calcium homeostasis influences numerous downstream processes.

NCX1_Signaling_Pathway cluster_membrane Plasma Membrane NCX1 NCX1 Ca_out Ca²⁺ (out) NCX1->Ca_out 1 Ca²⁺ (Forward Mode) Na_in Na⁺ (in) NCX1->Na_in 3 Na⁺ (Reverse Mode) Ca_in Ca²⁺ (in) Ca_in->NCX1 1 Ca²⁺ Downstream Downstream Signaling (e.g., Calcineurin, CaMKII) Ca_in->Downstream Activates Na_out Na⁺ (out) Na_out->NCX1 3 Na⁺ YM YM-244769 YM->NCX1 Inhibits (Reverse Mode) SN6 SN-6 SN6->NCX1 Inhibits (Reverse Mode)

Caption: Bidirectional operation of the NCX1 transporter and inhibition by YM-244769 and SN-6.

The evaluation of these inhibitors typically involves specific experimental workflows to quantify their effects on NCX activity.

Experimental_Workflow A 1. Cell Culture (NCX1-transfected cells) B 2. Na⁺ Loading (Induce reverse mode) A->B C 3. Incubation with Inhibitor (YM-244769 or SN-6) B->C D 4. ⁴⁵Ca²⁺ Uptake Assay C->D E 5. Measurement of Radioactivity D->E F 6. Data Analysis (IC₅₀ determination) E->F

Caption: A typical experimental workflow for evaluating NCX1 inhibitors.

Experimental Protocols

Intracellular Na⁺-dependent ⁴⁵Ca²⁺ Uptake Assay

This assay is a common method to assess the inhibitory activity of compounds on the reverse mode of NCX.[5]

1. Cell Culture:

  • Culture cells stably transfected with the desired NCX isoform (e.g., CCL39 or LLC-PK1 fibroblasts) in appropriate culture medium until they reach confluence in 24-well plates.[5]

2. Na⁺ Loading:

  • To induce the reverse mode of NCX, load the cells with Na⁺.

  • Wash the cells twice with a pre-incubation buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA, 20 mM HEPES-Tris, pH 7.4).

  • Incubate the cells for 30-60 minutes at 37°C in a Na⁺-rich, K⁺-free buffer containing a Na⁺/K⁺-ATPase inhibitor like ouabain (B1677812) (e.g., 1 mM). This elevates intracellular Na⁺ concentration.[5]

3. Inhibitor Incubation:

  • After Na⁺ loading, aspirate the buffer and add a reaction mixture containing varying concentrations of the test inhibitor (YM-244769 or SN-6) and ⁴⁵CaCl₂ (e.g., 10 µM).

4. ⁴⁵Ca²⁺ Uptake:

  • Initiate the uptake by incubating the cells for a short period (e.g., 1-2 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with an ice-cold stop solution (e.g., 140 mM KCl, 1 mM LaCl₃, 20 mM HEPES-Tris, pH 7.4) to remove extracellular ⁴⁵Ca²⁺.

5. Measurement of Radioactivity:

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS).

  • Measure the radioactivity of the cell lysates using a liquid scintillation counter.

6. Data Analysis:

  • Determine the concentration-response curve for each inhibitor and calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ⁴⁵Ca²⁺ uptake.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the NCX current (INCX) and is used to characterize the electrophysiological effects of the inhibitors.[7]

1. Cell Preparation:

  • Isolate single cardiac ventricular myocytes from an appropriate animal model (e.g., guinea pig).[7]

2. Patch-Clamp Recording:

  • Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

  • Use a pipette solution containing a specific ionic composition to isolate INCX (e.g., low Na⁺, high Cs⁺ to block K⁺ currents). The external solution should also be designed to isolate INCX.

3. Measurement of INCX:

  • Apply a voltage ramp protocol to elicit both inward and outward INCX.

  • The NCX-mediated current is identified by its sensitivity to the removal of extracellular Na⁺ or Ca²⁺ or by its inhibition with a known non-selective NCX blocker like Ni²⁺.

4. Inhibitor Application:

  • Perfuse the external solution with varying concentrations of the test inhibitor (e.g., YM-244769).

  • Measure the reduction in the amplitude of both the inward and outward INCX to determine the inhibitory effect.

5. Data Analysis:

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ for both the inward and outward currents. This allows for the assessment of mode-dependent inhibition.

Conclusion

Both YM-244769 and SN-6 are valuable pharmacological tools for investigating the physiological and pathological roles of the Na⁺/Ca²⁺ exchanger. The choice between them should be guided by the specific experimental needs. For studies requiring high potency and broad-spectrum NCX inhibition, or for those specifically targeting NCX3, YM-244769 is the superior choice.[5] For research focused specifically on NCX1 where high potency is not the primary concern, SN-6 offers a more selective option.[5][6] Researchers should carefully consider the isoform expression in their model system and the desired mode of inhibition when selecting the appropriate compound.

References

Validating NCX3 Inhibition with YM-244769: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM-244769's performance in inhibiting the sodium-calcium exchanger 3 (NCX3) against other common alternatives. Experimental data, detailed protocols, and pathway visualizations are presented to support in vitro validation studies.

The sodium-calcium exchanger (NCX) is a critical membrane transport protein that regulates intracellular calcium levels, playing a key role in cellular signaling, particularly in excitable cells like neurons and cardiomyocytes. Its dysregulation is implicated in various diseases, making it a significant therapeutic target. YM-244769 has emerged as a potent and selective inhibitor of the NCX family, with a notable preference for the NCX3 isoform.[1][2] This guide details the validation of YM-244769 as an NCX3 inhibitor and compares its efficacy with other known NCX inhibitors.

Performance Comparison of NCX Inhibitors

The inhibitory potency of YM-244769 and other commercially available NCX inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce NCX activity by 50%. Lower IC50 values denote higher potency.

InhibitorTarget Isoform(s)IC50 (nM)Primary Mode of ActionKey Characteristics
YM-244769 NCX3 18 Reverse Mode (Ca2+ entry) Preferentially inhibits NCX3[2][3]
NCX168
NCX296
KB-R7943NCX (reverse mode)5,700Reverse Mode (Ca2+ entry)One of the earliest synthetic NCX inhibitors; also affects other ion channels.[1]
SEA0400NCX1 (neurons)33Reverse & Forward ModesShows improved selectivity over KB-R7943.[1][4]
NCX1 (astrocytes)5.0
NCX1 (microglia)8.3
SN-6NCX12,900Not specified[1][5]
NCX216,000
NCX38,600

Signaling Pathway and Mechanism of Action

The Na+/Ca2+ exchanger operates bidirectionally to maintain cellular calcium homeostasis. In its forward mode , it extrudes one Ca2+ ion in exchange for the influx of three Na+ ions.[6] Conversely, the reverse mode facilitates the influx of Ca2+ and efflux of Na+, a process that can be exacerbated under pathological conditions like ischemia, leading to cytotoxic calcium overload.[7] YM-244769 demonstrates a preferential inhibition of this reverse mode of NCX, particularly for the NCX3 isoform.[7][8]

cluster_membrane Cell Membrane cluster_extra cluster_intra NCX Na+/Ca2+ Exchanger (NCX) Na_out 3 Na+ Ca_in 1 Ca2+ Na_in 3 Na+ Ca_out->NCX Reverse Mode (Ca2+ Influx) Na_out->NCX Forward Mode (Ca2+ Efflux) YM YM-244769 YM->NCX Inhibits

NCX operates in two modes to regulate intracellular Ca2+.

Experimental Protocols for In Vitro Validation

To validate the inhibitory effect of YM-244769 on NCX3, two primary in vitro assays are recommended: the 45Ca2+ uptake assay and the whole-cell patch-clamp technique.

45Ca2+ Uptake Assay

This biochemical assay directly measures the influx of radioactive calcium (45Ca2+) into cells, which is mediated by the reverse mode of NCX.[1]

Methodology:

  • Cell Culture: Stably transfect a suitable cell line (e.g., HEK293 or CHO) with the specific NCX isoform of interest (NCX1, NCX2, or NCX3).[1] Culture the cells to confluence in appropriate media.

  • Na+ Loading: To induce the reverse mode of NCX, pre-incubate the cells in a Na+-rich, K+-free buffer containing ouabain. This inhibits the Na+/K+-ATPase, leading to an increase in intracellular Na+.[8]

  • Initiation of Uptake: Replace the Na+-loading buffer with an uptake buffer containing 45Ca2+ and varying concentrations of YM-244769. The uptake buffer should be Na+-free to maximize the driving force for reverse NCX activity.[1]

  • Termination and Lysis: After a defined incubation period, terminate the uptake by washing the cells with an ice-cold stop solution (e.g., LaCl3) to displace extracellular 45Ca2+. Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Measure the amount of intracellular 45Ca2+ using a scintillation counter.

  • Data Analysis: Plot the 45Ca2+ uptake against the concentration of YM-244769 to determine the IC50 value.[4]

Whole-Cell Patch-Clamp Technique

This electrophysiological technique allows for the direct measurement of the electrical current (INCX) generated by the electrogenic activity of NCX, providing detailed insights into its mode-selective inhibition.[9]

Methodology:

  • Cell Preparation: Use isolated single cells expressing the target NCX isoform, such as transfected HEK293 cells or primary cardiomyocytes.

  • Patch-Clamp Configuration: Achieve a whole-cell patch-clamp configuration by sealing a glass micropipette filled with an internal solution onto the cell membrane. The internal and external solutions are designed to isolate INCX from other ionic currents.[6]

  • Voltage Protocol: Apply a specific voltage protocol to the cell to elicit either the forward or reverse mode of NCX.

  • Inhibitor Application: Perfuse the cell with an external solution containing various concentrations of YM-244769.

  • Current Measurement: Record the changes in INCX in response to the inhibitor.

  • Data Analysis: Analyze the current-voltage relationship to determine the inhibitory effect of YM-244769 on both the inward and outward currents, allowing for the determination of mode-specific IC50 values.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for the in vitro validation of an NCX inhibitor like YM-244769.

cluster_setup cluster_assays cluster_analysis cluster_validation A Cell Line Selection & Transfection (e.g., HEK293 with NCX3) B Primary Screening: 45Ca2+ Uptake Assay A->B C Secondary Assay: Whole-Cell Patch-Clamp B->C D Determine IC50 Values for NCX1, NCX2, and NCX3 C->D E Assess Mode Selectivity (Forward vs. Reverse) D->E F Compare with Alternative Inhibitors (e.g., SEA0400) E->F G Final Validation of NCX3 Inhibition F->G

Workflow for evaluating NCX inhibitors in vitro.

References

YM-244769: A Comparative Analysis of its Cross-Reactivity with Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform.[1][2][3] Its primary mechanism of action is the inhibition of the reverse mode of NCX, which is responsible for calcium ion (Ca2+) influx, particularly under pathological conditions such as ischemia.[4][5] Given the critical role of calcium signaling in cellular physiology, understanding the selectivity profile of a compound like YM-244769 is paramount for accurately interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of the known cross-reactivity of YM-244769 with various voltage-gated calcium channels, supported by available experimental data and detailed methodologies.

Summary of YM-244769 Selectivity

Current research literature extensively documents the high selectivity of YM-244769 for the Na+/Ca2+ exchanger over other ion transporters. However, comprehensive screening data against a broad panel of voltage-gated calcium channels is not widely available in the public domain. The existing evidence indicates a high degree of selectivity for NCX with minimal to no cross-reactivity with L-type calcium channels.

Quantitative Data on Inhibitory Activity

The following tables summarize the inhibitory potency of YM-244769 against its primary targets, the NCX isoforms, and its known activity against L-type calcium channels.

Table 1: Inhibitory Potency (IC50) of YM-244769 on Na+/Ca2+ Exchanger (NCX) Isoforms

TargetIC50 (nM)SpeciesAssay Type
NCX168 ± 2.9Rat45Ca2+ Uptake
NCX296 ± 3.5Rat45Ca2+ Uptake
NCX318 ± 1.0Rat45Ca2+ Uptake

Data sourced from Iwamoto T, Kita S. (2006).[6]

Table 2: Cross-Reactivity of YM-244769 with Voltage-Gated Calcium Channels

Channel TypeSubtype(s)Concentration Tested% InhibitionSpecies/Cell LineAssay Type
L-typeNot specifiedUp to 3 µMNot significantNot specifiedNot specified
P/Q-type(e.g., Cav2.1)Data not publicly available---
N-type(e.g., Cav2.2)Data not publicly available---
R-type(e.g., Cav2.3)Data not publicly available---
T-type(e.g., Cav3.1, 3.2, 3.3)Data not publicly available---

Information regarding L-type calcium channels is based on statements in overview documents.[1] Specific experimental data sets for a broad panel of calcium channels are not readily found in public literature.

Signaling Pathways and Experimental Workflows

To understand the context of YM-244769's action and how its selectivity is determined, the following diagrams illustrate the role of NCX in calcium homeostasis and a general workflow for assessing compound cross-reactivity.

Cellular Ca2+ Homeostasis and YM-244769 Inhibition cluster_membrane Plasma Membrane NCX Na+/Ca2+ Exchanger (NCX) Extracellular Extracellular Space (High Ca2+) NCX->Extracellular 3 Na+ in Intracellular Intracellular Space (Low Ca2+) NCX->Intracellular 3 Na+ out Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Intracellular Extracellular->NCX 1 Ca2+ in (Reverse Mode) Extracellular->Ca_Channel Ca2+ in Intracellular->NCX 1 Ca2+ out (Forward Mode) YM-244769 YM-244769 YM-244769->NCX Inhibits Reverse Mode

Caption: Role of NCX in Ca2+ homeostasis and inhibition by YM-244769.

Experimental Workflow for Assessing Cross-Reactivity Start Start: Compound of Interest (e.g., YM-244769) Cell_Culture Cell Line Preparation: Expressing specific Ca2+ channel subtype (e.g., HEK293 expressing Cav2.2) Start->Cell_Culture Electrophysiology Electrophysiological Recording: Whole-cell patch-clamp Cell_Culture->Electrophysiology Drug_Application Compound Application: Apply varying concentrations of YM-244769 Electrophysiology->Drug_Application Data_Acquisition Data Acquisition: Measure Ca2+ current amplitude and kinetics Drug_Application->Data_Acquisition Analysis Data Analysis: Generate dose-response curves Calculate IC50 values Data_Acquisition->Analysis Conclusion Conclusion: Determine inhibitory potency and selectivity Analysis->Conclusion

Caption: General workflow for assessing ion channel cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the selectivity of compounds like YM-244769.

45Ca2+ Uptake Assay for NCX Isoform Selectivity

This assay is a primary method for determining the inhibitory potency of compounds on the different isoforms of the Na+/Ca2+ exchanger.

  • Objective: To quantify the inhibitory effect of YM-244769 on the reverse mode of NCX1, NCX2, and NCX3.

  • Cell Lines: A host cell line with low endogenous NCX activity (e.g., CCL39 fibroblasts) stably transfected to express individual rat or human NCX isoforms (NCX1, NCX2, or NCX3).

  • Protocol:

    • Cell Culture: Plate the transfected cells in 24-well plates and culture until they reach confluence.

    • Na+ Loading: To induce the reverse mode of NCX, preload the cells with Na+ by incubating them in a Na+-rich, K+-free buffer.

    • Compound Incubation: Pre-incubate the cells with varying concentrations of YM-244769 or vehicle control.

    • 45Ca2+ Uptake Initiation: Initiate Ca2+ uptake by replacing the incubation solution with a Na+-free solution containing 45Ca2+.

    • Termination of Uptake: After a short incubation period (typically 1-2 minutes), rapidly wash the cells with an ice-cold stop solution (e.g., LaCl3 solution) to halt further Ca2+ flux.

    • Quantification: Lyse the cells and measure the intracellular 45Ca2+ using a scintillation counter.

  • Data Analysis: Determine the concentration of YM-244769 that causes 50% inhibition of 45Ca2+ uptake (IC50) by fitting the data to a dose-response curve.

Electrophysiological Assessment of Cross-Reactivity with Voltage-Gated Calcium Channels

Whole-cell patch-clamp electrophysiology is the gold standard for assessing the effect of a compound on ion channel function.

  • Objective: To determine the inhibitory effect of YM-244769 on specific voltage-gated calcium channel subtypes (e.g., L-, P/Q-, N-, R-, and T-type).

  • Cell Lines: Use cell lines (e.g., HEK293 or CHO) stably or transiently expressing the specific human voltage-gated calcium channel α1 subunit of interest (e.g., Cav1.2, Cav2.1, Cav2.2, Cav2.3, or Cav3.2), along with any necessary auxiliary subunits (e.g., β and α2δ).

  • Protocol:

    • Cell Preparation: Culture the cells on glass coverslips suitable for patch-clamp recording.

    • Recording Configuration: Establish a whole-cell patch-clamp configuration.

    • Solution Composition: Use intracellular (pipette) and extracellular solutions designed to isolate the calcium current of interest. Barium (Ba2+) is often substituted for Ca2+ as the charge carrier to avoid Ca2+-dependent inactivation.

    • Voltage Protocol: Apply a specific voltage protocol to elicit the calcium channel currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.

    • Compound Application: Perfuse the cells with a control solution, followed by solutions containing increasing concentrations of YM-244769.

    • Data Acquisition: Record the peak current amplitude at each voltage step before and after the application of the compound.

  • Data Analysis: Measure the percentage of current inhibition at each concentration of YM-244769. Calculate the IC50 value by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).

Conclusion

YM-244769 is a highly potent and selective inhibitor of the Na+/Ca2+ exchanger, demonstrating a clear preference for the NCX3 isoform and the reverse mode of operation.[2][6] The available data indicates a lack of significant cross-reactivity with L-type voltage-gated calcium channels.[1] However, a comprehensive public data set on the cross-reactivity of YM-244769 with other major voltage-gated calcium channel subtypes (P/Q-, N-, R-, and T-type) is currently unavailable. For researchers utilizing YM-244769 as a pharmacological tool, it is crucial to consider this data gap, especially when interpreting effects in systems where these other calcium channels play a significant role. Further investigation through broad-panel screening would be beneficial to fully delineate the selectivity profile of this compound.

References

Efficacy of YM-244769 compared to other benzyloxyphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

YM-244769: A Comparative Analysis of a Potent NCX Inhibitor

An in-depth guide for researchers on the efficacy of YM-244769 in relation to other benzyloxyphenyl derivatives, supported by experimental data and detailed protocols.

YM-244769 has emerged as a significant pharmacological tool in the study of Na+/Ca2+ exchanger (NCX) biology and pathology. This benzyloxyphenyl derivative demonstrates potent and selective inhibitory effects on the NCX, a critical regulator of intracellular calcium homeostasis.[1] Its unique profile, particularly its preference for the NCX3 isoform and the reverse mode of exchange, distinguishes it from other compounds in its class and suggests therapeutic potential in conditions such as ischemia-reperfusion injury and neurological disorders.[1][2][3]

Comparative Efficacy of Benzyloxyphenyl Derivatives

YM-244769 belongs to a class of benzyloxyphenyl derivatives that inhibit the Na+/Ca2+ exchanger. Its efficacy, particularly its isoform and mode selectivity, has been compared with other notable compounds in this family, including KB-R7943, SEA0400, and SN-6.

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against different NCX isoforms. YM-244769 exhibits a marked preference for NCX3, making it a valuable tool for dissecting the specific roles of this isoform.[2][3]

CompoundNCX1 IC50 (nM)NCX2 IC50 (nM)NCX3 IC50 (nM)Primary SelectivityReference
YM-244769 68 ± 2.996 ± 3.518 ± 1.0NCX3[4]
KB-R7943 --~1500NCX3 (less potent)[5]
SEA0400 ---Predominantly NCX1[2]
SN-6 ---Predominantly NCX1[3]

Note: Specific IC50 values for all compounds across all isoforms were not consistently available in the provided search results. KB-R7943 is noted to be significantly less potent than YM-244769 for NCX3 inhibition.[5]

A defining feature of YM-244769 is its preferential inhibition of the reverse mode of NCX, which facilitates Ca2+ influx.[1] This is particularly relevant in pathological states like ischemia, where an accumulation of intracellular Na+ drives the exchanger into its reverse mode, leading to cytotoxic calcium overload.[1][5] Like YM-244769, KB-R7943 and SEA0400 also preferentially block this reverse mode.[2]

The practical implications of this selectivity are observed in cellular models of injury. In studies involving hypoxia/reoxygenation-induced damage in SH-SY5Y neuronal cells, which express both NCX1 and NCX3, YM-244769 demonstrated superior protection compared to KB-R7943 and SN-6.[3][5] This enhanced neuroprotection is attributed to its potent inhibition of NCX3, which appears to play a more significant role in this form of neuronal cell damage.[2][3] Conversely, in renal LLC-PK1 cells that predominantly express NCX1, SN-6, an NCX1-preferential inhibitor, was more effective at mitigating damage.[3]

Experimental Protocols

Intracellular Na+-Dependent 45Ca2+ Uptake Assay

This assay is fundamental for determining the inhibitory potency (IC50) of compounds against the reverse mode of NCX isoforms.

Principle: The assay measures the uptake of radioactive 45Ca2+ into cells, driven by a high intracellular Na+ concentration, which represents the reverse mode of NCX activity.[1]

Methodology:

  • Cell Culture: Cells stably transfected to express a specific NCX isoform (NCX1, NCX2, or NCX3) are cultured to confluence in appropriate media.[1]

  • Na+ Loading: To establish the driving force for reverse NCX activity, cells are pre-incubated in a Na+-rich, K+-free solution to load them with Na+.[1]

  • Initiation of Uptake: The pre-incubation solution is replaced with an uptake solution containing 45Ca2+ and varying concentrations of the test compound (e.g., YM-244769).[1]

  • Termination of Uptake: After a brief incubation period, the uptake is halted by rapidly washing the cells with an ice-cold stop solution, such as one containing LaCl3, to prevent further Ca2+ flux.[1]

  • Quantification: The amount of intracellular 45Ca2+ is measured using a scintillation counter. The IC50 value is then calculated by plotting the inhibition of 45Ca2+ uptake against the concentration of the inhibitor.

Hypoxia/Reoxygenation-Induced Cell Damage Model

This in vitro model is utilized to assess the protective effects of NCX inhibitors against ischemia-reperfusion-like injury.[1]

Principle: The model simulates the conditions of ischemia by depriving cells of oxygen and glucose, followed by a reoxygenation period that mimics reperfusion. Cell viability is then assessed to determine the extent of damage and the protective effect of the test compound.[1]

Methodology:

  • Cell Culture: Relevant cell lines, such as neuronal SH-SY5Y cells or renal LLC-PK1 cells, are cultured.[3]

  • Hypoxia Phase: The standard cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen levels for a defined period.

  • Reoxygenation Phase: The hypoxic medium is replaced with a normal, glucose-containing medium, and the cells are returned to a normoxic incubator. The test compound (e.g., YM-244769) is typically added at the beginning of this phase.[5]

  • Assessment of Cell Damage: Cell viability is measured using standard assays, such as the lactate (B86563) dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, and its levels are proportional to the extent of cell death.[4]

Visualizing Mechanisms and Workflows

NCX_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_intra cluster_extra NCX Na+/Ca2+ Exchanger (NCX) Ca_in Ca2+ Influx (Reverse Mode) NCX->Ca_in 3 Na+ out / 1 Ca2+ in Na_in High Intracellular Na+ (e.g., Ischemia) Na_in->NCX Drives Overload Ca2+ Overload Ca_in->Overload Damage Cell Damage / Apoptosis Overload->Damage Na_out Extracellular Na+ Ca_out Extracellular Ca2+ Ca_out->NCX YM244769 YM-244769 YM244769->NCX Inhibits

Caption: Signaling pathway of reverse mode Na+/Ca2+ exchange and its inhibition by YM-244769.

Experimental_Workflow_45Ca_Uptake start Start: Culture NCX-expressing cells na_load 1. Load cells with Na+ (Na+-rich, K+-free solution) start->na_load initiate 2. Initiate uptake with 45Ca2+ + varying [Inhibitor] na_load->initiate terminate 3. Terminate uptake (Ice-cold LaCl3 solution) initiate->terminate measure 4. Measure intracellular 45Ca2+ (Scintillation counting) terminate->measure calculate 5. Calculate IC50 value measure->calculate

Caption: Experimental workflow for the 45Ca2+ uptake assay to determine NCX inhibition.

References

YM-244769: A Comparative Guide to its Selectivity Profile Across NCX Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of YM-244769, a potent inhibitor of the sodium-calcium exchanger (NCX), across its three main isoforms: NCX1, NCX2, and NCX3. The information presented herein, supported by experimental data, is intended to assist researchers in the fields of pharmacology, neuroscience, and cardiology in their evaluation and application of this compound.

Quantitative Selectivity Profile of YM-244769

YM-244769 exhibits a notable preferential inhibition of the NCX3 isoform.[1][2] The inhibitory potency, as determined by half-maximal inhibitory concentration (IC50) values, demonstrates a clear selectivity for NCX3 over NCX1 and NCX2.[3][4] This selectivity makes YM-244769 a valuable pharmacological tool for distinguishing the physiological and pathological roles of the different NCX isoforms.[5][6]

The compound's inhibitory action is also mode-selective, showing a strong preference for the reverse (Ca2+ entry) mode of NCX operation over the forward (Ca2+ exit) mode.[7][8] This characteristic is particularly relevant in pathological conditions associated with elevated intracellular Na+, such as ischemia-reperfusion injury, where the reverse mode of NCX is a key contributor to cytotoxic calcium overload.[5][7]

The following table summarizes the IC50 values of YM-244769 for each NCX isoform, derived from studies using transfected cell lines.

IsoformIC50 (nM)
NCX1 68 ± 2.9
NCX2 96 ± 3.5
NCX3 18 ± 1.0

Data sourced from studies on CCL39 cells transfected with the respective NCX isoforms, measuring Na+-dependent 45Ca2+ uptake.[1][5]

The data clearly indicates that YM-244769 is approximately 3.8-fold and 5.3-fold more potent at inhibiting NCX3 compared to NCX1 and NCX2, respectively.[1][2]

Experimental Protocols

The quantitative data for YM-244769's selectivity has been primarily generated through two key experimental methodologies: the 45Ca2+ uptake assay and whole-cell patch-clamp electrophysiology.

45Ca2+ Uptake Assay in NCX-Transfected Cells

This assay is fundamental for determining the inhibitory potency of compounds on the different NCX isoforms by measuring the reverse mode of NCX activity.[2][5]

  • Cell Culture and Transfection: A fibroblast cell line with low endogenous NCX activity, such as CCL39, is typically used.[1][5] These cells are stably transfected with plasmids encoding for the individual human NCX1, NCX2, or NCX3 isoforms.[2]

  • Inducing Reverse Mode Activity: To measure the reverse mode (Ca2+ influx), cells are first loaded with Na+ by pre-incubating them in a Na+-rich, K+-free medium. This manipulation inhibits the Na+/K+ pump and leads to an accumulation of intracellular Na+.[2][5]

  • 45Ca2+ Uptake: The pre-incubation solution is then replaced with a Na+-free medium containing 45Ca2+ as a radioactive tracer, along with varying concentrations of YM-244769 or a vehicle control.[7] The absence of extracellular Na+ and the high intracellular Na+ concentration create a strong driving force for the NCX to operate in reverse, bringing 45Ca2+ into the cell.[2]

  • Termination and Quantification: The uptake is stopped after a brief period by rapidly washing the cells with an ice-cold stop solution containing LaCl3 to block Ca2+ channels.[5] The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.[2]

  • Data Analysis: The amount of 45Ca2+ uptake is normalized to the protein content. IC50 values are then calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.[1][5]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical current generated by the electrogenic activity of the NCX, providing detailed information on mode selectivity.[2][8]

  • Cell Preparation: Single cardiac ventricular myocytes, which endogenously express NCX1, or transfected cells are used for these experiments.[2][8]

  • Recording NCX Current (INCX): The whole-cell configuration of the patch-clamp technique is established. The membrane potential is held at a specific voltage, and voltage ramps or steps are applied to elicit INCX.[2][9] The outward current, corresponding to the reverse mode (Ca2+ entry), and the inward current, corresponding to the forward mode (Ca2+ exit), can be measured separately.[2][8] To isolate INCX, other ion channels and transporters are often blocked with specific inhibitors.[10][11] The Ni2+-sensitive current is typically defined as the NCX current.[9][11]

  • Drug Application: YM-244769 is applied at various concentrations to the cell via a perfusion system.[2]

  • Data Analysis: The amplitude of the INCX is measured before and after the application of YM-244769 to determine the extent of inhibition and calculate IC50 values for both the forward and reverse modes of operation.[2][8]

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental workflow and the broader signaling context of NCX inhibition, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis ccl39 CCL39 Fibroblasts transfect Stable Transfection (NCX1, NCX2, or NCX3) ccl39->transfect na_load Na+ Loading (Na+-rich, K+-free medium) transfect->na_load ca_uptake Initiate 45Ca2+ Uptake (+ YM-244769) na_load->ca_uptake wash Stop Reaction (Ice-cold LaCl3) ca_uptake->wash lyse Cell Lysis & Scintillation Counting wash->lyse normalize Normalize to Protein Content lyse->normalize ic50 IC50 Calculation (Sigmoidal Dose-Response) normalize->ic50

Caption: Workflow for 45Ca2+ Uptake Assay.

G cluster_0 Pathological Condition cluster_1 Cellular Response cluster_2 YM-244769 Intervention cluster_3 Downstream Signaling & Outcome ischemia Ischemia / Hypoxia na_inc ↑ Intracellular Na+ ischemia->na_inc ncx_rev NCX Reverse Mode Activation na_inc->ncx_rev ca_inc ↑ Intracellular Ca2+ ncx_rev->ca_inc pi3k_akt Modulation of PI3K/Akt Pathway ca_inc->pi3k_akt ym244769 YM-244769 ym244769->ncx_rev Inhibition neuroprotection Neuroprotection pi3k_akt->neuroprotection

Caption: NCX Inhibition Signaling Pathway.

References

YM-244769: A Superior Alternative to KB-R7943 for Specific NCX3 Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a precise pharmacological tool is paramount for obtaining reliable and reproducible experimental data. This guide provides a comprehensive comparison of YM-244769 and KB-R7943, two inhibitors of the sodium-calcium exchanger (NCX), with a focus on their utility in studies targeting the NCX3 isoform. The evidence presented underscores the superior specificity of YM-244769, positioning it as a more suitable alternative to the broadly acting and often confounding KB-R7943 for focused NCX3 research.

The Na+/Ca2+ exchanger is a critical regulator of intracellular calcium homeostasis, with its three isoforms (NCX1, NCX2, and NCX3) exhibiting distinct tissue distributions and physiological roles.[1] While both YM-244769 and KB-R7943 inhibit NCX activity, their isoform selectivity and off-target effects differ significantly, impacting the interpretation of experimental outcomes.

Unveiling the Selectivity Profile: A Quantitative Comparison

The inhibitory potency of YM-244769 and KB-R7943 against the three NCX isoforms reveals a stark contrast in their specificity. YM-244769 demonstrates a clear preferential inhibition of NCX3, making it a valuable tool for dissecting the specific functions of this isoform.

InhibitorNCX1 IC50NCX2 IC50NCX3 IC50Primary Mode of Action
YM-244769 68 nM[1]96 nM[1][2]18 nM[1][2]Reverse Mode (Ca2+ entry) Inhibition
KB-R7943 ~5.7 µM (reverse)[2][3][4]-Higher affinity than NCX1/2[2][4]Reverse Mode (Ca2+ entry) Inhibition[2][4]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of NCX activity. Lower values indicate higher potency. Data is primarily derived from intracellular Na+-dependent 45Ca2+ uptake assays in transfected cell lines.

The Pitfall of Polypharmacology: Off-Target Effects of KB-R7943

A significant drawback of using KB-R7943 in specific NCX3 studies is its broad pharmacological profile.[5] This compound has been documented to interact with multiple other cellular targets, which can confound experimental results and lead to misinterpretation of the role of NCX3. In contrast, while high concentrations of YM-244769 may have off-target effects, it is generally considered more selective.[6]

CompoundKnown Off-Target Effects
KB-R7943 - N-methyl-D-aspartate (NMDA) receptor blockade (IC50 = 13.4 ± 3.6 µM)[3][4][5]- Mitochondrial complex I inhibition (IC50 = 11.4 ± 2.4 µM)[3][4][5]- L-type voltage-gated Ca2+ channel inhibition[4]- Store-operated Ca2+ influx inhibition[4]- Transient receptor potential (TRP) channel blockade[4]- Neuronal nicotinic receptor blockade[7]
YM-244769 Potential for cytotoxicity at higher concentrations due to disruption of essential calcium homeostasis.[6]

Signaling Pathways and Experimental Considerations

The primary mechanism of action for both inhibitors involves the blockade of the reverse mode of the NCX, which is responsible for Ca2+ influx into the cell. This mode is particularly relevant under pathological conditions like ischemia, where elevated intracellular Na+ drives the exchanger to import Ca2+, leading to cellular damage.

cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 NCX Reverse Mode Activation cluster_2 Cellular Consequences Ischemia Ischemia Na_influx Increased Intracellular Na+ Ischemia->Na_influx NCX_reverse NCX Reverse Mode (Ca2+ Influx) Na_influx->NCX_reverse Ca_overload Intracellular Ca2+ Overload NCX_reverse->Ca_overload Cell_damage Neuronal Damage Ca_overload->Cell_damage YM244769 YM-244769 YM244769->NCX_reverse Inhibits KBR7943 KB-R7943 KBR7943->NCX_reverse Inhibits Off_target Off-Target Effects (NMDA-R, Mitochondria, etc.) KBR7943->Off_target

Figure 1. Comparative signaling pathways of YM-244769 and KB-R7943.

The diagram above illustrates the point of intervention for both inhibitors in the pathway leading to cellular damage under ischemic conditions. It also highlights the additional, non-specific interactions of KB-R7943.

Experimental Protocols

To ensure the accurate assessment of NCX inhibitors, standardized experimental protocols are crucial. The following are detailed methodologies for two key assays used to characterize these compounds.

Intracellular Na+-Dependent 45Ca2+ Uptake Assay

This assay is a fundamental method for determining the inhibitory potency of compounds on the reverse mode of NCX.

Objective: To quantify the inhibition of NCX-mediated 45Ca2+ influx by YM-244769 and KB-R7943.

Methodology:

  • Cell Culture: Stably transfect a suitable cell line (e.g., CHO or HEK293) with the desired human NCX isoform (NCX1, NCX2, or NCX3). Culture the cells to confluence in appropriate media.

  • Na+ Loading: To induce the reverse mode of NCX, pre-incubate the cells in a Na+-rich, K+-free buffer. The inclusion of ouabain (B1677812) in this buffer inhibits the Na+/K+-ATPase, leading to an accumulation of intracellular Na+.

  • Initiation of Uptake: Replace the Na+-loading buffer with an uptake buffer containing 45Ca2+ and varying concentrations of the test inhibitor (YM-244769 or KB-R7943). This buffer is typically Na+-free to maximize the driving force for Ca2+ entry via NCX.

  • Termination of Uptake: After a brief incubation period (e.g., 1-5 minutes), rapidly wash the cells with an ice-cold stop solution (e.g., LaCl3 in a Na+-free buffer) to halt further 45Ca2+ flux.

  • Quantification: Lyse the cells and quantify the intracellular 45Ca2+ using a liquid scintillation counter.

  • Data Analysis: Plot the measured 45Ca2+ uptake against the inhibitor concentration to determine the IC50 value.

start Start cell_culture Cell Culture (NCX-transfected cells) start->cell_culture na_loading Na+ Loading (Ouabain treatment) cell_culture->na_loading inhibitor_incubation Incubate with Inhibitor & 45Ca2+ na_loading->inhibitor_incubation stop_reaction Terminate Uptake (Ice-cold stop solution) inhibitor_incubation->stop_reaction quantification Quantify 45Ca2+ (Scintillation counting) stop_reaction->quantification analysis Data Analysis (IC50 determination) quantification->analysis end End analysis->end

References

Head-to-Head Comparison: YM-244769 and SEA0400 as NCX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for studying the Na+/Ca2+ exchanger (NCX), YM-244769 and SEA0400 have emerged as critical inhibitors. Their distinct isoform selectivities make them invaluable for dissecting the specific roles of NCX1, NCX2, and NCX3 in cellular physiology and pathophysiology. This guide provides a detailed comparison of their inhibitory potencies (IC50 values), the experimental methods used for their characterization, and the signaling pathways they influence.

Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy of YM-244769 and SEA0400 is isoform-specific. YM-244769 demonstrates a clear preference for NCX3, whereas SEA0400 is a highly potent and selective inhibitor of NCX1.[1][2] The half-maximal inhibitory concentration (IC50) values from studies using CCL39 cells transfected with the respective NCX isoforms are summarized below.

InhibitorNCX1 IC50 (nM)NCX2 IC50 (nM)NCX3 IC50 (nM)
YM-24476968 ± 2.996 ± 3.518 ± 1.0
SEA04005>1000>1000

Data sourced from studies measuring Na+-dependent 45Ca2+ uptake in CCL39 cells transfected with the respective NCX isoforms.[1]

The data reveals that YM-244769 is approximately 3.8-fold and 5.3-fold more potent at inhibiting NCX3 compared to NCX1 and NCX2, respectively.[1] In contrast, SEA0400 shows minimal activity against NCX2 and NCX3 at concentrations up to 1 µM.[1] Both compounds preferentially inhibit the reverse mode (Ca2+ entry) of the exchanger.[1][3] In guinea pig cardiac ventricular myocytes, YM-244769 suppressed the unidirectional outward NCX current (Ca2+ entry mode) with an IC50 value of 0.05 µM.[4][5]

Experimental Protocols

The determination of the IC50 values for YM-244769 and SEA0400 primarily relies on the Na+-dependent 45Ca2+ uptake assay in stably transfected fibroblast cell lines, such as CCL39, which exhibit low endogenous NCX activity.[1]

45Ca2+ Uptake Assay Protocol
  • Cell Culture and Transfection:

    • Fibroblast cell lines (e.g., CCL39) are cultured under standard conditions (37°C, 5% CO2).[1]

    • Cells are stably transfected with plasmids containing the full-length cDNA for the desired human NCX isoform (NCX1, NCX2, or NCX3).[1]

    • Transfected cells are maintained in a selection medium (e.g., containing G418).[1]

  • Sodium Loading:

    • To drive the NCX in its reverse mode (Ca2+ influx), the intracellular sodium concentration is increased.

    • This is achieved by pre-incubating the cells in a Na+-rich, K+-free medium that includes ouabain (B1677812) to inhibit the Na+/K+-ATPase.[6][7]

  • Inhibitor Incubation:

    • Cells are pre-incubated with varying concentrations of the test inhibitor (YM-244769 or SEA0400) or a vehicle control.

  • Initiation of Ca2+ Uptake:

    • The pre-incubation medium is replaced with a Na+-free uptake buffer containing 45Ca2+ and the respective inhibitor concentration.[7]

  • Termination of Uptake:

    • After a brief incubation period (typically 1-2 minutes), the uptake is rapidly halted by washing the cells with an ice-cold stop solution, such as a LaCl3 solution, to displace extracellular 45Ca2+.[6][7]

  • Quantification and Data Analysis:

    • The cells are lysed, and the intracellular 45Ca2+ is quantified using a liquid scintillation counter.[6]

    • The amount of 45Ca2+ uptake is normalized to the total protein content of the cell lysate.

    • The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[1]

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture NCX-transfected CCL39 cells na_load Na+ Loading (Ouabain in K+-free medium) culture->na_load pre_incubate Pre-incubation with YM-244769 or SEA0400 na_load->pre_incubate initiate_uptake Initiate Uptake (add 45Ca2+) pre_incubate->initiate_uptake terminate_uptake Terminate Uptake (ice-cold LaCl3) initiate_uptake->terminate_uptake lysis Cell Lysis terminate_uptake->lysis scintillation Scintillation Counting lysis->scintillation ic50_calc IC50 Calculation (Non-linear Regression) scintillation->ic50_calc

Caption: Workflow for 45Ca2+ Uptake Assay.

Signaling Pathways

The Na+/Ca2+ exchanger is a pivotal regulator of intracellular calcium, a ubiquitous second messenger. By inhibiting NCX-mediated calcium influx, particularly under conditions of cellular stress that favor the reverse mode of operation, YM-244769 and SEA0400 can modulate numerous downstream signaling cascades. One such critical pathway, especially in the context of neuroprotection, is the PI3K/Akt signaling cascade.[1] Inhibition of NCX can lead to a reduction in calcium overload, which in turn can influence the activity of calcium-sensitive enzymes and signaling proteins, ultimately contributing to cell survival.[1]

G cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Effects NCX NCX Ca_overload Reduced Ca2+ Overload NCX->Ca_overload contributes to Int_Ca Intracellular Ca2+ NCX->Int_Ca YM YM-244769 (NCX3 > NCX1/2) YM->NCX YM->Ca_overload SEA SEA0400 (NCX1 selective) SEA->NCX SEA->Ca_overload PI3K_Akt PI3K/Akt Pathway Modulation Ca_overload->PI3K_Akt influences Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Ext_Ca Extracellular Ca2+ Ext_Ca->NCX Int_Na High Intracellular Na+ Int_Na->NCX activates reverse mode

Caption: NCX Inhibition Signaling Pathway.

References

YM-244769: A Comparative Analysis of its Neuroprotective Efficacy in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of YM-244769 against other alternatives, supported by experimental data. YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform, offering a targeted approach to mitigating neuronal damage.

Under pathological conditions like hypoxia and ischemia, the reverse mode of the NCX can lead to a detrimental influx of calcium ions (Ca2+), triggering cytotoxic cascades and culminating in neuronal cell death.[1] YM-244769 exerts its neuroprotective effects by specifically inhibiting this reverse mode of NCX, thereby preventing intracellular Ca2+ overload.[1][2]

Performance Comparison in SH-SY5Y Neuronal Cells

The human neuroblastoma cell line SH-SY5Y, which endogenously expresses both NCX1 and NCX3, has been a key model for evaluating the neuroprotective potential of YM-244769. In a widely used in vitro model of ischemia-reperfusion injury—hypoxia/reoxygenation—YM-244769 has demonstrated significant efficacy in protecting these neuronal cells from damage.[3][4][5]

Comparison with other Na+/Ca2+ Exchange Inhibitors

A direct comparison with other NCX inhibitors highlights the superior and more targeted neuroprotective profile of YM-244769 in a neuronal context.

CompoundTarget Isoform(s)Neuroprotective Effect in SH-SY5Y Cells (Hypoxia/Reoxygenation)Efficacy in Renal LLC-PK1 Cells (NCX1 only)
YM-244769 NCX3 > NCX1, NCX2 More efficient protection Less efficient protection
KB-R7943NCX3 > NCX1, NCX2Efficient protectionLess efficient protection
SN-6NCX1 > NCX2, NCX3Less efficient protectionMore efficient protection

Table 1: Comparative efficacy of YM-244769 and other NCX inhibitors in neuronal and non-neuronal cell lines. The data indicates that the neuroprotective potency of these compounds correlates with their inhibitory activity on the specific NCX isoforms present in the cell line.[3][4][5]

Antisense knockdown experiments in SH-SY5Y cells have further solidified the crucial role of NCX3 in mediating neuronal damage, suggesting that the preferential inhibition of NCX3 by YM-244769 is a key determinant of its neuroprotective efficacy.[3][4][5]

Quantitative Analysis of NCX Inhibition

The inhibitory potency of YM-244769 on the reverse mode of different NCX isoforms has been quantified using ⁴⁵Ca²⁺ uptake assays in transfected CCL39 cells.

NCX IsoformIC₅₀ (nM)
NCX168 ± 2.9
NCX296 ± 3.5
NCX3 18 ± 1.0

Table 2: Half-maximal inhibitory concentration (IC₅₀) values of YM-244769 for the reverse mode of NCX isoforms. The lower IC₅₀ value for NCX3 confirms its higher potency for this specific isoform.[1][2][6]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Pathological Condition cluster_1 Cellular Cascade cluster_2 Therapeutic Intervention Hypoxia Hypoxia/Ischemia ATP_depletion ATP Depletion Hypoxia->ATP_depletion Pump_failure Na+/K+ Pump Failure ATP_depletion->Pump_failure Na_increase ↑ Intracellular Na+ Pump_failure->Na_increase NCX_reverse NCX Reverse Mode Activation Na_increase->NCX_reverse Ca_overload Ca2+ Overload NCX_reverse->Ca_overload Cell_damage Neuronal Damage/Death Ca_overload->Cell_damage YM244769 YM-244769 YM244769->NCX_reverse Inhibits

Mechanism of YM-244769 neuroprotection.

cluster_0 Cell Preparation cluster_1 Induction of Injury cluster_2 Treatment cluster_3 Assessment Plate_cells Plate Neuronal Cells Hypoxia Induce Hypoxia (e.g., 8 hours) Plate_cells->Hypoxia Reoxygenation Reoxygenation (e.g., 16 hours) Hypoxia->Reoxygenation Add_YM Add YM-244769 at start of reoxygenation Collect_supernatant Collect Supernatant Reoxygenation->Collect_supernatant LDH_assay Perform LDH Assay Collect_supernatant->LDH_assay Analyze_data Analyze Data LDH_assay->Analyze_data

References

Safety Operating Guide

Essential Safety and Disposal Protocol for YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for YM-244769 dihydrochloride (B599025), a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor. Due to the absence of specific degradation or neutralization protocols for YM-244769 dihydrochloride, it must be treated as hazardous waste. Adherence to the following procedures is crucial for safe laboratory operations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.

In the event of a spill, isolate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Collect the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must comply with all local, regional, and national regulations. Never dispose of this compound down the drain or in regular trash[1].

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent paper), must be classified as hazardous waste[2].

    • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents and strong bases.

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. Glass or high-density polyethylene (B3416737) are generally suitable.

    • Ensure the container is kept tightly sealed except when adding waste to prevent the release of fumes or dust.

  • Labeling:

    • Label the hazardous waste container clearly with the full chemical name: "this compound".

    • Indicate the primary hazards (e.g., "Harmful," "Irritant").

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from heat, ignition sources, and incompatible materials.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.

    • Provide them with accurate information about the contents of the waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Classification & Segregation cluster_2 Step 2: Collection & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound Waste (Pure compound, solutions, contaminated materials) classify Classify as Hazardous Waste start->classify segregate Segregate from other waste streams (especially strong oxidizers and bases) classify->segregate collect Collect in a designated, sealed, and compatible container segregate->collect label_container Label container with: - Full chemical name - Hazard warnings - Accumulation start date collect->label_container store Store in a secure, well-ventilated satellite accumulation area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal service store->contact_ehs

References

Essential Safety and Operational Guidance for Handling YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Engineering Controls

Prior to handling YM-244769 dihydrochloride, a thorough hazard assessment must be conducted.[5][6][7] Due to its nature as a potent Na+/Ca2+ exchanger (NCX) inhibitor, it is critical to minimize all potential routes of exposure.

  • Primary Engineering Control: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of the powder.[8][9]

  • Secondary Controls: Work areas should be clearly designated for potent compound handling. Access to these areas should be restricted to trained personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[5][10][11][12] The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Standards
Eye and Face Protection Safety goggles or a full-face shieldMust comply with ANSI Z87.1 standards. A face shield should be used in addition to goggles when there is a significant splash hazard.[5]
Hand Protection Double-gloving with chemical-resistant glovesTwo pairs of nitrile gloves are recommended. Gloves must be changed immediately if contamination is suspected.[11]
Body Protection Disposable, solid-front lab coat or gownShould have tight-fitting cuffs. The lab coat must not be worn outside of the designated laboratory area.[11]
Respiratory Protection N95 respirator or higherRecommended when handling the powder form of the compound, even within a fume hood, to minimize inhalation risk.

Experimental Workflow and Handling Procedures

Adherence to a strict, step-by-step workflow is essential for the safe handling of this compound. The following diagram outlines the key procedural stages.

A Preparation - Verify fume hood certification - Assemble all necessary materials - Prepare decontamination solutions B Donning PPE - Don inner gloves - Don lab coat/gown - Don N95 respirator - Don outer gloves - Don safety goggles/face shield A->B Proceed to C Compound Handling (in Fume Hood) - Carefully weigh the required amount - Reconstitute in appropriate solvent - Aliquot into sealed containers B->C Enter work area D Post-Handling - Decontaminate all surfaces and equipment - Doff outer gloves and dispose as hazardous waste C->D After handling E Waste Disposal - Segregate all contaminated waste - Place in a labeled, sealed hazardous waste container D->E Segregate waste F Doffing Remaining PPE - Doff face shield/goggles - Doff lab coat/gown - Doff respirator - Doff inner gloves - Wash hands thoroughly E->F After securing waste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.